molecular formula C80H126N12O22 B15608206 TCO-PEG3-Glu-Val-Cit-PABC-MMAF

TCO-PEG3-Glu-Val-Cit-PABC-MMAF

货号: B15608206
分子量: 1607.9 g/mol
InChI 键: YZKZVYQDQIJFOC-FNVCSZFTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TCO-PEG3-Glu-Val-Cit-PABC-MMAF is a useful research compound. Its molecular formula is C80H126N12O22 and its molecular weight is 1607.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C80H126N12O22

分子量

1607.9 g/mol

IUPAC 名称

(4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C80H126N12O22/c1-14-52(8)69(62(108-12)46-64(94)92-39-24-30-61(92)70(109-13)53(9)71(97)87-60(77(103)104)45-54-25-19-18-20-26-54)90(10)76(102)67(50(4)5)89-75(101)68(51(6)7)91(11)80(107)113-47-55-31-33-56(34-32-55)84-72(98)58(29-23-37-82-78(81)105)86-74(100)66(49(2)3)88-73(99)59(35-36-65(95)96)85-63(93)48-112-44-43-111-42-41-110-40-38-83-79(106)114-57-27-21-16-15-17-22-28-57/h15-16,18-20,25-26,31-34,49-53,57-62,66-70H,14,17,21-24,27-30,35-48H2,1-13H3,(H,83,106)(H,84,98)(H,85,93)(H,86,100)(H,87,97)(H,88,99)(H,89,101)(H,95,96)(H,103,104)(H3,81,82,105)/b16-15-/t52-,53+,57?,58-,59-,60-,61-,62+,66-,67-,68-,69-,70+/m0/s1

InChI 键

YZKZVYQDQIJFOC-FNVCSZFTSA-N

产品来源

United States

Foundational & Exploratory

TCO-PEG3-Glu-Val-Cit-PABC-MMAF: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload system, TCO-PEG3-Glu-Val-Cit-PABC-MMAF. This system is designed for targeted delivery of the potent cytotoxic agent Monomethyl Auristatin F (MMAF) to cancer cells. Here, we delve into the core mechanism of action, detailing the function of each component, presenting relevant quantitative data, outlining key experimental protocols, and visualizing the intricate processes involved.

Core Mechanism of Action

The this compound system operates on a multi-stage principle designed to ensure stability in circulation and precise, potent payload release within the target cancer cell. The process begins with the highly specific conjugation of the ADC to a monoclonal antibody (mAb) and culminates in the induction of apoptosis in the target cell.

1.1. Individual Component Functionality

The efficacy of this ADC linker-payload is a direct result of the synergistic action of its constituent parts:

  • TCO (Trans-cyclooctene): This strained alkene is a key component for bioorthogonal "click chemistry."[1][2][3] It reacts with exceptional speed and specificity with a tetrazine-modified monoclonal antibody via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][4] This allows for precise, site-specific conjugation of the drug-linker to the antibody, leading to a homogenous ADC product.[5][6]

  • PEG3 (Triethylene Glycol): The short polyethylene (B3416737) glycol spacer enhances the hydrophilicity of the linker-payload construct.[7][8] This improved water solubility helps to prevent aggregation of the ADC, enhances its pharmacokinetic properties, and can prolong its circulation half-life.[9][10]

  • Glu-Val-Cit (Glutamic Acid-Valine-Citrulline): This tripeptide sequence constitutes the enzymatically cleavable linker.[11][12] It is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[6][11][13] The inclusion of a glutamic acid (Glu) residue at the P3 position has been shown to significantly increase the linker's stability in mouse plasma compared to the traditional Val-Cit linker, without compromising its susceptibility to cathepsin-mediated cleavage.[11][14][15]

  • PABC (p-Aminobenzyl Carbamate): This self-immolative spacer acts as a bridge between the cleavable peptide and the cytotoxic payload.[6][11][16] Following the enzymatic cleavage of the Glu-Val-Cit linker by cathepsins, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the MMAF payload in its unmodified, active form.[6][16]

  • MMAF (Monomethyl Auristatin F): MMAF is a potent anti-mitotic agent and the cytotoxic payload of this ADC.[17][18][19] Once released into the cytoplasm of the cancer cell, MMAF inhibits cell division by blocking the polymerization of tubulin.[14][17][18] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[19] A key feature of MMAF is its charged C-terminal phenylalanine, which makes it less permeable to cell membranes compared to its analogue MMAE, thereby reducing the potential for non-specific "bystander" toxicity to neighboring healthy cells.[14][18][19]

1.2. Visualizing the Mechanism of Action

The following diagrams illustrate the key steps in the mechanism of action of an ADC utilizing the this compound system.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Binding Binding ADC->Binding Targeting Antigen Tumor Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome Trafficking Cleavage Linker Cleavage Lysosome->Cleavage Cathepsin B MMAF_Release MMAF Release Cleavage->MMAF_Release Self-immolation of PABC Tubulin Tubulin MMAF_Release->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Tubulin->Apoptosis

Figure 1: Overall mechanism of action of a this compound based ADC.

Linker_Cleavage_and_Payload_Release Glu_Val_Cit Glu-Val-Cit PABC PABC Glu_Val_Cit->PABC Cleaved_Linker Cleaved Glu-Val-Cit MMAF MMAF PABC->MMAF Unstable_Intermediate Unstable PABC Intermediate CathepsinB Cathepsin B CathepsinB->Glu_Val_Cit Cleavage Self_Immolation 1,6-Elimination Unstable_Intermediate->Self_Immolation Free_MMAF Active MMAF Self_Immolation->Free_MMAF

Figure 2: Detailed schematic of the linker cleavage and self-immolation process.

Quantitative Data

The following tables summarize key quantitative data related to the performance of ADCs constructed with the Glu-Val-Cit linker compared to the conventional Val-Cit linker. The data is adapted from a study by Anami et al. (2018), which provides a direct comparison of these linker systems.[1]

Table 1: In Vitro Cathepsin B-Mediated Cleavage of ADCs

ADC LinkerHalf-life (hours)
Val-Cit (VCit)4.6
Ser-Val-Cit (SVCit)5.4
Glu-Val-Cit (EVCit) 2.8

Data represents the time required for 50% of the ADC to be cleaved by human liver cathepsin B at 37°C.[1]

Table 2: Stability of ADCs in Human and Mouse Plasma

ADC Linker% Degradation in Human Plasma (28 days)% Degradation in Mouse Plasma (7 days)
Val-Cit (VCit)No significant degradationSignificant degradation
Glu-Val-Cit (EVCit) No significant degradation No significant degradation

Plasma stability was assessed at 37°C. The Glu-Val-Cit linker demonstrates markedly improved stability in mouse plasma.[1]

Table 3: In Vivo Antitumor Efficacy in a JIMT-1 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Outcome
Vehicle Control-Progressive tumor growth
Val-Cit ADC3Partial inhibition of tumor growth
Glu-Val-Cit ADC 3 Curative, no tumor regrowth
Glu-Val-Cit ADC 1 Potent, all mice survived

The JIMT-1 model represents a human breast cancer xenograft. The Glu-Val-Cit based ADC showed superior antitumor efficacy compared to the Val-Cit variant.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of ADCs utilizing the this compound system.

3.1. Protocol for TCO-Tetrazine Ligation for ADC Synthesis

This protocol describes the general procedure for conjugating a TCO-containing drug-linker to a tetrazine-modified monoclonal antibody.

TCO_Tetrazine_Ligation_Workflow start Start prep_mab Prepare Tetrazine-mAb (in PBS, pH 6-9) start->prep_mab prep_linker Prepare TCO-Linker-Drug (in DMSO or DMF) start->prep_linker mix Mix mAb and Linker (Room Temperature) prep_mab->mix prep_linker->mix incubate Incubate (1-2 hours) mix->incubate monitor Monitor Reaction (optional, disappearance of tetrazine absorbance at 510-550 nm) incubate->monitor purify Purify ADC (e.g., Size-Exclusion Chromatography) monitor->purify analyze Analyze ADC (e.g., HIC, RP-HPLC to determine DAR) purify->analyze end End analyze->end

Figure 3: Experimental workflow for TCO-tetrazine ligation.

Materials:

  • Tetrazine-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 6-9).[17]

  • This compound dissolved in an organic solvent like DMSO or DMF.[11]

  • Reaction tubes.

  • Purification system (e.g., SEC column).

Procedure:

  • Preparation: Ensure the antibody solution is free of primary amines (like Tris or glycine) by performing a buffer exchange if necessary.[2]

  • Reaction Setup: Add the TCO-drug-linker solution dropwise to the tetrazine-modified antibody solution. A slight molar excess of the linker may be used.[2][11]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.[2][17] The reaction is typically rapid.

  • Monitoring (Optional): The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510-550 nm.[11][17]

  • Purification: Purify the resulting ADC from unreacted drug-linker and other reagents using a suitable method such as size-exclusion chromatography (SEC).[2]

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and assess for aggregation using techniques like hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

3.2. Protocol for In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Glu-Val-Cit linker to cleavage by Cathepsin B.

Materials:

  • Purified ADC.

  • Human liver Cathepsin B.[1]

  • Assay buffer (e.g., 25 mM MES-Na, 1 mM DTT, pH 5.0).[1]

  • Incubator at 37°C.

  • Analysis system (e.g., LC-MS) to detect the released payload.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 1 µM) with the pre-warmed assay buffer.[13]

  • Initiate Reaction: Add activated Cathepsin B solution to the ADC mixture (e.g., to a final concentration of 20 nM).[13]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction in the aliquots, for example, by adding a protease inhibitor or by rapid freezing.

  • Analysis: Analyze the samples by LC-MS or a similar technique to quantify the amount of released MMAF over time.

  • Data Analysis: Calculate the half-life of the linker cleavage by plotting the percentage of intact ADC versus time.

3.3. Protocol for In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol determines the potency (e.g., IC50 value) of the ADC on a target cancer cell line.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Antigen-Positive Cells in 96-well Plate start->seed_cells incubate_attach Incubate (12-24h) for Cell Attachment seed_cells->incubate_attach treat_adc Treat with Serial Dilutions of ADC incubate_attach->treat_adc incubate_treat Incubate (48-144h) treat_adc->incubate_treat add_reagent Add MTT or XTT Reagent incubate_treat->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent solubilize Solubilize Formazan (B1609692) Crystals (if using MTT) incubate_reagent->solubilize read_absorbance Read Absorbance (Microplate Reader) solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 4: General workflow for an in vitro cytotoxicity assay.

Materials:

  • Antigen-positive cancer cell line.[20]

  • Complete cell culture medium.[20]

  • 96-well cell culture plates.

  • ADC, unconjugated antibody, and free MMAF for controls.

  • MTT or XTT assay kit.[20]

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[20]

  • Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAF. Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C and 5% CO2.

  • Assay Development: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. If using MTT, add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]

Conclusion

The this compound drug-linker system represents a sophisticated and highly engineered platform for the development of next-generation antibody-drug conjugates. Its design leverages the precision of bioorthogonal chemistry for homogenous conjugation, the pharmacokinetic benefits of PEGylation, and a highly stable yet efficiently cleavable linker for targeted payload delivery. The inclusion of glutamic acid in the peptide linker addresses the challenge of premature cleavage in rodent models, facilitating more reliable preclinical evaluation. The potent anti-mitotic activity of MMAF, combined with its reduced membrane permeability, offers the potential for a wide therapeutic window. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working with this and similar ADC technologies.

References

An In-depth Technical Guide to the TCO-PEG3-Glu-Val-Cit-PABC-MMAF Drug-Linker Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the TCO-PEG3-Glu-Val-Cit-PABC-MMAF, a highly specialized drug-linker conjugate designed for the development of advanced Antibody-Drug Conjugates (ADCs). This document details the structure and function of each component, the mechanism of action, relevant experimental data, and detailed protocols for its application in ADC research and development.

Core Structure and Component Analysis

The this compound is a sophisticated construct engineered for optimal performance in targeted cancer therapy. It is composed of several key functional units, each with a specific role in the overall efficacy and safety of the resulting ADC.

  • TCO (trans-cyclooctene): This strained alkene serves as a bioorthogonal handle for "click chemistry." It reacts with high efficiency and specificity with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This enables precise, site-specific conjugation, leading to a homogeneous drug-to-antibody ratio (DAR).

  • PEG3 (Three-Unit Polyethylene (B3416737) Glycol): A short polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the drug-linker conjugate. This increased aqueous solubility can improve the pharmacokinetic properties of the ADC, reduce aggregation, and minimize non-specific uptake by healthy tissues, thereby potentially improving the safety profile.[1] PEGylation is a well-established strategy to increase the half-life and stability of therapeutic proteins.[2][3]

  • Glu-Val-Cit (Glutamic Acid-Valine-Citrulline): This tripeptide sequence functions as a cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[4][5] The inclusion of a glutamic acid residue at the N-terminus of the traditional Val-Cit linker significantly enhances its stability in mouse plasma, making preclinical evaluations more reliable.[4][6]

  • PABC (p-aminobenzyloxycarbonyl): This moiety acts as a self-immolative spacer. Following the enzymatic cleavage of the Glu-Val-Cit linker by cathepsin B, the PABC group undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is crucial for the traceless and efficient release of the unmodified cytotoxic payload, MMAF, in its fully active form.

  • MMAF (Monomethyl Auristatin F): MMAF is a highly potent synthetic antimitotic agent and the cytotoxic payload of this conjugate. It inhibits cell division by blocking the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[7] Due to its high cytotoxicity, targeted delivery via an ADC is essential to minimize systemic toxicity.[8]

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker follows a multi-step, targeted process designed to maximize anti-tumor efficacy while minimizing off-target effects.

ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Compartment (Lysosome) cluster_cellular_effect Cellular Effect ADC ADC circulates (Stable Linker) Binding Antibody binds to tumor antigen ADC->Binding Internalization ADC is internalized (Endocytosis) Binding->Internalization Cleavage Cathepsin B cleaves Glu-Val-Cit linker Internalization->Cleavage SelfImmolation PABC self-immolates Cleavage->SelfImmolation Release Active MMAF is released SelfImmolation->Release Tubulin MMAF inhibits tubulin polymerization Release->Tubulin Apoptosis Cell cycle arrest and Apoptosis Tubulin->Apoptosis

Mechanism of action for a this compound ADC.

Quantitative Data

The following tables summarize key quantitative data for ADCs utilizing components and linkers highly similar to this compound. It is important to note that specific data for this exact conjugate may vary depending on the monoclonal antibody, conjugation site, and experimental conditions.

Table 1: In Vitro Cytotoxicity of MMAF-Based ADCs

Cell LineTarget AntigenLinkerIC50 (ng/mL)Reference
Karpas 299CD30Val-Cit~2.0-4.9[9]
Raji-CD30+CD30Val-Cit~2.0-4.9[9]
L-82CD30Val-Cit~2-55[10]
GD2-high cellsGD2Thiol-maleimide< 1 nM[11]
GD2-low cellsGD2Thiol-maleimide> 1 nM[11]

Table 2: Plasma Stability of ADCs with Val-Cit and Glu-Val-Cit Linkers

Linker VariantSpeciesStability (% Intact ADC)Incubation TimeReference
Val-CitHuman>95%28 days[4]
Glu-Val-CitHuman~100%28 days[4]
Val-CitMouse<5%14 days[4]
Glu-Val-CitMouse~100%14 days[4]
Val-CitMouse~70-80%72 hours[12]

Table 3: Pharmacokinetics of PEGylated ADCs

ADC LinkerSpeciesClearance RateHalf-lifeNotesReference
PEG-glucuronide-MMAERatSlower with longer PEG chainsLonger with longer PEG chainsClearance plateaus with PEG8 and longer[2]
mPEG24-Val-Lys-PAB-MMAENot SpecifiedReducedProlongedEnhanced animal tolerability[13][14]

Experimental Protocols

The development and characterization of an ADC with this compound involves several key experimental procedures.

Synthesis of the this compound Conjugate

A detailed, step-by-step synthesis protocol for the complete drug-linker is not publicly available. However, a representative synthesis can be conceptualized based on established solid-phase and liquid-phase peptide synthesis methodologies.[4]

Synthesis Workflow cluster_synthesis Synthesis of Drug-Linker SPPS Solid-Phase Peptide Synthesis (Glu-Val-Cit) PABC_Coupling Coupling with PABC SPPS->PABC_Coupling MMAF_Coupling Coupling with MMAF PABC_Coupling->MMAF_Coupling Cleavage Cleavage from Resin MMAF_Coupling->Cleavage PEG_TCO_Coupling Coupling with TCO-PEG3 Cleavage->PEG_TCO_Coupling Purification HPLC Purification PEG_TCO_Coupling->Purification Experimental Workflow cluster_synthesis_conjugation ADC Preparation cluster_in_vitro_assays In Vitro Evaluation cluster_in_vivo_studies In Vivo Studies Synthesis Drug-Linker Synthesis Conjugation ADC Conjugation (Click Chemistry) Synthesis->Conjugation Purification_Char Purification & Characterization (DAR, Purity) Conjugation->Purification_Char Plasma_Stability Plasma Stability Assay Purification_Char->Plasma_Stability Cleavage_Assay Cathepsin B Cleavage Assay Purification_Char->Cleavage_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50) Purification_Char->Cytotoxicity_Assay PK_Studies Pharmacokinetic Studies Cytotoxicity_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

References

An In-depth Technical Guide to the TCO-PEG3-Glu-Val-Cit-PABC-MMAF ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the TCO-PEG3-Glu-Val-Cit-PABC-MMAF drug-linker, a sophisticated platform for the development of next-generation Antibody-Drug Conjugates (ADCs). This guide details the function of each component, provides a plausible synthesis scheme, summarizes key quantitative data, and outlines detailed experimental protocols for the creation and evaluation of ADCs utilizing this advanced linker system.

Core Components of the ADC Linker

The this compound linker is a multi-component system meticulously designed to ensure stability in circulation, efficient and specific conjugation to the antibody, and controlled release of the cytotoxic payload within the target cancer cell.[1]

  • TCO (trans-cyclooctene): This strained alkene serves as a bioorthogonal handle for highly specific and rapid conjugation to a tetrazine-modified antibody.[2][3] This inverse-electron-demand Diels-Alder (iEDDA) "click" reaction is known for its exceptional speed and biocompatibility, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst.[4]

  • PEG3 (Tri-ethylene glycol): This short polyethylene (B3416737) glycol spacer is incorporated to enhance the hydrophilicity of the drug-linker.[2][3] Increased hydrophilicity can improve the solubility of the ADC, reduce aggregation, and potentially lead to a longer circulation half-life.[3]

  • Glu-Val-Cit (Glutamic acid-Valine-Citrulline): This tripeptide sequence is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1] The Val-Cit dipeptide is a well-established cathepsin B substrate.[1] The addition of a glutamic acid (Glu) residue at the P3 position has been shown to dramatically increase the linker's stability in mouse plasma by preventing cleavage by carboxylesterase 1c (Ces1c), a common issue in preclinical rodent models.[1]

  • PABC (p-aminobenzyl carbamate): This self-immolative spacer acts as a stable bridge between the cleavable peptide and the cytotoxic drug.[1] Following the enzymatic cleavage of the Val-Cit linker, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, which results in the release of the payload in its active, unmodified form.[1]

  • MMAF (Monomethyl Auristatin F): MMAF is a potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[5] Unlike its analogue, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which renders it less permeable to cell membranes.[5] This property is advantageous for ADCs as it can reduce non-specific "bystander" killing of antigen-negative cells.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs constructed with a Glu-Val-Cit (EVCit) linker and an MMAF payload, compared to the traditional Val-Cit (VCit) linker.

Table 1: In Vitro Stability of EVCit-MMAF vs. VCit-MMAF ADCs in Plasma

ADC LinkerPlasma SourceIncubation Time% Intact ADC RemainingReference
EVCit-MMAF Mouse (BALB/c)14 days~100%[1]
VCit-MMAF Mouse (BALB/c)14 days< 5%[1]
EVCit-MMAF Human28 days~100%[1]
VCit-MMAF Human28 days~100%[1]

Table 2: Cathepsin B-Mediated Cleavage of EVCit-MMAF vs. VCit-MMAF ADCs

ADC LinkerHalf-life (hours)Reference
EVCit-MMAF 2.8[1]
VCit-MMAF 4.6[1]

Table 3: In Vitro Cytotoxicity of EVCit-MMAF vs. VCit-MMAF ADCs

Cell Line (HER2+)ADC LinkerEC50 (nM)Reference
KPL-4EVCit-MMAF 0.10[1]
VCit-MMAF 0.12[1]
JIMT-1EVCit-MMAF 0.078[1]
VCit-MMAF 0.10[1]
BT-474EVCit-MMAF 0.058[1]
VCit-MMAF 0.063[1]
SKBR-3EVCit-MMAF 0.27[1]
VCit-MMAF 0.34[1]

Table 4: In Vivo Pharmacokinetics of EVCit-MMAF vs. VCit-MMAF ADCs in Mice

ADC LinkerMeasurementHalf-life (β-phase, days)Reference
EVCit-MMAF Intact ADC12.0[1]
VCit-MMAF Intact ADC2.0[1]
EVCit-MMAF Total Antibody14.9[1]
VCit-MMAF Total Antibody14.9[1]

Experimental Protocols

Synthesis of this compound

While a complete, step-by-step synthesis of the entire drug-linker is not available in a single source, a plausible synthetic route can be constructed based on established methods for solid-phase peptide synthesis and solution-phase conjugation.

Protocol 1: Solid-Phase Synthesis of Fmoc-Glu(OtBu)-Val-Cit-PAB-OH

This protocol is adapted from solid-phase peptide synthesis (SPPS) methodologies.[6][][8][9][10]

  • Resin Preparation: Start with a 2-chlorotrityl chloride (2-CTC) resin.

  • First Amino Acid Coupling: Couple Fmoc-Cit-OH to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Val-OH to the deprotected citrulline residue using a coupling agent such as HATU.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Third Amino Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the deprotected valine residue.

  • PABC Coupling: Deprotect the N-terminal Fmoc group and couple p-aminobenzyl alcohol (PAB-OH).

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA). Purify the crude product by reverse-phase HPLC to yield Glu(OtBu)-Val-Cit-PAB-OH.

Protocol 2: Conjugation of MMAF and TCO-PEG3

This protocol involves solution-phase chemistry to complete the drug-linker synthesis.

  • MMAF Conjugation: Activate the C-terminus of the purified peptide-spacer with an activating agent (e.g., HOBt/pyridine) and react it with the primary amine of MMAF in an anhydrous solvent like DMF. Purify the resulting Glu(OtBu)-Val-Cit-PABC-MMAF by reverse-phase HPLC.

  • Side-Chain Deprotection: Remove the t-butyl protecting group from the glutamic acid residue using TFA.

  • TCO-PEG3 Coupling: Activate the carboxylic acid of TCO-PEG3-Acid using a carbodiimide (B86325) activator (e.g., EDC) and an activating agent (e.g., NHS) and react it with the free amine of the deprotected glutamic acid residue on the peptide-linker-drug construct.

  • Final Purification: Purify the final this compound drug-linker conjugate using reverse-phase HPLC and characterize by LC-MS and NMR. Lyophilize the pure fractions and store at -20°C under dessicated conditions.

Site-Specific ADC Conjugation via iEDDA Click Chemistry

This protocol describes the conjugation of the TCO-functionalized drug-linker to a tetrazine-modified monoclonal antibody (mAb).

Protocol 3: Preparation of Tetrazine-Modified Antibody (mAb-Tz)

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., borate (B1201080) buffer, pH 8.5). Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution: Immediately before use, dissolve a Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the purified mAb-Tz and the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 4: ADC Conjugation

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the this compound in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution in PBS, pH 7.4. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the ADC from unreacted linker-payload using Size Exclusion Chromatography (SEC) with PBS as the mobile phase.

  • Characterization: Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS. Assess aggregation by SEC and purity by SDS-PAGE.

In Vitro and In Vivo Characterization

Protocol 5: In Vitro Plasma Stability Assay

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in fresh human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours) and immediately freeze at -80°C.

  • Analysis:

    • For DAR Analysis (HIC-HPLC): Thaw samples and analyze using a HIC column to resolve different DAR species. Calculate the average DAR at each time point.

    • For Free Payload Analysis (LC-MS): Precipitate plasma proteins with acetonitrile, centrifuge, and analyze the supernatant for the presence of free MMAF using an appropriate LC-MS/MS method.

Protocol 6: Lysosomal Cleavage Assay

  • Lysate Preparation: Prepare a lysate from a relevant cancer cell line or use commercially available human liver S9 lysosomal extracts.

  • Reaction Setup: In an assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT), combine the ADC with the lysosomal fraction.

  • Incubation: Incubate the reaction at 37°C.

  • Analysis: At various time points, stop the reaction and analyze the release of free MMAF by LC-MS.

Mandatory Visualizations

ADC_Structure_and_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell mAb Monoclonal Antibody (mAb) Tetrazine Tetrazine mAb->Tetrazine Site-specific attachment Lysosome Lysosome (High Cathepsin B) mAb->Lysosome Internalization TCO TCO Tetrazine->TCO iEDDA Click Reaction PEG3 PEG3 Spacer TCO->PEG3 Peptide Glu-Val-Cit (Cleavable Peptide) PEG3->Peptide PABC PABC (Self-immolative) Peptide->PABC MMAF MMAF (Payload) PABC->MMAF PABC->Lysosome Self-immolation & Drug Release Tubulin Tubulin MMAF->Tubulin Lysosome->Peptide Cathepsin B Cleavage Apoptosis Apoptosis Tubulin->Apoptosis Leads to ADC_Extracellular ADC in Circulation ADC_Extracellular->mAb Targets Antigen

Caption: Overall structure and mechanism of action for the this compound ADC.

Cleavage_and_Release cluster_Linker Drug-Linker within Lysosome Peptide Glu-Val-Cit PABC PABC-MMAF Peptide->PABC Intermediate Unstable Intermediate PABC->Intermediate 1,6-Elimination (Self-immolation) Cathepsin Cathepsin B Cathepsin->Peptide Cleaves Peptide Bond FreeMMAF Free MMAF (Active Drug) Intermediate->FreeMMAF Byproducts CO2 + Aza-quinone Methide Intermediate->Byproducts

Caption: Enzymatic cleavage and self-immolative drug release mechanism.

Experimental_Workflow cluster_Preparation Component Preparation cluster_Synthesis ADC Synthesis cluster_Characterization Characterization & Analysis cluster_Evaluation Functional Evaluation mAb_mod 1. mAb Modification (mAb -> mAb-Tz) conjugation 3. iEDDA Conjugation (mAb-Tz + Drug-Linker) mAb_mod->conjugation linker_synth 2. Drug-Linker Synthesis (TCO-PEG3-...-MMAF) linker_synth->conjugation purification 4. Purification (SEC) conjugation->purification analysis 5. Analysis (DAR, Purity, Aggregation) purification->analysis invitro 6. In Vitro Assays (Stability, Cleavage, Cytotoxicity) analysis->invitro invivo 7. In Vivo Studies (PK, Efficacy) invitro->invivo

Caption: A logical workflow for the development and evaluation of an ADC.

References

The Role of trans-Cyclooctene (TCO) in Drug-Linker Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (B1233481) (TCO) group has emerged as a cornerstone in the field of bioconjugation, particularly in the development of advanced drug-linker conjugates such as antibody-drug conjugates (ADCs). Its utility is primarily centered on its participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine partners, a bioorthogonal "click chemistry" reaction celebrated for its exceptional speed and specificity.[1][2] This technical guide provides a comprehensive overview of the TCO group's role, delving into the core chemical principles, quantitative performance data, detailed experimental protocols, and critical considerations for its application in drug development.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of TCO's role in drug-linker conjugates lies in its rapid and highly selective reaction with 1,2,4,5-tetrazines.[2] This reaction proceeds through a two-step mechanism: an initial [4+2] cycloaddition, which is the rate-determining step, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen (N₂) gas.[3] The final product is a stable dihydropyridazine (B8628806) linkage.[4]

Key characteristics that make this chemistry ideal for bioconjugation include:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][4] This allows for efficient conjugation at low micromolar or even nanomolar concentrations, which is crucial when working with sensitive biomolecules.[1]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous media, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper, which is a known issue in other click chemistry modalities.[1]

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not interact with naturally occurring functional groups in biological systems, ensuring that the conjugation is highly specific and minimizes off-target reactions.[2]

The Structure of a TCO-Based Antibody-Drug Conjugate

A typical ADC utilizing TCO-tetrazine chemistry is comprised of three main components: a monoclonal antibody (mAb) for targeting, a potent cytotoxic payload, and a linker that connects them.[5][6] The TCO group is typically incorporated into the linker, which is then attached to the payload. This drug-linker construct is subsequently "clicked" onto a tetrazine-modified antibody.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targeting Moiety) Linker Linker (TCO-containing) Antibody->Linker Tetrazine-TCO Ligation Site Payload Cytotoxic Payload (Drug) Linker->Payload Covalent Attachment

A simplified schematic of an Antibody-Drug Conjugate (ADC).

Quantitative Data on TCO-Tetrazine Ligation

The performance of the TCO-tetrazine reaction is quantitatively defined by its second-order rate constant (k₂), which varies depending on the specific structures of the TCO and tetrazine derivatives.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Solvent SystemReference
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water[7]
Conformationally Strained TCO (sTCO)di-2-pyridyl-s-tetrazine3.3 x 10⁶Aqueous/Organic Mix[8]
TCOUnsubstituted>50,000DPBS, 37°C[9]
TCOH-phenyl-, pyrimidyl-phenyl-, or bis(pyridyl)-Tz>39,000DPBS, 37°C[9]
TCOGeneral Range10³ - 10⁶Biocompatible Solvents[1]

The in vivo stability of the linker is another critical parameter. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. The Val-Cit dipeptide, often used in cleavable linkers, can be unstable in rodent plasma due to enzymatic activity, a challenge that has prompted the development of more stable linker designs.[10][11][12]

Linker TypeAnimal ModelStability ProfileKey FindingsReference
Valine-Citrulline (Val-Cit)Mouse, RatUnstablePremature payload release due to carboxylesterase 1c (Ces1c) activity.[10]
Glutamic acid-valine-citrulline (EVCit)MouseHighly StableResists premature cleavage in mouse plasma while remaining sensitive to cathepsin B.[12]
Sulfatase-cleavable linkerMouseHighly Stable (>7 days)Stable in mouse plasma, unlike Val-Ala and Val-Cit linkers.[11]
Non-cleavable (e.g., maleimidocaproyl)GeneralHigh Plasma StabilityPayload is released only after lysosomal degradation of the antibody.[10]

Experimental Protocols

Protocol 1: Antibody Modification with a TCO-NHS Ester

This protocol details the labeling of primary amines (e.g., lysine (B10760008) residues) on a monoclonal antibody with a TCO-NHS ester.

Materials:

  • Monoclonal antibody (mAb) at 1-5 mg/mL

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS) with 100 mM sodium bicarbonate, pH 8.3-8.5

  • TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be buffer-exchanged into the Reaction Buffer using a desalting column.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 15-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.

  • Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting spin column equilibrated with 1X PBS, pH 7.4.

  • Characterization: Determine the concentration of the purified TCO-modified antibody using a NanoDrop spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using methods like MALDI-TOF mass spectrometry or by reacting with a fluorescently labeled tetrazine.

Protocol 2: TCO-Tetrazine Ligation for ADC Formation

This protocol describes the bioorthogonal reaction between the TCO-modified antibody and a tetrazine-functionalized drug-linker.

Materials:

  • Purified TCO-modified antibody (from Protocol 1)

  • Tetrazine-functionalized drug-linker

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the TCO-modified antibody in the Reaction Buffer. Dissolve the tetrazine-functionalized drug-linker in a compatible solvent (like DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction: Add the tetrazine-drug-linker solution to the TCO-antibody solution. A 1.5 to 3-fold molar excess of the tetrazine compound is often recommended to ensure complete reaction of the TCO sites on the antibody.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the final ADC to remove any unreacted tetrazine-drug-linker using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: The final ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.

Characterization Methods for TCO-ADCs
MethodPurposeKey Information ProvidedReference
UV-Vis Spectroscopy Determine average DARCalculates DAR based on the absorbance of the antibody (280 nm) and the payload at its specific λmax.[13][14]
Hydrophobic Interaction Chromatography (HIC) Determine DAR distribution and average DARSeparates ADC species with different numbers of conjugated drugs, allowing for the quantification of each species (DAR0, DAR2, DAR4, etc.).[14][15][16][17]
Size Exclusion Chromatography (SEC) Quantify aggregates and fragmentsSeparates molecules based on size to assess the level of high molecular weight aggregates or low molecular weight fragments.[14]
Mass Spectrometry (LC-MS) Confirm identity and determine precise massProvides accurate mass measurements of the intact ADC, or its subunits, to confirm successful conjugation and calculate the DOL.[18]

Mandatory Visualizations

The TCO-Tetrazine IEDDA Reaction Mechanism

The reaction proceeds via a concerted [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile. This is followed by a rapid, irreversible retro-Diels-Alder reaction that releases nitrogen gas.

IEDDA_Mechanism TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-Determining) Tetrazine 1,2,4,5-Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder (Irreversible) N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Experimental Workflow for TCO-ADC Synthesis and Characterization

The generation of a TCO-based ADC is a multi-step process that requires careful execution and rigorous analytical characterization to ensure a homogenous and effective therapeutic agent.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization mAb 1. Antibody Preparation (Buffer Exchange) TCO_Conj 2. TCO-NHS Ester Conjugation to Antibody mAb->TCO_Conj Click_Reaction 4. TCO-Tetrazine Ligation TCO_Conj->Click_Reaction Tz_Linker_Prep 3. Prepare Tetrazine- Payload Conjugate Tz_Linker_Prep->Click_Reaction Purification 5. ADC Purification (e.g., SEC) Click_Reaction->Purification UV_Vis UV-Vis (Avg. DAR) Purification->UV_Vis HIC HIC (DAR Distribution) Purification->HIC SEC SEC (Aggregation) Purification->SEC MS LC-MS (Identity/Purity) Purification->MS

Workflow for TCO-based ADC synthesis and characterization.
The "Click-to-Release" Strategy

A significant advancement in TCO-tetrazine chemistry is the "click-to-release" strategy. Here, the TCO moiety is designed as a self-immolative linker. The IEDDA reaction with a tetrazine triggers a cascade of electronic rearrangements that results in the cleavage of a bond and the release of a payload.[19][20][21][22] This allows for the targeted, bioorthogonal activation of a therapeutic agent in a specific location.[23]

Click_to_Release TCO_Prodrug TCO-Caged Prodrug (Inactive) Click_Step IEDDA Reaction TCO_Prodrug->Click_Step Tetrazine_Trigger Tetrazine Trigger Tetrazine_Trigger->Click_Step Elimination Spontaneous Elimination Cascade Click_Step->Elimination Active_Drug Active Drug (Released) Elimination->Active_Drug Byproducts Byproducts Elimination->Byproducts

Logical flow of the "Click-to-Release" mechanism.
Pre-targeted Drug Delivery Workflow

The fast kinetics of the TCO-tetrazine ligation are ideally suited for pre-targeting strategies. In this approach, a TCO-modified antibody is administered first and allowed to accumulate at the target site (e.g., a tumor) while the unbound antibody clears from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-payload conjugate is administered, which then "clicks" with the pre-localized antibody for targeted drug delivery.[24][25]

Pretargeting_Workflow Step1 Step 1: Administer TCO-Antibody Step2 Accumulation at Target Site & Systemic Clearance of Unbound Ab Step1->Step2 Step3 Step 2: Administer Tetrazine-Payload Step2->Step3 Step4 In Vivo 'Click' Reaction at Target Site Step3->Step4 Step5 Targeted Payload Delivery & Clearance of Unbound Tz-Payload Step4->Step5

Workflow for pre-targeted drug delivery via TCO-tetrazine ligation.

The Impact of Linker Design: PEG Spacers

The inclusion of polyethylene (B3416737) glycol (PEG) spacers within the TCO-linker construct is a common strategy to improve the overall properties of the resulting ADC.[26][27][28] Hydrophobic TCO groups can sometimes interact with the antibody, leading to aggregation or masking the TCO from reacting with tetrazine.[26] PEGylation helps to:

  • Increase Hydrophilicity and Solubility: Improving the aqueous solubility of the linker-payload and the final ADC, which can prevent aggregation.[27]

  • Enhance Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from nonspecific uptake and reduce immunogenicity, potentially leading to a longer circulation half-life.[26][28]

  • Reduce Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance and ensuring the TCO group is accessible for efficient ligation.[27]

References

The Pivotal Role of PEG3 Spacers in Antibody-Drug Conjugate Linker Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, the molecular bridge connecting these two components, is a critical determinant of an ADC's safety and efficacy. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has gained significant traction. This technical guide delves into the multifaceted functions of a short, discrete PEG spacer, specifically a tri-ethylene glycol unit (PEG3), in ADC linkers. We will explore its impact on the physicochemical properties, pharmacokinetics, and overall therapeutic performance of ADCs, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Functions of PEG3 Spacers in ADC Linkers

The inclusion of a PEG3 spacer in an ADC linker serves several critical functions that collectively enhance the therapeutic index of the conjugate. These functions stem from the inherent properties of PEG: hydrophilicity, flexibility, and biocompatibility.

Modulation of Physicochemical Properties

Many potent cytotoxic payloads used in ADCs are highly hydrophobic.[1] Conjugating these molecules to an antibody, especially at a high drug-to-antibody ratio (DAR), can induce aggregation, reduce solubility, and complicate the manufacturing process.[2] A PEG3 spacer, while short, introduces a significant degree of hydrophilicity to the linker-payload construct, thereby mitigating these challenges.[3]

  • Increased Solubility: The hydrophilic nature of the PEG3 spacer improves the aqueous solubility of the linker-payload, facilitating conjugation reactions in aqueous buffer systems with minimal need for organic co-solvents.[2] This is advantageous for maintaining the stability of the antibody during conjugation.

  • Reduced Aggregation: By masking the hydrophobicity of the payload, the PEG3 spacer reduces the propensity for ADC molecules to aggregate.[4] This is crucial for ensuring the safety and stability of the final drug product, as protein aggregates can be immunogenic.[5] Size-exclusion chromatography (SEC) is a standard method to quantify aggregation.[5]

  • Improved Homogeneity: The use of discrete PEG (dPEG®) linkers, such as PEG3, ensures that each ADC molecule has a linker of the same length and molecular weight. This uniformity simplifies characterization and improves batch-to-batch consistency, a critical aspect for regulatory approval.[4]

Impact on Pharmacokinetics and Biodistribution

The pharmacokinetic (PK) profile of an ADC is a key determinant of its efficacy and toxicity. PEGylation, even with a short PEG3 spacer, can favorably modulate the PK of an ADC.[6]

  • Prolonged Half-Life and Reduced Clearance: The hydrophilic PEG chain creates a "hydration shell" around the ADC, which increases its hydrodynamic radius.[4] This can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the ADC in tumor tissue.[4][7] Studies have shown that even short PEG spacers can significantly decrease clearance rates.[8]

  • Modulation of Non-Specific Uptake: The hydrophobicity of an ADC can lead to its non-specific uptake by healthy tissues, particularly the liver, which can cause off-target toxicity.[9] By increasing the hydrophilicity of the ADC, a PEG3 spacer can reduce this non-specific uptake, leading to a wider therapeutic window.[9]

Influence on In Vivo Efficacy

The ultimate goal of ADC design is to maximize anti-tumor efficacy while minimizing toxicity. The properties imparted by the PEG3 spacer contribute directly to this objective.

  • Enabling Higher DARs: By improving solubility and reducing aggregation, PEG spacers allow for the generation of ADCs with higher DARs without compromising their physicochemical properties.[4] A higher DAR means more cytotoxic payload can be delivered to the target cancer cell per antibody binding event, which can translate to greater potency, especially for tumors with low antigen expression.[9]

  • Improved Therapeutic Index: By reducing off-target toxicities and enabling higher drug loading, PEG3 spacers contribute to an improved therapeutic index.[8] This allows for the administration of higher, more effective doses without unacceptable side effects.

Data Presentation: Comparative Analysis of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of an ADC. The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths.

Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics in Rats

Linker TypeADC ConstructClearance Rate (mL/day/kg)Terminal Half-Life (days)Reference
Non-PEG anti-CD30-MMAE (DAR8)High (not specified)Not specified[8]
PEG2 anti-CD30-PEG2-MMAE (DAR8)~15~3[8]
PEG4 anti-CD30-PEG4-MMAE (DAR8)~10~4[8]
PEG8 anti-CD30-PEG8-MMAE (DAR8)~5~5[8]
PEG12 anti-CD30-PEG12-MMAE (DAR8)~5~5.5[8]
PEG24 anti-CD30-PEG24-MMAE (DAR8)~5~6[8]

Data synthesized from graphical representations in the cited literature.

Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

Cell LineADC ConstructIC50 (ng/mL)Reference
Karpas-299anti-CD30-MMAE (DAR4)10-100[7]
Karpas-299anti-CD30-PEG4-MMAE (DAR4)10-100[7]
Karpas-299anti-CD30-PEG8-MMAE (DAR4)100-1000[7]
Karpas-299anti-CD30-PEG12-MMAE (DAR4)100-1000[7]

Data is an approximation from graphical representations in the cited literature, showing a trend of decreasing in vitro potency with increasing PEG length.

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths in a Xenograft Model

ADC ConstructDose (mg/kg)Tumor Growth InhibitionReference
anti-CD30-MMAE (DAR8)1Moderate[9]
anti-CD30-PEG8-MMAE (DAR8)1Significant[9]
anti-CD30-PEG12-MMAE (DAR8)1Significant[9]

Qualitative summary based on tumor growth curves in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEG3-containing linker-payload, its conjugation to an antibody, and the characterization and evaluation of the resulting ADC.

Synthesis of Maleimide-PEG3-Val-Cit-PABC-MMAE

This protocol describes the synthesis of a common cleavable linker-payload construct incorporating a PEG3 spacer.

Materials:

  • Fmoc-Val-Cit-PABC-PNP

  • Monomethyl auristatin E (MMAE)

  • Maleimide-PEG3-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Reverse-phase HPLC system

Procedure:

  • MMAE Conjugation: Dissolve Fmoc-Val-Cit-PABC-PNP and MMAE in DMF. Add DIPEA to the solution and stir at room temperature overnight. Monitor the reaction by LC-MS.

  • Fmoc Deprotection: Upon completion of the first step, add piperidine to the reaction mixture to remove the Fmoc protecting group. Stir for 1-2 hours at room temperature.

  • PEG3-Maleimide Coupling: In a separate flask, dissolve Maleimide-PEG3-amine in DMF. Add this solution to the deprotected Val-Cit-PABC-MMAE and stir at room temperature overnight.

  • Purification: Purify the final Maleimide-PEG3-Val-Cit-PABC-MMAE construct by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.

Stochastic Cysteine Conjugation of an Antibody

This protocol describes the conjugation of the linker-payload to an antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG3-Val-Cit-PABC-MMAE

  • N-acetylcysteine

  • Desalting column (e.g., G25)

  • PBS buffer (pH 7.4) with 1 mM EDTA

Procedure:

  • Antibody Reduction: To the antibody solution, add a 2-5 fold molar excess of TCEP. The exact amount should be optimized to achieve the desired average DAR. Incubate at 37°C for 1-2 hours.

  • Purification of Reduced Antibody: Immediately purify the reduced antibody using a desalting column equilibrated with PBS/EDTA buffer to remove excess TCEP.

  • Conjugation: Slowly add a 1.5-fold molar excess of the Maleimide-PEG3-linker-payload (per generated thiol group) to the reduced antibody solution with gentle stirring. Allow the reaction to proceed at room temperature for 1-4 hours.

  • Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimides.

  • Purification of ADC: Purify the ADC using a desalting column or size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

Characterization of the ADC

3.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. Since the payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times on a HIC column.[10]

Method:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

  • Detection: UV at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to antibody species with different DARs (DAR0, DAR2, DAR4, etc.). The average DAR is calculated by integrating the peak areas.

3.3.2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their size. Aggregates, being larger than the monomeric ADC, will elute earlier.[5]

Method:

  • Column: An SEC column (e.g., Agilent AdvanceBio SEC 300Å).[5]

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (pH 7.4).[5]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV at 280 nm.

  • Analysis: The percentage of high molecular weight species (aggregates) is determined by integrating the peak area of the aggregate peaks relative to the total peak area.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Method:

  • Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free drug in cell culture medium. Add the different concentrations to the wells.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Xenograft Model

Principle: This study evaluates the anti-tumor activity of the ADC in an animal model bearing human tumor xenografts.

Method:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

  • ADC Administration: Administer the treatments intravenously (IV) according to the dosing schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 3-4 days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or if the animals show signs of excessive toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Visualizations

General Mechanism of Action of an ADC

ADC_Mechanism cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General mechanism of action of an antibody-drug conjugate.

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_characterization Characterization Ab Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Ab->Reduction ReducedAb Reduced Antibody (Free Thiols) Reduction->ReducedAb Conjugation Conjugation (Thiol-Maleimide) ReducedAb->Conjugation LinkerPayload Maleimide-PEG3- Linker-Payload LinkerPayload->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC Purification Purification (e.g., SEC) CrudeADC->Purification PureADC Purified ADC Purification->PureADC DAR DAR Analysis (HIC) PureADC->DAR Aggregation Aggregation (SEC) PureADC->Aggregation Purity Purity Analysis PureADC->Purity

Caption: Workflow for ADC synthesis, purification, and characterization.

Representative Signaling Pathway (Tubulin Polymerization Inhibition)

Apoptosis_Pathway Payload Released Payload (e.g., MMAE) Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubule Polymerization Payload->Microtubules Inhibits Tubulin->Microtubules CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

References

A Technical Guide to the Glu-Val-Cit-PABC Cleavable Linker in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a premier class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] The success of an ADC is critically dependent on the linker that bridges the monoclonal antibody (mAb) to its cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release, yet efficiently cleavable within the target cancer cell.[2]

Among the most successful strategies is the use of enzyme-cleavable linkers. The Valine-Citrulline (Val-Cit) dipeptide linker, in conjunction with a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer, has become an industry standard, utilized in numerous approved and investigational ADCs.[][4] This guide focuses on an important advancement of this technology: the Glutamic acid-Valine-Citrulline-PABC (Glu-Val-Cit-PABC) linker. This tripeptide design maintains the tumor-selective cleavage properties of the original Val-Cit system while offering enhanced plasma stability, particularly in preclinical rodent models, thereby improving translatability of research findings.[5][6]

This document provides an in-depth examination of the Glu-Val-Cit-PABC linker's mechanism, quantitative performance characteristics, and the experimental protocols necessary for its evaluation.

Core Components and Mechanism of Action

The Glu-Val-Cit-PABC linker is a sophisticated system where each component serves a distinct and vital function.

  • Glutamic acid (Glu): Positioned at the N-terminus (P3 position), the hydrophilic Glu residue acts as a protective group.[5][7] Its primary role is to shield the adjacent Val-Cit dipeptide from premature cleavage by certain plasma enzymes, such as mouse carboxylesterase Ces1C, which is a known issue for standard Val-Cit linkers in preclinical studies.[5][8][9] This addition significantly increases the linker's stability in mouse plasma without compromising its susceptibility to cleavage by target enzymes within the cell.[5][6]

  • Valine-Citrulline (Val-Cit): This dipeptide is the core recognition sequence for Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in various tumor types.[1][8] The Val-Cit sequence is designed to fit perfectly within the active site of Cathepsin B, ensuring highly efficient and specific cleavage inside the target cell's lysosome.[1]

  • p-Aminobenzyloxycarbonyl (PABC): The PABC unit is a "self-immolative" spacer.[2][10] It serves two purposes: it connects the dipeptide to the drug payload without hindering enzymatic access, and, more critically, it is designed to spontaneously decompose after the Val-Cit sequence is cleaved.[8][11] This decomposition is essential for releasing the payload in its active, unmodified form.[2][8]

The payload release is a precisely orchestrated multi-step process that occurs after the ADC is internalized by the target cancer cell.

  • Internalization: The ADC binds to a specific antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis.[8][12]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle rich in degradative enzymes and with an acidic environment (pH 4.5-5.5).[1][13]

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B (and potentially other cathepsins like L, S, and F) recognizes and cleaves the amide bond between the Citrulline and the PABC spacer.[8][14]

  • Self-Immolation: The cleavage event exposes a free aniline (B41778) moiety on the PABC group. This triggers a rapid, irreversible 1,6-elimination reaction (an electronic cascade), causing the PABC spacer to fragment into p-aza-quinone methide and carbon dioxide.[10][15][16]

  • Payload Release: The fragmentation of the PABC spacer liberates the cytotoxic drug in its fully active form, allowing it to exert its cell-killing effect.[2][13]

Visualization of Core Mechanisms

ADC Internalization and Payload Release Pathway

The following diagram illustrates the journey of an ADC from extracellular binding to the final release of its cytotoxic payload within the target cell's lysosome.

G cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC ADC in Circulation (Stable Linker) TargetCell Target Cancer Cell (Antigen Overexpression) ADC->TargetCell 1. Binding to Surface Antigen Endosome Endosome TargetCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B, Low pH) Endosome->Lysosome 3. Trafficking & Maturation Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Caption: General workflow of ADC action from binding to apoptosis.
Glu-Val-Cit-PABC Linker Cleavage Mechanism

This diagram details the specific chemical transformations that occur to release the drug following enzymatic cleavage.

G cluster_cleavage Cleavage & Self-Immolation A Intact ADC in Lysosome (Ab-Glu-Val-Cit-PABC-Drug) B Cathepsin B Cleavage A->B Enzymatic Attack C Unstable Intermediate (HO-PABC-Drug) B->C Releases Linker-Ab D 1,6-Elimination (Self-Immolation) C->D Spontaneous E Released Active Drug D->E F Linker Byproducts (Ab-Glu-Val-Cit + CO2 + aza-quinone methide) D->F

Caption: Step-by-step enzymatic cleavage and self-immolation cascade.

Quantitative Data

The performance of a linker is defined by its stability in plasma versus its liability to intracellular enzymes. The addition of a glutamic acid residue to the Val-Cit linker significantly improves its stability profile in mouse models, a critical consideration for preclinical evaluation.

Table 1: Linker Stability in Plasma (ADC with MMAF Payload) [5]
Linker Type % Intact ADC After 14 Days in Mouse Plasma
Val-Cit (VCit)< 5%
Ser-Val-Cit (SVCit)~30%
Glu-Val-Cit (EVCit) ~100%
Note: All linkers showed high stability (>95%) in human plasma over 28 days.
Table 2: Relative Cleavage Rates by Cathepsin B [1][17]
Dipeptide Linker Relative Cleavage Rate
Val-Cit Benchmark
Val-Ala~50% of Val-Cit rate
Phe-LysCleaved rapidly by isolated Cathepsin B, but similar to Val-Cit in lysosomal extracts.[1]
Note: Direct kinetic parameters (Km, kcat) for full ADCs are not widely published, but relative rates provide insight into enzyme specificity.

Experimental Protocols

Evaluating an ADC with a Glu-Val-Cit-PABC linker involves a series of critical in vitro assays to confirm stability, targeted cleavage, and cytotoxic potency.

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify premature payload release in plasma.

Methodology:

  • Preparation: Prepare solutions of the ADC at a final concentration of approximately 1 µM in undiluted mouse and human plasma.

  • Incubation: Incubate the samples at 37°C in a controlled environment.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).

  • Sample Processing: Immediately quench the reaction by precipitating plasma proteins with an excess of cold acetonitrile. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of intact ADC versus released payload.

  • Data Interpretation: Plot the percentage of intact ADC over time to determine the linker's stability and half-life.[5]

Protocol: Cathepsin B Cleavage Assay

Objective: To confirm and quantify the specific release of the payload from the ADC by Cathepsin B.

Methodology:

  • Enzyme Activation: Activate recombinant human Cathepsin B in an assay buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT (dithiothreitol).

  • Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) in the assay buffer.

  • Initiation: Start the reaction by adding the activated Cathepsin B to the ADC mixture to a final enzyme concentration in the nanomolar range (e.g., 20 nM).[1] Incubate at 37°C.

  • Time Points: Withdraw aliquots at designated time points (e.g., 0, 1, 4, 8, 24 hours).[1]

  • Quenching: Stop the reaction in each aliquot by adding a protease inhibitor or by acidifying the sample.

  • Analysis: Analyze the samples by HPLC (High-Performance Liquid Chromatography) or LC-MS to separate and quantify the released payload from the intact ADC.

  • Data Interpretation: Calculate the rate of drug release from the slope of the payload concentration versus time plot.

Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To measure the potency of the ADC on antigen-positive versus antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Plate antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cells in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[18][19]

  • ADC Treatment: Prepare serial dilutions of the ADC, the free payload, and a relevant isotype control ADC in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC/drug solutions. Incubate the plates at 37°C with 5% CO₂ for a period of 48 to 144 hours.[18]

  • Viability Assessment: After incubation, measure cell viability using a suitable method, such as the MTT or resazurin (B115843) assay.[18][20] For an MTT assay:

    • Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 1-4 hours.[18]

    • Add a solubilizing agent (e.g., 100 µL of 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[18]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[18]

  • Data Analysis: Normalize the results to untreated control wells to calculate the percentage of cell viability. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow Visualization

G cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo Preclinical (In Vivo) A Synthesize Glu-Val-Cit-PABC-Payload B Conjugate to mAb A->B C Purify & Characterize ADC B->C D Plasma Stability Assay (Human, Mouse) C->D Characterized ADC E Cathepsin B Cleavage Assay C->E Characterized ADC F Cytotoxicity Assay (IC50) (Ag+ vs Ag- cells) C->F Characterized ADC G Pharmacokinetics (PK) Study F->G Potent & Selective ADC H Efficacy Study (Xenograft Model) G->H Favorable PK Profile

Caption: High-level experimental workflow for ADC development and evaluation.

Conclusion

The Glu-Val-Cit-PABC linker is a significant refinement of the clinically validated Val-Cit linker system. By incorporating a glutamic acid residue, it addresses the challenge of premature payload release in mouse models, a critical hurdle in preclinical ADC development.[5][6] This modification enhances the linker's stability without compromising the essential mechanism of tumor-selective, Cathepsin B-mediated cleavage and subsequent self-immolative drug release. For researchers and drug developers, this technology offers a more robust and reliable platform for creating next-generation ADCs, facilitating smoother translation from preclinical studies to clinical applications and ultimately widening the therapeutic window of targeted cancer therapies.[5]

References

Monomethyl Auristatin F (MMAF): A Core Properties Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1] As a highly toxic compound, MMAF is primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] A key feature of MMAF is its charged C-terminal phenylalanine, which distinguishes it from its analogue, monomethyl auristatin E (MMAE).[1] This characteristic renders MMAF less permeable to the cell membrane, thereby reducing non-specific toxicity and the bystander effect.[1] This technical guide provides an in-depth exploration of the core properties of MMAF, including its physicochemical characteristics, mechanism of action, cytotoxicity, and its application in ADCs, supplemented with detailed experimental protocols and visual diagrams to support cancer research and drug development.

Physicochemical Properties

MMAF is a synthetic analogue of the potent antimitotic agent dolastatin 10.[1] Its chemical structure is characterized by a C-terminal phenylalanine residue that imparts a negative charge, reducing its membrane permeability compared to MMAE.[] This property is crucial for its application in ADCs, as it minimizes off-target toxicity.[2]

PropertyValueReference
Chemical Name (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid[4]
Molecular Formula C39H65N5O8[5]
Molecular Weight 731.96 g/mol [4]
CAS Number 745017-94-1[5]
Solubility Soluble in DMSO (up to 20 mM)[4]
Appearance White to off-white solid
Stability Stable under various conditions in rat plasma (short-term, long-term, freeze-thaw, and post-preparative)[6][7]

Mechanism of Action

MMAF exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. As an antimitotic agent, it inhibits the polymerization of tubulin, a key component of microtubules.[5] This disruption leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1]

Signaling Pathway for MMAF-Induced Apoptosis

The inhibition of tubulin polymerization by MMAF triggers the intrinsic apoptotic pathway. This cascade of events involves the activation of a series of intracellular proteins, culminating in the execution of cell death.

MMAF_Apoptosis_Pathway cluster_adc ADC Internalization and Payload Release cluster_cytoplasm Cytoplasmic Events cluster_apoptosis Intrinsic Apoptosis Pathway ADC MMAF-ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAF_free Free MMAF Lysosome->MMAF_free Payload Release Tubulin Tubulin Dimers MMAF_free->Tubulin Inhibition Microtubules Microtubule Polymerization MMAF_free->Microtubules Disruption G2M_Arrest G2/M Phase Arrest Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak) G2M_Arrest->Bcl2_family Upregulation of pro-apoptotic Downregulation of anti-apoptotic Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

MMAF-induced apoptotic signaling pathway.

Cytotoxicity

The cytotoxic potency of MMAF is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. Due to its reduced cell permeability, free MMAF generally exhibits lower potency compared to MMAE.[1] However, when conjugated to a monoclonal antibody that facilitates its internalization into target cells, MMAF-ADCs demonstrate potent and specific antitumor activity.[4]

Cell LineCancer TypeCompoundIC50 (nM)Reference
Karpas 299Anaplastic Large Cell LymphomacAC10-vcMMAFPotently cytotoxic (specific value not provided)[1]
Various Human Pancreatic Cancer Cell LinesPancreatic CancerMMAE (for comparison)0.97 - 1.16[8]
EpCAM-positive cellsColon CancerDARPin-Ec1-MMAF conjugatesLow nM range[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the properties of MMAF and MMAF-based ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of MMAF or an MMAF-ADC on cancer cell lines by measuring cell metabolic activity.

Materials:

  • Target cancer cell line (Antigen-positive, Ag+)

  • Control cell line (Antigen-negative, Ag-)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MMAF or MMAF-ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of MMAF or MMAF-ADC in complete medium.

    • Remove the medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle-only control.

    • Incubate for a specified period (e.g., 72-96 hours for tubulin inhibitors).[11]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[2][5]

    • Incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of solubilization solution to each well.[10]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[5]

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression.[10]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of MMAF/MMAF-ADC incubate_overnight->prepare_dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_treatment Incubate for 72-96 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Workflow for an in vitro cytotoxicity (MTT) assay.
Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the effect of MMAF on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (1 mM)

  • Glycerol

  • MMAF stock solution in DMSO

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Preparation:

    • On ice, prepare a tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[12]

    • Prepare serial dilutions of MMAF in the assay buffer.

  • Assay Procedure:

    • Pipette 10 µL of the MMAF dilutions or vehicle control into the wells of a pre-warmed 96-well plate.[12]

    • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[12]

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Monitor the absorbance at 340 nm every 60 seconds for 60 minutes.[11][12]

  • Data Analysis:

    • Plot the change in absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.[12]

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle after treatment with MMAF.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • MMAF

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of MMAF (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).[10]

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cell pellet with ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[10]

    • Incubate at -20°C for at least 2 hours.[10]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.[10]

    • Incubate in the dark at room temperature for 30 minutes.[10]

  • Data Acquisition and Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

MMAF in Antibody-Drug Conjugates (ADCs)

The development of a successful ADC involves the careful selection of the antibody, linker, and cytotoxic payload. MMAF is a clinically significant payload due to its high potency and favorable physicochemical properties.[1]

Linker Chemistry

MMAF can be attached to antibodies via both cleavable and non-cleavable linkers.

  • Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and release the payload upon entering the target cell, often in response to the lysosomal environment (e.g., protease-sensitive or pH-sensitive linkers). An example is the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-vc-PAB) linker.[13]

  • Non-Cleavable Linkers: With these linkers, the payload is released after the lysosomal degradation of the antibody. A common example is the maleimidocaproyl (mc) linker.[13]

ADC Development Workflow

The development of an MMAF-based ADC is a multi-step process that requires careful optimization and characterization at each stage.

ADC_Development_Workflow cluster_discovery Discovery and Engineering cluster_conjugation Conjugation and Purification cluster_characterization Characterization and In Vitro Evaluation cluster_preclinical Preclinical and Clinical Development target_selection Target Antigen Selection ab_generation Antibody Generation and Screening target_selection->ab_generation linker_payload_selection Linker and Payload (MMAF) Selection ab_generation->linker_payload_selection ab_modification Antibody Modification (e.g., reduction of disulfides) linker_payload_selection->ab_modification conjugation Conjugation of Linker-MMAF to Antibody ab_modification->conjugation purification Purification of ADC conjugation->purification dar_analysis Drug-to-Antibody Ratio (DAR) Determination purification->dar_analysis physicochem_analysis Physicochemical Characterization (e.g., aggregation, stability) dar_analysis->physicochem_analysis in_vitro_cytotoxicity In Vitro Cytotoxicity Assays physicochem_analysis->in_vitro_cytotoxicity binding_assay Binding Affinity Assays (e.g., ELISA, SPR) in_vitro_cytotoxicity->binding_assay in_vivo_efficacy In Vivo Efficacy Studies (Xenograft Models) binding_assay->in_vivo_efficacy pk_pd_studies Pharmacokinetics (PK) and Pharmacodynamics (PD) in_vivo_efficacy->pk_pd_studies toxicology Toxicology Studies pk_pd_studies->toxicology clinical_trials Clinical Trials toxicology->clinical_trials

General workflow for the development of an MMAF-based ADC.

Conclusion

Monomethyl auristatin F is a highly potent cytotoxic agent that has become a valuable payload for the development of targeted cancer therapies in the form of antibody-drug conjugates. Its unique physicochemical properties, particularly its reduced membrane permeability, offer advantages in terms of minimizing off-target toxicity. A thorough understanding of its mechanism of action, combined with robust in vitro and in vivo characterization using detailed experimental protocols, is essential for the successful development of novel and effective MMAF-based ADCs. This guide provides a comprehensive overview of the core properties of MMAF to aid researchers and drug developers in this endeavor.

References

A Technical Guide to TCO-PEG3-Glu-Val-Cit-PABC-MMAF for Dual-Drug Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the drug-linker conjugate, TCO-PEG3-Glu-Val-Cit-PABC-MMAF, and its application in the synthesis of dual-drug antibody-drug conjugates (ADCs). Dual-drug ADCs, which carry two distinct cytotoxic payloads, represent a promising strategy to overcome challenges in oncology, such as tumor heterogeneity and acquired drug resistance.[1][2][3] This document details the components of the linker-drug, experimental protocols for synthesis and characterization, and the underlying mechanisms of action.

Core Components and Rationale

The this compound conjugate is a sophisticated system designed for advanced ADC development.[4][5][6][7] Each component plays a critical role in the stability, efficacy, and targeted delivery of the cytotoxic payload.

  • TCO (trans-cyclooctene): A strained alkyne that serves as a bioorthogonal handle. It reacts with high efficiency and specificity with a tetrazine-modified component via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[][9][] This "click chemistry" reaction is exceptionally fast and can be performed under mild, aqueous conditions, making it ideal for conjugating a second drug payload without affecting the antibody or the first payload.[11][12]

  • PEG3: A short, three-unit polyethylene (B3416737) glycol spacer that enhances solubility and can reduce aggregation of the ADC.[][9]

  • Glu-Val-Cit (Glutamic acid-Valine-Citrulline): A tripeptide linker specifically designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[13][14][15] The Val-Cit dipeptide is a well-established substrate for Cathepsin B.[14][16] The addition of a glutamic acid residue (Glu) at the P3 position has been shown to significantly enhance the linker's stability in mouse plasma, preventing premature drug release while maintaining sensitivity to lysosomal cleavage.[17][18]

  • PABC (p-aminobenzyl alcohol): A self-immolative spacer. Once the Glu-Val-Cit linker is cleaved by Cathepsin B, the PABC undergoes a 1,6-elimination reaction, ensuring the traceless release of the active drug in its unmodified form.[16][19]

  • MMAF (Monomethyl Auristatin F): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[17][20] Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which renders it less permeable to cell membranes.[17][21] This property minimizes the "bystander effect," reducing toxicity to neighboring antigen-negative cells and making it suitable for targeting tumors where the antigen is uniformly expressed.[20][22]

The combination of these elements in a single drug-linker conjugate provides a powerful tool for one arm of a dual-drug ADC strategy, enabling precise, stable, and targeted delivery of MMAF.

Dual-Drug ADC Synthesis Strategy

The synthesis of a dual-drug ADC typically involves orthogonal conjugation chemistries to attach two different linker-payloads to the antibody at distinct sites. The TCO group of the primary conjugate is key to this strategy. A common approach leverages the TCO/tetrazine reaction and the DBCO/azide (B81097) strain-promoted alkyne-azide cycloaddition (SPAAC) as two independent click chemistry pathways.[11][17]

A representative workflow involves a chemoenzymatic method using microbial transglutaminase (MTGase) to install a branched linker onto the antibody, followed by orthogonal click reactions.[11][17][23]

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Orthogonal Dual Conjugation cluster_purification_char Purification & Characterization cluster_assays Functional & Stability Assays mAb Monoclonal Antibody (mAb) MTGase Branched Linker Installation (via MTGase) mAb->MTGase e.g., on Gln295 Click1 First Click Reaction: Add this compound MTGase->Click1 Tetrazine on linker reacts with TCO Click2 Second Click Reaction: Add Azide-reactive second payload (e.g., DBCO-PEG-Drug2) Click1->Click2 Azide on linker reacts with DBCO Purify Purification (e.g., Size-Exclusion Chromatography) Click2->Purify Char Characterization Purify->Char DAR_Analysis DAR Analysis (HIC, LC-MS) Char->DAR_Analysis Cytotoxicity In Vitro Cytotoxicity (MTT/XTT Assay, IC50) Char->Cytotoxicity Stability Plasma Stability Assay Char->Stability Cleavage Cathepsin B Cleavage Assay Char->Cleavage

Dual-drug ADC synthesis and characterization workflow.

Experimental Protocols

Synthesis of a Dual-Drug ADC (MMAF/MMAE Example)

This protocol is adapted from methodologies described for creating homogeneous dual-drug ADCs using orthogonal click chemistry.[11][17][23]

Materials:

  • N297A mutant anti-HER2 mAb

  • Microbial Transglutaminase (MTGase)

  • Branched linker with tetrazine and azide handles

  • This compound (Payload 1)

  • DBCO-PEG-MMAE (Payload 2)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody-Linker Conjugation:

    • Incubate the anti-HER2 mAb with MTGase and an excess of the branched linker. The MTGase catalyzes the formation of a covalent bond between a specific glutamine residue on the antibody (e.g., Gln295) and the linker.[17]

    • Incubate the reaction mixture at 37°C for several hours.

    • Purify the resulting antibody-linker conjugate using SEC to remove excess linker and enzyme.

  • Dual-Payload Click Conjugation:

    • To the purified antibody-linker conjugate, add a molar excess of this compound (Payload 1).

    • Allow the tetrazine-TCO reaction to proceed at room temperature for 1-2 hours.

    • Subsequently, add a molar excess of DBCO-PEG-MMAE (Payload 2) to the same reaction mixture.

    • Allow the azide-DBCO reaction to proceed overnight at 4°C. This can also be performed as a one-pot reaction.[17][23]

  • Purification and Formulation:

    • Purify the final dual-drug ADC using SEC to remove unreacted linker-payloads.

    • Exchange the buffer to a suitable formulation buffer (e.g., PBS) and concentrate the ADC to the desired concentration.

Characterization of the Dual-Drug ADC

Drug-to-Antibody Ratio (DAR) Analysis:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the standard method for determining DAR distribution for cysteine-conjugated ADCs and can also be applied here. It separates ADC species based on the hydrophobicity conferred by the conjugated drugs. The weighted average DAR is calculated from the peak areas corresponding to different drug loads.[23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis of the intact or reduced ADC by LC-MS provides precise mass measurements, allowing for the confirmation of conjugation and the determination of the distribution and average number of each payload attached to the antibody.[3][14]

In Vitro Cytotoxicity Assay (MTT Assay): This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.[][9]

  • Cell Seeding: Plate target cancer cells (e.g., HER2-positive SK-BR-3 or drug-resistant JIMT-1) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the dual-drug ADC, corresponding single-drug ADCs, and unconjugated antibody controls.

  • Replace the cell culture medium with medium containing the ADC dilutions and incubate for 72-120 hours at 37°C.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[]

  • Solubilization: Add a solubilization solution (e.g., 150 µL of DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[]

In Vitro Linker Cleavage Assay

This assay confirms that the payload is released from the ADC in the presence of the target lysosomal enzyme.[13][18]

  • Reaction Setup: Incubate the ADC (e.g., 1 µM) with recombinant human Cathepsin B (e.g., 20 nM) in an assay buffer (pH 5.0, containing DTT) at 37°C.[13][18]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding an acid (e.g., formic acid).[13]

  • Sample Preparation: Precipitate the remaining protein by adding acetonitrile, then centrifuge.

  • Analysis: Analyze the supernatant for the presence of the released MMAF payload using reverse-phase HPLC or LC-MS/MS.[13]

  • Quantification: Quantify the amount of released drug by comparing its peak area to a standard curve of the free drug.

Mechanism of Action and Signaling Pathway

The therapeutic effect of a dual-drug ADC is achieved through targeted delivery and intracellular release of two distinct cytotoxic agents.

Mechanism of action for a dual-drug ADC.
  • Binding and Internalization: The ADC circulates in the bloodstream and specifically binds to the target antigen (e.g., HER2) on the surface of a cancer cell.[1]

  • Trafficking: The ADC-antigen complex is internalized via receptor-mediated endocytosis and trafficked through the endosomal pathway to the lysosome.[13]

  • Lysosomal Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Glu-Val-Cit peptide linker.[13][18]

  • Payload Release: Following peptide cleavage, the PABC spacer self-immolates, releasing the active MMAF payload into the cytoplasm.[19]

  • Cytotoxic Effect:

    • MMAF: The released MMAF binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[20][23]

    • Payload 2: The second payload, released by its own specific mechanism (e.g., cleavage of a different linker or antibody degradation), acts on its intracellular target. For instance, a DNA-damaging agent would intercalate or alkylate DNA, also leading to cell cycle arrest and apoptosis.[20] The use of two payloads with different mechanisms can produce synergistic effects and combat resistance.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies of dual-drug ADCs, particularly those involving MMAF and MMAE against HER2-positive cell lines.[11][17][20][23]

Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs

Cell LineADC Construct (DAR)IC50 (nM)Key Observation
JIMT-1 MMAE (DAR 2)1.023Lower potency in drug-resistant cells.[20]
(HER2+, MDR1+)MMAF (DAR 2)0.213MMAF is more potent than MMAE in resistant cells.[20]
Dual MMAE/F (2+4)0.017Dual-drug ADC shows high potency, comparable to MMAF alone.[20]
Dual MMAE/F (4+2)0.027Ratio of MMAF appears important for overcoming resistance.[20]
KPL-4 Dual MMAE/F (2+2)0.029High potency in HER2-positive, non-resistant cells.[23]
(HER2+)Dual MMAE/F (4+2)0.017High potency in HER2-positive, non-resistant cells.[23]
MDA-MB-231 Dual MMAE/F (any)>100No significant toxicity in HER2-negative cells, demonstrating target specificity.[23]
(HER2-)Free MMAE~1.0Free drug is toxic regardless of HER2 expression.[23]

Table 2: Linker Stability and Cleavage

LinkerPlasma SourceIncubation TimeStability (% Intact ADC)Cleavage Half-Life (Cathepsin B)
Val-Cit (VCit) Mouse4.5 days~30%4.6 hours
Human7 days>90%
Glu-Val-Cit (EVCit) Mouse7 days>85%2.8 hours
Human28 days>90%

(Data compiled from references[18][21])

Conclusion

The this compound drug-linker is a highly advanced and versatile tool for the construction of next-generation ADCs. Its design incorporates features that address key challenges in ADC development, including plasma stability, controlled drug release, and the facilitation of dual-payload strategies through bioorthogonal click chemistry. By enabling the combination of two distinct mechanistic payloads on a single antibody, this technology offers a promising pathway to enhance therapeutic efficacy, overcome drug resistance, and provide better outcomes for patients with heterogeneous and refractory cancers.[1][17] The detailed protocols and characterization methods provided herein serve as a guide for researchers aiming to harness the potential of this powerful ADC platform.

References

A Technical Guide to TCO-PEG3-Glu-Val-Cit-PABC-MMAF for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the TCO-PEG3-Glu-Val-Cit-PABC-MMAF drug-linker, a sophisticated system designed for the development of next-generation Antibody-Drug Conjugates (ADCs). We will explore the individual components, the mechanism of action, relevant experimental protocols, and representative data for ADCs utilizing this advanced linker-payload technology.

Introduction to Antibody-Drug Conjugates and the Role of the Linker-Payload

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent, cell-killing ability of a cytotoxic drug.[1][2][3] The success of an ADC is critically dependent on the synergy between its three core components: a monoclonal antibody for precise targeting, a stable linker, and a potent cytotoxic payload.[3][4] The linker is a pivotal element, designed to be stable in systemic circulation to minimize off-target toxicity, but labile enough to efficiently release the cytotoxic payload once inside the target cancer cell.[1][5]

The this compound system is a state-of-the-art drug-linker conjugate that incorporates multiple advanced features to optimize ADC performance.[6][7][8] It features a bioorthogonal conjugation handle (TCO), a solubility-enhancing spacer (PEG3), a protease-cleavable dipeptide sequence (Glu-Val-Cit), a self-immolative spacer (PABC), and the potent anti-mitotic agent, Monomethyl Auristatin F (MMAF).

Deconstruction of the this compound System

The modular design of this drug-linker allows for precise control over the ADC's pharmacological properties. Each component serves a distinct and critical function.

  • TCO (Trans-cyclooctene): The Bioorthogonal Handle The Trans-cyclooctene group is a key component for modern bioconjugation. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-modified antibody.[9][10] This "click chemistry" approach is exceptionally fast, highly specific, and occurs under mild, physiological conditions without the need for a copper catalyst, which can be cytotoxic and denature the antibody.[10] This method enables the creation of homogenous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[11]

  • PEG3: The Hydrophilic Spacer The polyethylene (B3416737) glycol (PEG) spacer, consisting of three repeating units, serves to increase the hydrophilicity of the overall drug-linker construct.[6][12][13] Payloads like MMAF are often hydrophobic; the inclusion of a PEG spacer improves solubility, reduces aggregation, and can enhance the stability and pharmacokinetic profile of the final ADC.[12][14]

  • Glu-Val-Cit: The Protease-Cleavable Trigger This tripeptide sequence is designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[1][] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomes of various cancer cells.[][16] The linker is relatively stable in the bloodstream (pH ~7.4) but is efficiently cleaved within the acidic, enzyme-rich environment of the lysosome following internalization into a target cell.[5][] The cleavage occurs between the Citrulline (Cit) and PABC components.[16][17] While Val-Cit is the most common sequence, the addition of a P3 residue like Glutamic acid (Glu) can further modulate plasma stability.[18]

  • PABC (p-aminobenzyloxycarbonyl): The Self-Immolative Spacer The PABC group is a "self-immolative" linker.[5][19] It acts as a stable bridge connecting the cleavable peptide to the MMAF payload.[5] Once Cathepsin B cleaves the Val-Cit linker, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction.[20] This electronic cascade fragmentation results in the release of the MMAF payload in its active, unmodified form.[5][20] This traceless release mechanism is crucial for ensuring the drug can exert its full cytotoxic potential.

  • MMAF (Monomethyl Auristatin F): The Cytotoxic Payload MMAF is a synthetic and highly potent antineoplastic agent derived from dolastatin 10.[2][4] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21][][23] Unlike its analogue MMAE, MMAF has a charged C-terminal phenylalanine, which makes it significantly less permeable to cell membranes.[2][3][4] This property is advantageous for ADCs as it minimizes the "bystander effect," reducing toxicity to nearby antigen-negative healthy cells and confining the cytotoxic activity primarily to the targeted cancer cells.[4][24]

ADC Mechanism of Action: From Circulation to Apoptosis

The journey of an ADC from administration to cancer cell death is a multi-step process orchestrated by the design of the antibody and the linker-drug.

ADC_Mechanism_of_Action ADC_Circulation 1. ADC in Circulation (Linker Stable) Binding 2. ADC Binds to Target Antigen on Cancer Cell ADC_Circulation->Binding Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Endosome 4. ADC in Early Endosome Internalization->Endosome Lysosome 5. Trafficking to Lysosome Endosome->Lysosome Cleavage 6. Cathepsin B Cleaves Glu-Val-Cit Linker Lysosome->Cleavage Self_Immolation 7. PABC Self-Immolation Cleavage->Self_Immolation Release 8. Active MMAF Released into Cytoplasm Self_Immolation->Release Tubulin_Inhibition 9. MMAF Inhibits Tubulin Polymerization Release->Tubulin_Inhibition Cell_Cycle_Arrest 10. G2/M Phase Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis 11. Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: ADC internalization, payload release, and mechanism of action.

Key Experimental Protocols

Evaluating an ADC constructed with this compound involves a series of well-defined biochemical and cell-based assays.

ADC Synthesis and Characterization Workflow

The generation of a site-specific ADC using this technology follows a two-part process: modification of the antibody and the bioorthogonal click reaction.[11]

ADC_Synthesis_Workflow cluster_Ab_Mod Antibody Modification cluster_Click Bioorthogonal Conjugation cluster_Char Characterization Ab Monoclonal Antibody Ab_Tz Tetrazine-Modified Antibody (Ab-Tz) Ab->Ab_Tz Reaction Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->Ab_Tz Ab_Tz_input Ab_Tz->Ab_Tz_input TCO_Linker TCO-PEG3-Glu-Val-Cit -PABC-MMAF Final_ADC Final Homogeneous ADC TCO_Linker->Final_ADC HIC HIC-HPLC (DAR & Purity) Final_ADC->HIC Analysis SEC SEC-HPLC (Aggregation) Final_ADC->SEC MS Mass Spec (Confirmation) Final_ADC->MS Ab_Tz_input->Final_ADC iEDDA 'Click' Reaction

Caption: Workflow for site-specific ADC generation and characterization.

In Vitro Cytotoxicity Assay (MTT/XTT Protocol)

This assay is fundamental for determining the potency (IC50) of the ADC against target cancer cells.[25][26][27] It measures the metabolic activity of cells as an indicator of cell viability.[25][28]

1. Cell Seeding:

  • Culture antigen-positive (target) and antigen-negative (control) cell lines in appropriate media.

  • Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂ to allow for attachment.[26]

2. ADC Treatment:

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAF payload in culture medium.

  • Remove the old medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a viability control.[28][29]

  • Incubate the plates for a period relevant to the cell doubling time, typically 72-120 hours.[26]

3. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[25][26]

  • Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[25][26] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

4. Solubilization and Measurement:

  • Carefully aspirate the medium from the wells.

  • Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[25][26]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[25]

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control wells.

  • Plot the percent viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[28]

In Vivo Xenograft Efficacy Study

Animal models are critical for evaluating the anti-tumor activity of an ADC in a biological system.[30] Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models in immunocompromised mice are commonly used.[30][31]

1. Model Establishment:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice) are inoculated with human cancer cells, either subcutaneously or orthotopically into the organ of origin.[30][32]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Animal Grouping and Dosing:

  • Animals are randomized into treatment groups (e.g., n=6-10 per group) based on tumor volume.

  • Typical groups include: Vehicle control (e.g., PBS), unconjugated antibody, ADC at various dose levels (e.g., 1, 3, 10 mg/kg), and a positive control chemotherapy agent.

  • The ADC is administered, typically via intravenous (IV) injection.

3. Monitoring and Endpoints:

  • Tumor Volume: Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and volume is calculated using the formula: (Width² x Length) / 2.[33]

  • Body Weight: Animal body weight is recorded at each measurement as an indicator of systemic toxicity.[32]

  • Clinical Observations: Animals are monitored for any signs of distress or adverse effects.[30]

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set period. Efficacy is measured by tumor growth inhibition (TGI).[33]

Quantitative Data Presentation

The following tables present representative, illustrative data for a hypothetical ADC (ADC-X) constructed using a TCO-MMAF linker system compared against relevant controls.

Table 1: In Vitro Cytotoxicity

CompoundTarget Cell Line (Antigen-Positive) IC50 (ng/mL)Control Cell Line (Antigen-Negative) IC50 (ng/mL)
ADC-X 15.8> 10,000
Unconjugated AntibodyNo CytotoxicityNo Cytotoxicity
Free MMAF0.50.8

Data illustrates high target-specific potency of the ADC and attenuated activity of free MMAF.

Table 2: ADC Characteristics and In Vivo Efficacy

ParameterValue / Result
Drug-to-Antibody Ratio (DAR) 3.9
Monomer Purity (SEC-HPLC) > 98%
Plasma Stability (7 days, mouse) > 95% intact ADC
In Vivo Efficacy (Xenograft Model)
Vehicle ControlProgressive Tumor Growth
Unconjugated Ab (10 mg/kg)25% Tumor Growth Inhibition (TGI)
ADC-X (3 mg/kg)95% TGI / Tumor Regression

Data demonstrates a homogenous ADC with good stability and potent in vivo anti-tumor activity.

Conclusion

The this compound drug-linker represents a highly sophisticated and versatile platform for the development of potent and specific Antibody-Drug Conjugates. By integrating a bioorthogonal conjugation handle for homogeneity, a cleavable peptide trigger sensitive to the tumor microenvironment, a self-immolative spacer for efficient drug release, and a potent, low-permeability payload, this system is engineered to maximize the therapeutic window. The detailed protocols and representative data provided in this guide offer a framework for researchers to effectively utilize this technology in the advancement of novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using TCO-PEG3-Glu-Val-Cit-PABC-MMAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The exquisite specificity of a monoclonal antibody is combined with the cell-killing power of a cytotoxic payload through a specialized linker system. This document provides a detailed protocol for the conjugation of a sophisticated linker-drug, TCO-PEG3-Glu-Val-Cit-PABC-MMAF , to a monoclonal antibody.

This advanced ADC construct incorporates several key features:

  • Monomethyl Auristatin F (MMAF): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Its charged C-terminal phenylalanine reduces cell permeability, minimizing non-specific toxicity.

  • Val-Cit-PABC Linker: A cathepsin B-cleavable dipeptide linker (Valine-Citrulline) connected to a self-immolative spacer (p-aminobenzyl carbamate). This system ensures stable drug conjugation in circulation and efficient payload release within the lysosomal compartment of target cells.

  • Glu-Val-Cit Tripeptide: The addition of a glutamic acid residue to the Val-Cit linker has been shown to enhance plasma stability by reducing susceptibility to cleavage by carboxylesterases found in rodent plasma, which is advantageous for preclinical evaluation.

  • TCO-PEG3 Moiety: A trans-cyclooctene (B1233481) (TCO) group facilitates a highly efficient and specific bioorthogonal "click chemistry" reaction with a tetrazine-modified antibody. The polyethylene (B3416737) glycol (PEG3) spacer enhances hydrophilicity and solubility.

This protocol outlines a two-stage process: the modification of the antibody with a tetrazine handle, followed by the bioorthogonal conjugation of the TCO-containing linker-drug.

Mechanism of Action and Signaling Pathway

Upon administration, the ADC circulates in the bloodstream. The antibody component specifically recognizes and binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide linker. This initiates the self-immolation of the PABC spacer, leading to the release of the active MMAF payload into the cytoplasm. MMAF then binds to tubulin, disrupting microtubule dynamics, which results in G2/M phase cell cycle arrest and ultimately triggers apoptosis.

MMAF_Pathway MMAF Mechanism of Action and Apoptotic Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF_free Free MMAF Lysosome->MMAF_free 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers MMAF_free->Tubulin 5. Tubulin Binding Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibition of Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: MMAF-induced apoptotic signaling pathway.

Experimental Protocols

This procedure assumes the availability of the This compound linker-drug conjugate. The overall workflow involves the preparation of a tetrazine-modified antibody, followed by the click chemistry conjugation reaction.

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of antibody lysine (B10760008) residues with a tetrazine-NHS ester.

Materials:

  • Monoclonal Antibody (mAb)

  • Tetrazine-NHS ester (e.g., Methyltetrazine-NHS Ester)

  • Reaction Buffer: 50 mM Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Tetrazine-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO.

  • Modification Reaction:

    • Add a 5- to 10-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted tetrazine linker and quenching buffer by purifying the tetrazine-modified antibody (mAb-Tz) using desalting columns or size-exclusion chromatography (SEC), exchanging into PBS, pH 7.4.

Protocol 2: ADC Conjugation via TCO-Tetrazine Ligation

This protocol details the bioorthogonal "click" reaction between the tetrazine-modified antibody and the TCO-linker-drug.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • This compound

  • Conjugation Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Purification System: SEC (e.g., Superdex 200) or Tangential Flow Filtration (TFF)

Procedure:

  • TCO-Linker-Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the TCO-linker-drug stock solution to the mAb-Tz solution in the Conjugation Buffer.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody stability.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction is often rapid.

  • Purification:

    • Purify the resulting ADC to remove unreacted linker-drug and any potential aggregates. Size-Exclusion Chromatography (SEC) is a common and effective method.

    • Collect fractions corresponding to the monomeric ADC peak.

    • Buffer exchange the purified ADC into a suitable formulation buffer (e.g., PBS or histidine-based buffer) and concentrate to the desired level.

  • Storage:

    • Store the final ADC at 2-8°C for short-term use or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

ADC_Workflow ADC Conjugation Workflow mAb Monoclonal Antibody (mAb) mAb_Tz Tetrazine-Modified mAb (mAb-Tz) mAb->mAb_Tz + Tz_NHS (Lysine Modification) Tz_NHS Tetrazine-NHS Ester Tz_NHS->mAb_Tz Purification1 Purification (Desalting/SEC) mAb_Tz->Purification1 TCO_Drug TCO-PEG3-Glu-Val-Cit -PABC-MMAF ADC Final ADC TCO_Drug->ADC Purification2 Purification (SEC/TFF) ADC->Purification2 Purification1->ADC + TCO_Drug (TCO-Tetrazine Ligation) Characterization Characterization Purification2->Characterization Linker_Cleavage Linker Cleavage and Payload Release ADC ADC in Lysosome Antibody Glu-Val-Cit-PABC MMAF CathepsinB Cathepsin B ADC:Linker->CathepsinB Cleavage at Val-Cit bond CleavedIntermediate Cleaved Intermediate Antibody-Linker Fragment PABC-MMAF CathepsinB->CleavedIntermediate SelfImmolation Self-Immolation (Spontaneous) CleavedIntermediate:PABC->SelfImmolation FreeMMAF Free MMAF SelfImmolation->FreeMMAF

Synthesis and Characterization of TCO-PEG3-Glu-Val-Cit-PABC-MMAF ADC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This document provides detailed application notes and protocols for the synthesis and characterization of a site-specific ADC utilizing a TCO-PEG3-Glu-Val-Cit-PABC-MMAF linker-drug construct. The trans-cyclooctene (B1233481) (TCO) moiety enables bioorthogonal conjugation to a tetrazine-modified antibody via the inverse-electron-demand Diels-Alder (IEDDA) reaction, offering rapid and specific ligation.[1][2] The linker system incorporates a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility, a glutamic acid-valine-citrulline (Glu-Val-Cit) peptide sequence that is cleavable by lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer for efficient release of the potent antimitotic agent, monomethyl auristatin F (MMAF).[3][4][5]

Mechanism of Action

The synthesized ADC is designed to circulate systemically until it encounters and binds to a target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, within the lysosome lead to the cleavage of the Val-Cit dipeptide in the linker.[6][] This cleavage event triggers the self-immolation of the PABC spacer, resulting in the release of the MMAF payload into the cytoplasm.[] MMAF then disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis. The inclusion of glutamic acid in the linker has been shown to enhance stability in mouse plasma, making it a suitable choice for preclinical studies.[5][8]

Experimental Protocols

This section details the necessary protocols for the generation and characterization of the this compound ADC.

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol outlines the modification of a monoclonal antibody (mAb) with a tetrazine moiety for subsequent reaction with the TCO-linker-drug.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.[9]

  • Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[9]

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[9]

  • Purification: Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) of the tetrazine-modified antibody (mAb-Tz) using UV-Vis spectroscopy by measuring the absorbance at 280 nm and the characteristic absorbance of the tetrazine.

Protocol 2: ADC Conjugation via IEDDA Click Chemistry

This protocol describes the conjugation of the this compound to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • This compound (MCE)[4]

  • Conjugation Buffer: PBS, pH 7.4

  • Anhydrous DMSO

  • Purification system: Size Exclusion Chromatography (SEC)[]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9]

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-drug stock solution to the mAb-Tz solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v) to maintain antibody integrity.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing and protected from light.

  • Purification: Purify the resulting ADC by SEC to remove unreacted linker-drug and any aggregates.[][11] The ADC can be eluted into a formulation buffer of choice.

Protocol 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: The average DAR can be determined by measuring the absorbance of the ADC at 280 nm (for the antibody) and a wavelength specific to the payload or linker, if available, and using the Beer-Lambert law.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, allowing for the determination of the distribution of drug loading.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise determination of DAR and drug load distribution, intact or reduced ADC samples can be analyzed by LC-MS.[13]

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).[][14]

3. In Vitro Cytotoxicity Assay: This assay determines the potency of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Synthesized ADC, naked antibody, and free MMAF

  • Cell viability reagent (e.g., MTT, AlamarBlue)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the ADC, naked antibody, and free MMAF in complete culture medium and add them to the cells. Include a vehicle control.[15]

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[16]

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance or fluorescence).[15]

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using a suitable software.[15]

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clarity and ease of comparison.

Table 1: ADC Characterization Summary

ADC LotAverage DAR (by LC-MS)Monomer Purity (by SEC)Endotoxin Level (EU/mg)
ADC-0013.8>98%<0.5
ADC-0024.1>97%<0.5

Table 2: In Vitro Cytotoxicity Data

CompoundCell Line (Antigen Status)IC50 (nM)
ADC-001SK-BR-3 (Antigen +++)0.8
ADC-001MDA-MB-468 (Antigen -)>1000
Naked AntibodySK-BR-3 (Antigen +++)No effect
Free MMAFSK-BR-3 (Antigen +++)0.5

Visualizations

Diagrams created using the DOT language to illustrate key processes.

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) mAb_Tz Tetrazine-Modified mAb (mAb-Tz) mAb->mAb_Tz Protocol 1: Amine Coupling Tz_NHS Tetrazine-NHS Ester Tz_NHS->mAb_Tz ADC_Crude Crude ADC mAb_Tz->ADC_Crude Protocol 2: IEDDA Click Chemistry TCO_Linker_Drug This compound TCO_Linker_Drug->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC SEC Purification Characterization Characterization (DAR, Purity, Potency) Purified_ADC->Characterization Protocol 3

Caption: Workflow for the synthesis and characterization of the ADC.

ADC_Mechanism_of_Action ADC ADC Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Proteolytic Cleavage (Cathepsin B) Lysosome->Cleavage MMAF_Release MMAF Release Cleavage->MMAF_Release Apoptosis Cell Cycle Arrest & Apoptosis MMAF_Release->Apoptosis

References

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of TCO-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity and negatively affect pharmacokinetics. Therefore, accurate and robust analytical methods for determining the DAR are essential throughout the ADC development process.

This document provides detailed application notes and protocols for the determination of the DAR for an ADC utilizing a trans-cyclooctene (B1233481) (TCO) linker conjugated to monomethyl auristatin F (MMAF), a potent anti-mitotic agent. The methods described herein include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.

Principle of TCO-MMAF ADC DAR Determination

The determination of the DAR for a TCO-MMAF ADC involves differentiating and quantifying the different drug-loaded species present in a sample. The TCO-MMAF payload imparts increased hydrophobicity to the antibody upon conjugation. This change in a key physicochemical property is exploited by several analytical techniques to separate and quantify the various DAR species (e.g., DAR0, DAR2, DAR4, etc.).

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method for DAR determination of cysteine-linked ADCs.[][2] It separates molecules based on their hydrophobicity under non-denaturing conditions.[3] The ADC species with a higher number of conjugated TCO-MMAF molecules will be more hydrophobic and thus bind more strongly to the HIC column, resulting in a later elution time.[4][5]

Materials:

  • TCO-MMAF ADC sample

  • Mobile Phase A: 2 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation: Dilute the TCO-MMAF ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate to 0.5 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection and Elution:

    • Inject 10-20 µL of the prepared sample.

    • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak areas of the different DAR species in the chromatogram.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × Number of drugs for that species) / 100 []

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method to HIC for DAR determination.[6] For cysteine-linked ADCs, the analysis is typically performed after reducing the interchain disulfide bonds to separate the light and heavy chains.[6] The conjugated chains will be more hydrophobic and elute later than the unconjugated chains.

Materials:

  • TCO-MMAF ADC sample

  • Reducing Agent: 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Denaturation Buffer: 6 M Guanidine-HCl

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • RP-HPLC column (e.g., C4 or C8, 300 Å pore size)

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation (Reduced ADC):

    • To 50 µg of the TCO-MMAF ADC, add Denaturation Buffer to a final volume of 90 µL.

    • Add 10 µL of 1 M DTT or TCEP to a final concentration of 100 mM.

    • Incubate at 37°C for 30 minutes.

  • HPLC Setup:

    • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 60°C.

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection and Elution:

    • Inject the reduced sample.

    • Elute with a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Data Analysis:

    • Integrate the peak areas of the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas of the different chains. The formula for a typical IgG1 with conjugation on the heavy chain would be: Average DAR = (Σ (% Peak Area of conjugated Heavy Chain) × Number of drugs per Heavy Chain) / (Σ % Peak Area of all Heavy Chain species)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly accurate method for DAR determination by measuring the mass of the intact ADC or its subunits.[7] Native MS, where the ADC is analyzed under non-denaturing conditions, is particularly useful for cysteine-linked ADCs to maintain the non-covalent interactions between the antibody chains.[8][9]

Materials:

  • TCO-MMAF ADC sample

  • Mobile Phase (Native SEC-MS): 100 mM Ammonium Acetate

  • Size-Exclusion Chromatography (SEC) column

  • High-resolution mass spectrometer (e.g., Q-TOF)

Protocol:

  • Sample Preparation: Dilute the TCO-MMAF ADC sample to 0.1-0.5 mg/mL in a volatile buffer such as ammonium acetate.

  • LC-MS Setup:

    • Equilibrate the SEC column with the mobile phase.

    • Set the flow rate to 0.2-0.4 mL/min.

    • Couple the SEC outlet to the mass spectrometer.

    • Set the mass spectrometer to acquire data in the appropriate mass range for the intact ADC (e.g., m/z 1000-5000).

  • Injection and Analysis:

    • Inject the sample. The SEC column will desalt the sample before it enters the mass spectrometer.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species.

    • The mass of each species will correspond to the mass of the antibody plus the mass of the conjugated TCO-MMAF moieties.

    • Calculate the average DAR from the relative abundance of each DAR species.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for determining the average DAR, provided that the drug and the antibody have distinct absorbance maxima.[10][11] This method relies on the Beer-Lambert law.[]

Materials:

  • TCO-MMAF ADC sample

  • Unconjugated antibody

  • TCO-MMAF drug-linker

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Protocol:

  • Determine Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).

    • Measure the molar extinction coefficient of the TCO-MMAF drug-linker at its absorbance maximum (λ_max,drug_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

  • Measure ADC Absorbance:

    • Measure the absorbance of the TCO-MMAF ADC sample at 280 nm (A_280_) and at the λ_max,drug_ (A_λmax_).

  • Calculate Concentrations:

    • Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following simultaneous equations:

      • A_280_ = (ε_Ab,280_ × C_Ab_) + (ε_Drug,280_ × C_Drug_)

      • A_λmax_ = (ε_Ab,λmax_ × C_Ab_) + (ε_Drug,λmax_ × C_Drug_) (Note: ε_Ab,λmax_ is often negligible if the antibody does not absorb significantly at the drug's λ_max_)

  • Calculate Average DAR:

    • Average DAR = C_Drug_ / C_Ab_

Data Presentation

The quantitative data obtained from HIC and RP-HPLC analyses should be summarized in a table for clear comparison.

Table 1: Summary of DAR Distribution from HIC and RP-HPLC

DAR SpeciesHIC Peak Area (%)RP-HPLC Peak Area (%)
DAR05.25.5
DAR235.836.1
DAR448.147.8
DAR69.79.4
DAR81.21.2
Average DAR 3.7 3.7

Table 2: Summary of DAR from LC-MS and UV-Vis Spectroscopy

MethodAverage DAR
Intact Mass (LC-MS)3.72
UV-Vis Spectroscopy3.6

Visualizations

DAR_Determination_Workflow cluster_sample TCO-MMAF ADC Sample cluster_methods DAR Determination Methods cluster_data Data Analysis ADC_Sample TCO-MMAF ADC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC_Sample->RP_HPLC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC_Sample->LC_MS UV_Vis UV-Vis Spectroscopy ADC_Sample->UV_Vis Analysis Calculate Average DAR and Distribution HIC->Analysis RP_HPLC->Analysis LC_MS->Analysis UV_Vis->Analysis

Caption: Experimental workflow for DAR determination.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC TCO-MMAF ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAF Released MMAF Lysosome->MMAF 4. Linker Cleavage & Payload Release Apoptosis Apoptosis MMAF->Apoptosis 5. Induction of Cell Death

Caption: Conceptual signaling pathway of a TCO-MMAF ADC.

References

Application Notes and Protocols for the Purification of TCO-PEG3-Glu-Val-Cit-PABC-MMAF Conjugated Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells. The TCO-PEG3-Glu-Val-Cit-PABC-MMAF ADC utilizes a bioorthogonal trans-cyclooctene (B1233481) (TCO) linker for site-specific conjugation, a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility, a cathepsin B-cleavable Glu-Val-Cit-PABC peptide linker for intracellular drug release, and the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).

Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated mAb, excess drug-linker, and potentially aggregated species. A robust purification strategy is therefore critical to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.

This document provides detailed application notes and protocols for the purification of a this compound conjugated antibody, focusing on a multi-step chromatographic approach to isolate a highly pure and well-characterized ADC.

Purification Strategy Overview

The purification of the this compound ADC is designed to address the key impurities generated during the conjugation process. The primary goals of the purification are:

  • Removal of Unconjugated Drug-Linker: Eliminating excess and unreacted this compound.

  • Separation of Unconjugated Antibody: Removing the starting monoclonal antibody that did not undergo conjugation.

  • Fractionation of ADC Species: Separating ADCs with different drug-to-antibody ratios to achieve a desired DAR distribution.

  • Removal of Aggregates: Eliminating high-molecular-weight species that can affect efficacy and immunogenicity.

A typical purification workflow involves a combination of chromatographic techniques, primarily Hydrophobic Interaction Chromatography (HIC) for DAR separation and Size Exclusion Chromatography (SEC) for aggregate removal and buffer exchange.

Experimental Protocols

Protocol 1: Purification by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is the gold standard for separating ADC species based on their drug-to-antibody ratio.[1][2][3] The addition of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody, allowing for separation of species with different DARs.

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience)

  • HPLC or FPLC system with UV detector

  • Mobile Phase A: 2 M Ammonium (B1175870) Sulfate (B86663), 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Crude this compound conjugated antibody reaction mixture

Procedure:

  • Sample Preparation: Dilute the crude ADC reaction mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M. Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of 100% Mobile Phase A.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with 5 CV of 100% Mobile Phase A to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 CV. The unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DAR values (DAR 2, DAR 4, etc.).

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the collected fractions by analytical HIC and/or Reversed-Phase Chromatography (RPC) to determine the DAR of each fraction.[4][5] Pool the fractions containing the desired DAR species.

Protocol 2: Aggregate Removal and Buffer Exchange by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is employed to remove high-molecular-weight aggregates and to exchange the purified ADC into a suitable formulation buffer.[6][7][8]

Materials:

  • SEC Column (e.g., AdvanceBio SEC, Agilent Technologies)

  • HPLC or FPLC system with UV detector

  • Formulation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Pooled HIC fractions containing the desired ADC

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of the desired formulation buffer.

  • Sample Preparation: Concentrate the pooled HIC fractions if necessary.

  • Sample Loading: Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the ADC isocratically with the formulation buffer. Aggregates will elute in the void volume, followed by the monomeric ADC.

  • Fraction Collection: Collect the main peak corresponding to the monomeric ADC.

  • Analysis: Analyze the collected fraction by analytical SEC to confirm the removal of aggregates and to determine the final concentration of the purified ADC.

Data Presentation

Table 1: Summary of HIC Purification Results
FractionElution (% Mobile Phase B)Average DARPurity (%)Yield (%)
Flow-through/Wash0---
F1 (DAR 0)15-250>9815
F2 (DAR 2)30-452.1>9740
F3 (DAR 4)50-654.0>9635
F4 (Higher DARs)70-85>4.0-10

Note: The elution profile and yields are representative and may vary depending on the specific antibody and conjugation efficiency.

Table 2: Characterization of Purified ADC (Pooled DAR 4 Fractions after SEC)
ParameterSpecificationResult
AppearanceClear, colorless solutionConforms
Concentration (mg/mL)10.0 ± 1.010.2
Average DAR3.8 - 4.24.0
Purity (by SEC)≥ 95% monomer98.5%
Aggregates (by SEC)≤ 5%1.5%
Endotoxin (EU/mg)≤ 5.0< 1.0

Visualizations

ADC_Purification_Workflow Crude_ADC Crude ADC Mixture (DAR 0, 2, 4...; Free Drug-Linker; Aggregates) HIC Hydrophobic Interaction Chromatography (HIC) Crude_ADC->HIC DAR0 Unconjugated Antibody (DAR 0) HIC->DAR0 Desired_DAR Desired ADC Fractions (e.g., DAR 4) HIC->Desired_DAR Other_DARs Other ADC Fractions HIC->Other_DARs SEC Size Exclusion Chromatography (SEC) Desired_DAR->SEC Aggregates Aggregates SEC->Aggregates Purified_ADC Purified Monomeric ADC (Formulation Buffer) SEC->Purified_ADC

Caption: ADC Purification Workflow.

HIC_Separation_Principle cluster_0 HIC Column p1 p2 p3 p4 DAR0 DAR 0 (Less Hydrophobic) Elution_Order Decreasing Salt Gradient DAR0->Elution_Order Elutes First DAR2 DAR 2 DAR4 DAR 4 (More Hydrophobic) DAR2->DAR4 Elutes Last Elution_Order->DAR2

Caption: Principle of HIC Separation of ADCs.

References

Application Notes and Protocols for Cathepsin B Cleavage Assay of the Glu-Val-Cit Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1][2] Its elevated expression in various tumor cells and the acidic environment of lysosomes make it an attractive target for the selective release of cytotoxic payloads from antibody-drug conjugates (ADCs).[] Cleavable linkers, designed to be stable in systemic circulation and selectively processed by tumor-associated enzymes, are a key component of modern ADCs.[4]

The valine-citrulline (Val-Cit) dipeptide linker is a well-established motif that is efficiently cleaved by cathepsin B.[][5] However, its instability in mouse plasma, due to susceptibility to the carboxylesterase Ces1C, can complicate preclinical evaluation.[5][6] To address this, the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker was developed. The addition of the N-terminal glutamic acid residue enhances stability in mouse plasma while maintaining susceptibility to cathepsin B-mediated cleavage within the lysosome.[4][5]

These application notes provide a detailed protocol for a fluorometric cathepsin B cleavage assay to evaluate the enzymatic processing of a Glu-Val-Cit linker conjugated to a fluorophore. This assay is essential for characterizing the linker's cleavage kinetics and for the preclinical development of ADCs employing this technology.

Principle of the Assay

The assay quantitatively measures the activity of cathepsin B by monitoring the increase in fluorescence resulting from the enzymatic cleavage of a fluorogenic substrate. The substrate consists of the Glu-Val-Cit peptide sequence linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or another suitable dye.[7] In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide linker by cathepsin B, the free fluorophore is released, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[7][8]

Experimental Workflow

The following diagram outlines the major steps in the cathepsin B cleavage assay for a Glu-Val-Cit-fluorophore substrate.

G Experimental Workflow for Cathepsin B Cleavage Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Controls) Plate_Setup Plate Setup (Samples, Controls, Blanks) Reagent_Prep->Plate_Setup Standard_Curve Prepare Fluorophore Standard Curve Data_Processing Data Processing (Subtract Blank, Use Standard Curve) Standard_Curve->Data_Processing Enzyme_Addition Initiate Reaction (Add Cathepsin B) Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Fluorescence_Reading Measure Fluorescence (Kinetic or Endpoint) Incubation->Fluorescence_Reading Fluorescence_Reading->Data_Processing Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax, kcat) Data_Processing->Kinetic_Analysis

Caption: Workflow of the cathepsin B cleavage assay.

Mechanism of Glu-Val-Cit Linker Cleavage

The cleavage of the Glu-Val-Cit linker by cathepsin B is a critical step in the release of the payload from an ADC. The following diagram illustrates this process.

G Mechanism of Cathepsin B-mediated Payload Release ADC Antibody-Drug Conjugate (Ab-Glu-Val-Cit-Payload) Lysosome Lysosome (Acidic pH, contains Cathepsin B) ADC->Lysosome Internalization Cleavage Cathepsin B Cleavage Lysosome->Cleavage Enzymatic Action Self_Immolation Self-Immolation of Spacer (e.g., PABC) Cleavage->Self_Immolation Release of Spacer-Payload Payload Free Payload (Cytotoxic Drug) Self_Immolation->Payload Drug Release

Caption: Cathepsin B cleavage and payload release.

Detailed Experimental Protocol

This protocol is adapted from established methods for cathepsin B activity assays.[9] Optimization may be required for specific Glu-Val-Cit substrates.

Materials and Reagents:

  • Recombinant Human Cathepsin B

  • Glu-Val-Cit-AMC (or other fluorogenic substrate)

  • Cathepsin B Assay Buffer (e.g., 25 mM MES, pH 5.0)[10]

  • Cathepsin B Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[10]

  • Cathepsin B Inhibitor (e.g., CA-074) for negative control[11]

  • Free AMC (or corresponding fluorophore) for standard curve

  • DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 360-380/440-460 nm for AMC)[12]

Procedure:

  • Reagent Preparation:

    • Cathepsin B Activation: Prepare a stock solution of Cathepsin B (e.g., 10 µg/mL) in Activation Buffer. Incubate at room temperature for 15 minutes.[10] Just before use, dilute the activated enzyme to the desired final concentration (e.g., 0.2-0.4 units/mL) in Assay Buffer.[10]

    • Substrate Preparation: Dissolve the Glu-Val-Cit-fluorophore substrate in DMSO to create a stock solution (e.g., 10 mM). Further dilute with Assay Buffer to the desired working concentrations.

    • Standard Curve Preparation: Prepare a series of dilutions of the free fluorophore (e.g., AMC) in Assay Buffer to generate a standard curve.[12]

    • Negative Control: Prepare a sample containing the Cathepsin B inhibitor.

  • Assay Protocol:

    • Add 50 µL of Assay Buffer to the blank wells in the 96-well plate.

    • Add 50 µL of the diluted, activated Cathepsin B solution to the sample and negative control wells.

    • To the negative control wells, add the Cathepsin B inhibitor and incubate for 10-15 minutes at room temperature.[13]

    • To initiate the reaction, add 50 µL of the substrate solution to all wells. The final volume in each well should be 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measurement:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.[14] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 1-2 hours) and then measure the final fluorescence.[8][9]

Data Analysis:

  • Standard Curve: Plot the fluorescence intensity of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

  • Blank Subtraction: Subtract the fluorescence readings of the blank wells from the readings of all other wells.

  • Calculate Reaction Velocity: For the kinetic assay, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Quantify Product Formation: Convert the fluorescence intensity values into the concentration of the released fluorophore using the standard curve.

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Endpoint Assay - Relative Cleavage of Different Linkers

Peptide Linker SubstrateMean Relative Fluorescence Units (RFU) ± SDFold Change vs. Negative Control
Glu-Val-Cit-AMC9500 ± 42047.5
Val-Cit-AMC8750 ± 38043.75
Negative Control (Inhibitor)200 ± 301.0
Note: These are example data and will vary based on experimental conditions.

Table 2: Kinetic Parameters for Cathepsin B Cleavage

Peptide Linker SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Glu-Val-Cit-AMC18.52.21.19 x 10⁵
Val-Cit-AMC15.21.81.18 x 10⁵
Note: These are example data and will vary based on experimental conditions.

Conclusion

The cathepsin B cleavage assay is a fundamental tool for the characterization of cleavable linkers used in ADCs. The protocol described herein provides a robust framework for evaluating the enzymatic cleavage of the Glu-Val-Cit linker. By understanding the kinetics of this cleavage, researchers can better design and optimize ADCs for improved stability and targeted payload delivery, ultimately contributing to the development of more effective cancer therapeutics.

References

Application Notes and Protocols for TCO-PEG3-Glu-Val-Cit-PABC-MMAF in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the antibody-drug conjugate (ADC) linker-payload, TCO-PEG3-Glu-Val-Cit-PABC-MMAF, in preclinical xenograft mouse models. This document outlines the mechanism of action, key experimental methodologies, and expected outcomes based on available data.

Introduction and Mechanism of Action

The this compound is a sophisticated drug-linker system designed for targeted cancer therapy. It comprises four key components:

  • TCO (trans-cyclooctene): A reactive group for "click chemistry" that enables the efficient and site-specific conjugation of the linker-drug to a tetrazine-modified monoclonal antibody (mAb).[1][2] This bioorthogonal ligation strategy offers rapid and stable ADC formation.[1]

  • PEG3 (Polyethylene Glycol): A three-unit polyethylene (B3416737) glycol spacer that enhances the solubility, stability, and pharmacokinetic properties of the resulting ADC.[2][3]

  • Glu-Val-Cit-PABC Linker: A cleavable linker system. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[4][5] The addition of a glutamic acid (Glu) residue to create the Glu-Val-Cit (EVCit) tripeptide significantly enhances the linker's stability in mouse plasma, preventing premature drug release that can be an issue with standard Val-Cit linkers in rodent models.[6][7] The p-aminobenzyl carbamate (B1207046) (PABC) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic payload following enzymatic cleavage.

  • MMAF (Monomethyl Auristatin F): A potent synthetic antineoplastic agent that acts as the cytotoxic payload.[8] MMAF inhibits cell division by blocking tubulin polymerization, leading to cell cycle arrest and apoptosis.[][10][11] A key feature of MMAF is its charged C-terminal phenylalanine, which renders it less permeable to cell membranes compared to analogues like MMAE.[10][11] This characteristic reduces non-specific toxicity to surrounding healthy cells, a phenomenon known as the "bystander effect."[10]

The overall mechanism of an ADC constructed with this system begins with the systemic administration of the ADC. The monoclonal antibody component targets and binds to a specific antigen on the surface of cancer cells. Subsequently, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[10] Once inside the cell, the complex is trafficked to the lysosome. The low pH and high concentration of proteases within the lysosome facilitate the cleavage of the Glu-Val-Cit linker, releasing the MMAF payload into the cytoplasm. The released MMAF then binds to tubulin, disrupting microtubule dynamics and ultimately inducing cell death.[10][11]

Diagrams

Signaling Pathway: Mechanism of Action

MMAF_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAF Released MMAF Cleavage->MMAF Tubulin Tubulin MMAF->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of an ADC utilizing the Glu-Val-Cit-PABC-MMAF system.

Experimental Workflow: Xenograft Mouse Model Study

Xenograft_Workflow start Start cell_culture Tumor Cell Line Culture & Expansion start->cell_culture implantation Orthotopic or Subcutaneous Implantation of Tumor Cells into Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (Volume Measurement) implantation->tumor_growth randomization Randomization into Treatment Groups (e.g., Vehicle, ADC) tumor_growth->randomization Tumors reach ~100 mm³ treatment ADC Administration (e.g., Intravenous Injection) randomization->treatment monitoring Continued Monitoring: Tumor Volume, Body Weight, and General Health treatment->monitoring endpoint Study Endpoint: Tumor Growth Inhibition Analysis, Tissue Collection monitoring->endpoint end End endpoint->end

Caption: Standard workflow for an in vivo xenograft mouse model study with an ADC.

Data Presentation

The following table summarizes representative quantitative data from a study utilizing an anti-HER2 ADC with a glutamic acid-valine-citrulline (EVCit) linker and an MMAF payload in HER2-positive breast cancer xenograft models.[6]

Xenograft ModelCell LineTreatment GroupDose (mg/kg)Outcome
KPL-4 (HER2+)Human Breast CancerEVCit-PABC-MMAF ADC3Curative, no tumor regrowth observed
JIMT-1 (HER2+)Human Breast CancerEVCit-PABC-MMAF ADC3Curative, no tumor regrowth observed
JIMT-1 (HER2+)Human Breast CancerEVCit-PABC-MMAF ADC1Potent tumor inhibition, all mice survived
KPL-4 & JIMT-1Human Breast CancerVCit-PABC-MMAF ADC3Only partial inhibition of tumor growth

Data synthesized from Anami et al., Nature Communications, 2018.[6] The study highlights the superior in vivo stability and antitumor efficacy of the EVCit linker compared to the conventional VCit linker in mouse models.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive KPL-4 or JIMT-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ADC construct (this compound conjugated to the antibody of interest)

  • Control antibody (unconjugated)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • ADC Dilution: Prepare a serial dilution of the ADC and control antibody in complete medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Viability Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the ADC concentration and determine the IC₅₀ value using a non-linear regression curve fit.

In Vivo Xenograft Mouse Model Protocol

This protocol outlines the procedure for evaluating the antitumor efficacy of the ADC in a xenograft mouse model.

Materials:

  • Female immunodeficient mice (e.g., NCr nude mice, 6-8 weeks old)

  • Target cancer cell line (e.g., KPL-4 or JIMT-1)

  • Phosphate-buffered saline (PBS), sterile

  • Extracellular matrix (e.g., Cultrex® BME or Matrigel)

  • ADC construct and vehicle control (e.g., sterile PBS)

  • Human IgG (for preconditioning, if necessary)

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest tumor cells from culture. Resuspend the cells in a 1:1 mixture of sterile PBS and an extracellular matrix solution at a concentration of 5-7 x 10⁷ cells/mL.[6]

  • Tumor Implantation: Anesthetize the mice. For an orthotopic model, inject 50 µL of the cell suspension (containing 2.5-3.5 x 10⁶ cells) into the mammary fat pad.[6] For a subcutaneous model, inject the cell suspension into the flank.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice to treatment groups (e.g., vehicle control, ADC at different doses).

  • Preconditioning (Optional but Recommended): To prevent a potential immune response against the humanized antibody, pre-dose the mice with non-specific human IgG (e.g., 30 mg/kg) via tail vein injection a day before ADC administration.[6]

  • ADC Administration: Administer the ADC or vehicle control, typically via tail vein injection, at the specified dose and schedule (e.g., a single dose or multiple doses).

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified period. At the endpoint, euthanize the mice, and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine the significance of the observed differences.

Conclusion

The this compound drug-linker system offers a robust platform for the development of next-generation ADCs. The inclusion of the Glu-Val-Cit linker is particularly advantageous for preclinical evaluation in mouse models, as it provides enhanced plasma stability and a more accurate reflection of potential clinical efficacy.[6] The potent anti-mitotic activity of MMAF, combined with its reduced bystander effect, makes it a valuable payload for targeting a variety of cancers.[10] The detailed protocols provided herein serve as a guide for researchers to effectively utilize this technology in their drug development programs.

References

Application Notes and Protocols for the Development of TCO-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent.[1][2][3] This targeted delivery mechanism aims to maximize the therapeutic window by delivering the payload directly to cancer cells, thereby minimizing systemic toxicity.[4][5] The development of bioorthogonal "click chemistry" has revolutionized ADC construction, enabling more precise and stable conjugation.

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) moiety is a premier bioorthogonal tool.[6] This reaction is exceptionally fast and proceeds efficiently under biocompatible conditions without the need for a catalyst, allowing for the creation of homogenous and well-defined ADCs.[7] These application notes provide a detailed experimental workflow and protocols for the development of TCO-based ADCs, from initial antibody modification to final in vivo evaluation.

Overall Experimental Workflow

The development of a TCO-based ADC is a multi-stage process that begins with the separate preparation of the antibody and the linker-payload, followed by their conjugation, purification, and rigorous characterization. The final stage involves evaluating the efficacy and safety of the ADC both in vitro and in vivo.

ADC_Development_Workflow cluster_prep Component Preparation cluster_conjugation ADC Assembly cluster_analysis Purification & Characterization cluster_eval Efficacy & Safety Evaluation mAb Monoclonal Antibody (mAb) Tz_mAb Tetrazine-Modified mAb mAb->Tz_mAb Protocol 1a: Tetrazine Modification ADC_Crude Crude ADC Tz_mAb->ADC_Crude Protocol 2: iEDDA Click Reaction Payload Cytotoxic Payload TCO_Payload TCO-Linker-Payload Payload->TCO_Payload Protocol 1b: Payload Conjugation TCO_Linker TCO-Linker TCO_Linker->TCO_Payload TCO_Payload->ADC_Crude ADC_Pure Purified ADC ADC_Crude->ADC_Pure Protocol 3: Purification (e.g., SEC) Characterization Physicochemical Characterization (Protocol 4) ADC_Pure->Characterization InVitro In Vitro Evaluation (Protocol 5) Characterization->InVitro InVivo In Vivo Evaluation (Protocol 6) InVitro->InVivo

Caption: High-level experimental workflow for TCO-based ADC development.

Stage 1: Preparation of Reactive Components

This stage involves modifying the antibody with a tetrazine handle and conjugating the cytotoxic payload to the TCO-linker.

Protocol 1a: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester, which targets primary amines (e.g., lysine (B10760008) residues).[7][8]

Materials:

  • Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4).

  • Tetrazine-NHS ester (e.g., TCO-PEG4-TFP Ester).[8]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).[8][9]

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5) or Sodium Bicarbonate (0.5 M, pH 8.3).[8][9]

  • Quenching Buffer: Tris (1 M, pH 8.0).[8]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).[8]

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing compounds (like Tris or glycine) or stabilizers (like BSA), it must first be purified.[8] This is typically done by buffer exchange into the Reaction Buffer using a desalting column.[8]

  • NHS Ester Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[7]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Tetrazine-NHS ester to the antibody solution.[7] Mix gently by pipetting.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[7][8] Incubate for 15 minutes on ice.[8]

  • Purification: Remove excess, unreacted tetrazine reagent by passing the solution through a desalting column, exchanging it into a stable storage buffer (e.g., PBS, pH 7.4).[7]

  • Characterization: Determine the concentration of the modified antibody using a NanoDrop at 280 nm (A280).[8]

Protocol 1b: Preparation of TCO-Linker-Payload

This protocol details the conjugation of a cytotoxic payload (containing a carboxylic acid group) to a TCO-linker that includes a cleavable peptide (e.g., Val-Cit) and a self-immolative spacer (PABC).[10]

Materials:

  • Cytotoxic payload with a carboxylic acid group.

  • TCO-PEG-Val-Cit-PABC-OH linker.[10]

  • Carbodiimide activator (e.g., EDC).

  • Activating agent (e.g., Sulfo-NHS).[10]

  • Anhydrous organic solvent (e.g., DMF or DMSO).[10]

  • Reverse-phase HPLC for purification.[9][10]

Procedure:

  • Payload Activation: In an anhydrous organic solvent, activate the carboxylic acid group of the payload by reacting it with EDC and Sulfo-NHS.[10]

  • Conjugation: Add the TCO-linker to the activated payload solution. Stir the reaction mixture at room temperature overnight, protected from light.[9]

  • Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.[9][10]

  • Characterization: Confirm the structure and purity of the product by LC-MS and NMR.[9][10] Lyophilize the pure fractions and store them at -20°C under dessicated conditions.[9]

Stage 2: ADC Assembly via iEDDA Click Reaction

This stage involves the highly efficient and specific reaction between the tetrazine-modified antibody and the TCO-linker-payload.

Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder (iEDDA) reaction.

Protocol 2: ADC Conjugation

Procedure:

  • Reaction Setup: Dissolve the purified TCO-linker-payload in a minimal amount of DMSO.

  • Conjugation: Add a slight molar excess (e.g., 1.5 equivalents) of the TCO-linker-payload solution to the tetrazine-modified antibody in PBS (pH 7.4).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[7] The reaction progress can be monitored by LC-MS.

  • Purification: The resulting crude ADC mixture is now ready for purification.

Stage 3: ADC Purification and Characterization

Thorough purification and characterization are critical to ensure the quality, consistency, and safety of the final ADC product.[10]

Protocol 3: ADC Purification

Procedure:

  • Purification Method: Purify the ADC from unreacted linker-payload and any organic solvent using Size Exclusion Chromatography (SEC).[9]

  • Mobile Phase: Use a biocompatible buffer such as PBS as the mobile phase.[9]

  • Collection: Collect the fractions corresponding to the monomeric ADC peak.

  • Concentration: Concentrate the purified ADC using an appropriate centrifugal filter device (e.g., Amicon Ultra).

Protocol 4: ADC Physicochemical Characterization

Multiple analytical techniques are required to characterize the ADC and determine its critical quality attributes.[4][][12]

A. Drug-to-Antibody Ratio (DAR): The DAR is the average number of drug molecules conjugated to each antibody and is a critical parameter affecting both efficacy and safety.[4][13]

B. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): Used to assess the level of aggregation in the final ADC product and quantify the percentage of monomer.[9][] High levels of aggregation can impact efficacy and immunogenicity.

  • SDS-PAGE: Analyze the ADC under both reducing and non-reducing conditions to confirm the integrity of the antibody and the successful conjugation.[9]

C. Binding Affinity:

  • ELISA or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not negatively impacted the antibody's binding affinity to its target antigen.

Summary of Key ADC Characterization Techniques

Quality Attribute Primary Method Alternative/Complementary Methods Information Provided
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)[12][13] UV-Vis Spectroscopy, Reversed-Phase HPLC (RP-HPLC), LC-MS[10][13] Average drug load and distribution of drug species.[13]
Aggregation & Purity Size Exclusion Chromatography (SEC)[9][] SDS-PAGE, Capillary Electrophoresis (CE) Percentage of monomeric ADC vs. aggregates or fragments.[9][12]
Identity & Structure Liquid Chromatography-Mass Spectrometry (LC-MS)[][13] Peptide Mapping Confirms molecular weight, conjugation sites, and linker integrity.[][12]
Binding Affinity Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) Enzyme-Linked Immunosorbent Assay (ELISA) Measures binding kinetics (kon, koff) to the target antigen.[12]

| Charge Heterogeneity | Ion-Exchange Chromatography (IEX) / Capillary Isoelectric Focusing (cIEF) | N/A | Assesses changes in the ADC's surface charge post-conjugation. |

Stage 4: In Vitro and In Vivo Evaluation

After physicochemical characterization, the ADC must be tested for its biological activity.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC 1. ADC Binding Receptor Target Antigen on Cancer Cell ADC->Receptor Targeting Internalization 2. Internalization (Endocytosis) Receptor->Internalization Endosome 3. Endosome Lysosome 4. Lysosome Endosome->Lysosome Linker_Cleavage 5. Linker Cleavage (e.g., by Cathepsin B) Lysosome->Linker_Cleavage Payload_Released 6. Active Payload Release Apoptosis 7. Cell Death (Apoptosis) Payload_Released->Apoptosis Internalization->Endosome Linker_Cleavage->Payload_Released

Caption: Generalized mechanism of action for an ADC.[9]

Protocol 5: In Vitro Cytotoxicity Evaluation

This protocol assesses the potency and specificity of the ADC on cancer cell lines.[14]

Procedure:

  • Cell Lines: Use a cancer cell line that overexpresses the target antigen and a control cell line with low or no expression.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, the unconjugated antibody, and the free payload.

  • Incubation: Incubate the cells for a period of 72-120 hours.

  • Viability Assay: Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTS, or AlamarBlue).[14]

  • Data Analysis: Plot the cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) for each compound. A potent and specific ADC should have a low IC50 value in antigen-positive cells and a significantly higher IC50 in antigen-negative cells.

Protocol 6: In Vivo Efficacy and Tolerability Studies

These studies evaluate the anti-tumor activity and safety profile of the ADC in animal models.[9][15]

Procedure:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing xenograft tumors derived from a target-expressing human cancer cell line.[9][16]

  • Dosing: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated mAb, ADC at various doses). Administer the treatment intravenously.

  • Efficacy Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.[9]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess overall survival.[9]

  • Tolerability/Toxicity: A separate study may be conducted to determine the maximum tolerated dose (MTD).[9] This involves dose escalation and monitoring for clinical signs of toxicity, followed by histopathological analysis of major organs.[5][9]

Summary of In Vivo Evaluation Data

Parameter Measurement Model Purpose
Anti-Tumor Efficacy Tumor Volume (mm³), Overall Survival Cell-line derived xenograft (CDX) or Patient-derived xenograft (PDX) models.[9][15] To assess the ADC's ability to inhibit tumor growth and prolong survival.[9]
Pharmacokinetics (PK) ADC concentration in plasma over time Rodent or non-human primate models To determine the ADC's half-life, clearance, and biodistribution.[17]

| Tolerability/Safety | Body Weight, Clinical Observations, Histopathology | Healthy rodents or tumor-bearing models | To identify the maximum tolerated dose (MTD) and assess potential off-target toxicities.[5][9] |

References

Application Note: Comprehensive Analytical Methods for Characterizing TCO-PEG3-Glu-Val-Cit-PABC-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells. The ADC in focus, constructed with a TCO-PEG3-Glu-Val-Cit-PABC-MMAF linker-drug combination, represents a modern, site-specific conjugation strategy with a cleavable linker system designed for enhanced stability and efficacy.

  • TCO-PEG3 Linker : Enables site-specific conjugation via bioorthogonal click chemistry, ensuring a well-defined and homogenous product.[1][2][3] The PEG3 component enhances solubility and pharmacokinetic properties.[4]

  • Glu-Val-Cit-PABC Linker : A protease-cleavable linker designed for intracellular release of the payload. The valine-citrulline (Val-Cit) dipeptide is a substrate for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[5][6] The addition of a glutamic acid (Glu) residue has been shown to improve plasma stability, particularly in murine models, by preventing premature cleavage by carboxylesterases.[7][8] The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, ensuring the release of the unmodified payload.[6]

  • MMAF Payload : Monomethyl auristatin F (MMAF) is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

Thorough analytical characterization is critical to ensure the safety, efficacy, and consistency of such complex ADCs.[11] This document provides a detailed overview of the essential analytical methods and protocols for characterizing the critical quality attributes (CQAs) of this compound ADCs.

Overall Analytical Characterization Workflow

A multi-faceted analytical approach is required to fully characterize the ADC. This involves a series of orthogonal methods to assess various quality attributes, from the overall drug-to-antibody ratio (DAR) to the stability and potency of the conjugate.

G cluster_0 ADC Production & Purification cluster_1 Core Characterization cluster_2 Impurity & Stability Analysis cluster_3 Data Integration & Reporting ADC_Product Purified this compound ADC DAR DAR Determination (HIC, RP-HPLC, MS) ADC_Product->DAR Aggregation Aggregation Analysis (SEC) ADC_Product->Aggregation Charge Charge Variant Analysis (iCIEF, IEX) ADC_Product->Charge Mass Intact/Subunit Mass (LC-MS) ADC_Product->Mass FreeDrug Free Payload Analysis (RP-LC/MS) ADC_Product->FreeDrug Stability In Vitro Stability (Plasma, Lysosomal) ADC_Product->Stability Report Comprehensive CQA Report DAR->Report Aggregation->Report Charge->Report Mass->Report FreeDrug->Report Stability->Report

Caption: Overall analytical workflow for ADC characterization.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a CQA that defines the average number of drug-linker molecules conjugated to a single antibody, significantly impacting the ADC's efficacy and toxicity.[12][13] Hydrophobic Interaction Chromatography (HIC) is a primary method for this analysis.

Principle of HIC

HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[14][15] The conjugation of the hydrophobic MMAF payload increases the overall hydrophobicity of the antibody. HIC can resolve antibody species with different numbers of conjugated drugs (DAR 0, 2, 4, etc., for a typical site-specific ADC), allowing for the calculation of the average DAR.[16]

Experimental Protocol: DAR Analysis by HIC-HPLC

G Sample 1. ADC Sample (1 mg/mL) HPLC 5. HPLC System (UV Detector @ 280nm) Sample->HPLC MobileA 2. Mobile Phase A (High Salt Buffer) MobileA->HPLC MobileB 3. Mobile Phase B (Low Salt Buffer) MobileB->HPLC HIC_Col 4. HIC Column (e.g., TSKgel Butyl-NPR) HIC_Col->HPLC Installed in Chroma 6. Chromatogram (Separated DAR Species) HPLC->Chroma Calc 7. DAR Calculation (Peak Area Integration) Chroma->Calc G ADC_Internalized 1. ADC Internalized into Lysosome Cleavage 2. Enzymatic Cleavage of Glu-Val-Cit Linker ADC_Internalized->Cleavage Cathepsin Cathepsin B Cathepsin->Cleavage  catalyzes PABC_Intermediate 3. Unstable PABC Intermediate Cleavage->PABC_Intermediate Self_Immolation 4. Self-Immolation (1,6-Elimination) PABC_Intermediate->Self_Immolation MMAF_Released 5. Active MMAF Payload Released Self_Immolation->MMAF_Released

References

Application Notes and Protocols: Solid-Phase Synthesis of Glu-Val-Cit-PABC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glu-Val-Cit-PABC linker is a critical component in the design of antibody-drug conjugates (ADCs), serving as a cleavable linker that connects a cytotoxic payload to a monoclonal antibody. The tripeptide sequence, Glutamic Acid-Valine-Citrulline, is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells. This targeted cleavage ensures the selective release of the payload within the cancer cells, minimizing systemic toxicity. The addition of a glutamic acid residue to the well-established Val-Cit linker has been shown to enhance the in vivo stability of the ADC.[1][2] The p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, which upon cleavage of the peptide bond, spontaneously releases the unmodified payload.[][4]

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the Glu-Val-Cit-PABC linker using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Experimental Workflow

The overall workflow for the solid-phase synthesis of the Glu-Val-Cit-PABC linker is depicted below. The process begins with the loading of the first amino acid, Fmoc-Cit-OH, onto a 2-chlorotrityl chloride resin. This is followed by the sequential coupling of Fmoc-Val-OH and Fmoc-Glu(OtBu)-OH. The PABC linker is then attached to the N-terminus of the tripeptide. Finally, the entire construct is cleaved from the resin, and the protecting groups are removed.

Glu-Val-Cit-PABC Synthesis Workflow Resin 2-Chlorotrityl Chloride Resin Load_Cit 1. Load Fmoc-Cit-OH Resin->Load_Cit Fmoc_Cit_Resin Fmoc-Cit-Resin Load_Cit->Fmoc_Cit_Resin Deprotect_Cit 2. Fmoc Deprotection Fmoc_Cit_Resin->Deprotect_Cit Cit_Resin H₂N-Cit-Resin Deprotect_Cit->Cit_Resin Couple_Val 3. Couple Fmoc-Val-OH Cit_Resin->Couple_Val Fmoc_Val_Cit_Resin Fmoc-Val-Cit-Resin Couple_Val->Fmoc_Val_Cit_Resin Deprotect_Val 4. Fmoc Deprotection Fmoc_Val_Cit_Resin->Deprotect_Val Val_Cit_Resin H₂N-Val-Cit-Resin Deprotect_Val->Val_Cit_Resin Couple_Glu 5. Couple Fmoc-Glu(OtBu)-OH Val_Cit_Resin->Couple_Glu Fmoc_Glu_Val_Cit_Resin Fmoc-Glu(OtBu)-Val-Cit-Resin Couple_Glu->Fmoc_Glu_Val_Cit_Resin Deprotect_Glu 6. Fmoc Deprotection Fmoc_Glu_Val_Cit_Resin->Deprotect_Glu Glu_Val_Cit_Resin H₂N-Glu(OtBu)-Val-Cit-Resin Deprotect_Glu->Glu_Val_Cit_Resin Couple_PABC 7. Couple PABC derivative Glu_Val_Cit_Resin->Couple_PABC Final_Product_Resin Glu(OtBu)-Val-Cit-PABC-Resin Couple_PABC->Final_Product_Resin Cleavage 8. Cleavage and Deprotection Final_Product_Resin->Cleavage Final_Product Glu-Val-Cit-PABC Linker Cleavage->Final_Product

Caption: Workflow for the solid-phase synthesis of Glu-Val-Cit-PABC linker.

Materials and Reagents

ReagentSupplierPurity
2-Chlorotrityl chloride resinSigma-Aldrich>98%
Fmoc-Cit-OHSigma-Aldrich>98%
Fmoc-Val-OHSigma-Aldrich>98%
Fmoc-Glu(OtBu)-OHSigma-Aldrich>98%
N,N'-Diisopropylethylamine (DIPEA)Sigma-Aldrich>99.5%
Piperidine (B6355638)Sigma-Aldrich>99%
N,N-Dimethylformamide (DMF)Sigma-Aldrich>99.8%
Dichloromethane (DCM)Sigma-Aldrich>99.8%
HATUSigma-Aldrich>98%
p-Aminobenzyl alcoholSigma-Aldrich>98%
Triphosgene (B27547)Sigma-Aldrich>98%
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%
Triisopropylsilane (TIS)Sigma-Aldrich>98%
Diethyl etherSigma-Aldrich>99%

Experimental Protocols

Loading of Fmoc-Cit-OH onto 2-Chlorotrityl Chloride Resin
  • Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-Cit-OH (2 eq., 2.4 mmol) and DIPEA (4 eq., 4.8 mmol) in anhydrous DCM (10 mL).

  • Add the amino acid solution to the resin and shake at room temperature for 2 hours.

  • To cap any unreacted sites, add methanol (B129727) (1 mL) and shake for 30 minutes.

  • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small sample.[5]

Solid-Phase Peptide Synthesis of Glu-Val-Cit

The peptide chain is elongated by repeating the following deprotection and coupling steps for Fmoc-Val-OH and Fmoc-Glu(OtBu)-OH.

Fmoc Deprotection:

  • Swell the Fmoc-protected peptide-resin in DMF (10 mL) for 30 minutes.

  • Drain the DMF.

  • Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (10 mL) and shake for an additional 15 minutes.

  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Amino Acid Coupling:

  • Dissolve the next Fmoc-protected amino acid (Fmoc-Val-OH or Fmoc-Glu(OtBu)-OH; 3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL).

  • Add the coupling solution to the deprotected peptide-resin.

  • Shake at room temperature for 2 hours.

  • Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • A Kaiser test can be performed to confirm the completion of the coupling reaction.[6]

Synthesis and Coupling of the PABC Linker

Synthesis of p-Nitrophenyl Chloroformate Activated PABC (PNP-PABC-OH):

Note: This is a representative method for activating p-aminobenzyl alcohol. Other activation methods can also be employed.

  • Dissolve p-aminobenzyl alcohol (1 eq.) and pyridine (B92270) (1.1 eq.) in anhydrous DCM at 0°C.

  • Slowly add a solution of triphosgene (0.4 eq.) in anhydrous DCM.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.

  • Wash the organic layer with 1 M HCl and brine, then dry over anhydrous Na₂SO₄.

  • The resulting p-isocyanatobenzyl alcohol can be further reacted with p-nitrophenol to form the PNP-activated linker, or used directly in the next step.

Coupling of the PABC Linker to the Peptide-Resin:

  • Swell the H₂N-Glu(OtBu)-Val-Cit-resin in anhydrous DMF.

  • Add a solution of the activated PABC derivative (e.g., PNP-PABC-OH, 3 eq.) and DIPEA (3 eq.) in DMF.

  • Shake at room temperature for 4-6 hours.

  • Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]

  • Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a reaction vessel.

  • Shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated product.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

Purification and Characterization

The crude Glu-Val-Cit-PABC linker can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data for the solid-phase synthesis of the Glu-Val-Cit-PABC linker. Actual results may vary depending on the specific reaction conditions and scale.

StepReagent Equivalents (relative to resin loading)Reaction Time (hours)Typical Yield (%)Typical Purity (%) (by HPLC)
1. Resin Loading (Fmoc-Cit-OH) Fmoc-Cit-OH (2), DIPEA (4)2>90 (loading)N/A
2. Fmoc Deprotection 20% Piperidine in DMF0.33>99N/A
3. Coupling (Fmoc-Val-OH) Fmoc-Val-OH (3), HATU (2.9), DIPEA (6)2>95>95
4. Fmoc Deprotection 20% Piperidine in DMF0.33>99N/A
5. Coupling (Fmoc-Glu(OtBu)-OH) Fmoc-Glu(OtBu)-OH (3), HATU (2.9), DIPEA (6)2>95>90
6. Fmoc Deprotection 20% Piperidine in DMF0.33>99N/A
7. PABC Coupling Activated PABC (3), DIPEA (3)4-680-90>85
8. Cleavage and Deprotection TFA/TIS/H₂O (95:2.5:2.5)2-370-85>80 (crude)
Overall (after purification) 50-60>95

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the components in the Glu-Val-Cit-PABC linker and its mechanism of action in a targeted cancer therapy context.

ADC_Mechanism cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Glu-Val-Cit-PABC Linker Payload Cytotoxic Payload Cathepsin_B Cathepsin B Linker->Cathepsin_B Cleavage Site Cancer_Cell Cancer Cell Lysosome Lysosome Cancer_Cell->Lysosome Internalization Lysosome->Cathepsin_B contains Released_Payload Released Payload Cathepsin_B->Released_Payload releases Cell_Death Cell Death Released_Payload->Cell_Death induces

Caption: Mechanism of action of an ADC with a Glu-Val-Cit-PABC linker.

References

Troubleshooting & Optimization

troubleshooting low ADC conjugation yield with TCO linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production using trans-cyclooctene (B1233481) (TCO) linkers. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome common challenges and optimize your conjugation yield.

Troubleshooting Guide: Low Conjugation Yield

Low or inconsistent yield is one of the most common issues encountered during ADC development. This guide is structured to help you diagnose and resolve the root cause of a poor conjugation outcome. The overall process consists of two main stages:

  • Antibody Modification: Reacting the antibody with an amine-reactive TCO-linker (e.g., TCO-NHS ester).

  • Bioorthogonal Ligation: The "click" reaction between the TCO-modified antibody and the tetrazine-functionalized payload.

An issue in either stage can lead to a low final yield.

Q: Why is my final ADC conjugation yield unexpectedly low?

A: A low yield can stem from several factors, from linker instability to suboptimal reaction conditions. Use the following table to identify potential causes based on your experimental stage and implement the recommended solutions.

Issue / Observation Potential Cause Diagnostic Check Recommended Solution
STAGE 1: Antibody Modification
Low Degree of Labeling (DOL) after TCO-linker reaction.Hydrolysis of TCO-NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous buffers, rendering it inactive.[1][2]1. Check the age and storage conditions of the TCO-NHS ester. 2. Measure the absorbance of the NHS byproduct at 260-280 nm in a mock reaction without the antibody.[2][3]• Allow the linker vial to equilibrate to room temperature before opening to prevent condensation.[3][4] • Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][5]
Competing Amine Reaction: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the antibody's lysine (B10760008) residues for the NHS ester.[4]Review the composition of your antibody storage and reaction buffers.• Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer before modification.[4][6][7]
Suboptimal pH for Modification: The reaction between an NHS ester and a primary amine is highly pH-dependent.[2]Measure the pH of the reaction buffer.• Adjust the reaction buffer to a pH between 7.2 and 8.5. Lower pH protonates amines, while higher pH accelerates NHS-ester hydrolysis.[1][4] A common choice is PBS at pH 7.4-8.0.
STAGE 2: Bioorthogonal Ligation
Degree of Labeling (DOL) is acceptable, but final ADC yield is low."Buried" or Inaccessible TCO Groups: The hydrophobic TCO moiety can interact with hydrophobic patches on the antibody surface, becoming "buried" and sterically inaccessible to the tetrazine payload.[8][9][10]This is a common issue with standard TCO linkers. One study found that only ~10% of conjugated TCOs were reactive.[8]• Use a TCO-linker that incorporates a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), between the TCO and the NHS ester. This shields the TCO from the antibody surface.[8][11][12]
TCO Isomerization: The reactive trans-cyclooctene can isomerize to its unreactive cis form over time, especially in the presence of thiols or certain metals.[13][14]This is difficult to measure directly on the antibody. Assess the stability of the free linker under similar buffer conditions if possible.• Use freshly prepared TCO-modified antibody for the ligation step. • Avoid buffers containing thiols (e.g., DTT, BME) after the modification step.
Suboptimal Ligation Conditions: While the TCO-tetrazine reaction is very fast, factors like stoichiometry and concentration can still impact efficiency.[6]Review your reaction setup, including the molar ratio of tetrazine-payload to TCO-antibody.• Use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine-payload to drive the reaction to completion.[6][15] • Ensure adequate mixing and a sufficient reaction time (typically 30-60 minutes at room temperature is enough).[5][6]
ANALYSIS & PURIFICATION
Yield appears low after purification.ADC Aggregation: The addition of a hydrophobic drug-linker can cause the ADC to aggregate and precipitate, leading to product loss during purification and analysis.[12][]Analyze the crude and purified ADC by Size-Exclusion Chromatography (SEC-HPLC) to detect and quantify high molecular weight species (aggregates).[17][18]• Include a PEG spacer in the linker design to increase the overall hydrophilicity of the final ADC.[12] • Optimize purification methods (e.g., HIC gradient, buffer composition) to minimize aggregation.
Inaccurate Quantification: The methods used to measure antibody concentration or Drug-to-Antibody Ratio (DAR) may be inaccurate, leading to a misinterpretation of the yield.Cross-validate your results with an orthogonal analytical method.• Use Hydrophobic Interaction Chromatography (HIC) for accurate DAR determination.[18][19] • Confirm the mass of the conjugated species with LC-MS. • For concentration, use A280 measurements with the correct extinction coefficient for the ADC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for the initial antibody modification with a TCO-NHS ester?

A1: The key is to balance the amine reaction against the competing hydrolysis of the NHS ester.

ParameterRecommended ValueRationale
Buffer Type Amine-free buffersBuffers like Tris or glycine (B1666218) contain primary amines that will compete in the reaction. Use PBS, HEPES, or borate buffers.[4][7]
pH 7.2 - 8.5This range provides a good balance. Below pH 7, the lysine amines are increasingly protonated and less nucleophilic. Above pH 8.5, the hydrolysis of the NHS ester becomes extremely rapid.[1][2]
Temperature 4°C to Room Temperature (25°C)Lower temperatures slow the rate of hydrolysis but also slow the reaction. Room temperature for 1-2 hours is a common starting point.
TCO-Linker Molar Excess 5 to 20-foldThe optimal ratio depends on the desired Degree of Labeling (DOL) and must be determined empirically. Start with a 10-fold molar excess over the antibody.

Q2: How can I determine the number of TCO linkers attached to my antibody?

A2: Quantifying the Degree of Labeling (DOL) is critical. The preferred method is mass spectrometry. You can analyze the intact or reduced antibody (light and heavy chains) via LC-MS to determine the mass shift caused by the addition of the TCO linkers.[8][20] Alternatively, a functional assay can be performed by reacting the TCO-antibody with an excess of a tetrazine-fluorophore and quantifying the fluorescence.[8]

Q3: My TCO linker is not very soluble in aqueous buffers. How should I prepare it?

A3: TCO-NHS esters are typically dissolved in a small amount of an anhydrous, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution immediately before use.[4][5] This stock solution is then added to the antibody in the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the antibody.[21]

Q4: Does the type of TCO or tetrazine affect the reaction?

A4: Yes, the specific structures of the TCO and tetrazine reagents significantly influence the reaction kinetics. The TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder reaction.[22] Reactivity is increased by using an electron-rich TCO and an electron-deficient tetrazine.[22] However, for most commercially available reagents, the kinetics are exceptionally fast (rate constants >800 M⁻¹s⁻¹), and the reaction proceeds to completion rapidly under standard conditions.[5][23]

Q5: What is the best way to purify the final ADC?

A5: A multi-step purification approach is often necessary.

  • Size-Exclusion Chromatography (SEC): Used to remove unreacted (excess) drug-linker and to separate monomeric ADC from aggregates.[6]

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique used to separate ADC species with different Drug-to-Antibody Ratios (DARs). Unconjugated antibody is less hydrophobic and elutes first, followed by ADCs with increasing DAR values.[17][19]

Experimental Protocols

Protocol 1: General Procedure for Antibody Modification with TCO-NHS Ester
  • Buffer Exchange: Ensure the antibody (typically at 5-10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.4). If not, perform a buffer exchange using a desalting column.[5]

  • Prepare TCO-Linker Stock: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Calculate Molar Excess: Determine the volume of TCO-linker stock needed to achieve the desired molar excess (e.g., 10x) over the antibody.

  • Reaction: Add the calculated volume of TCO-linker stock to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted TCO-linker using a desalting column, buffer exchanging the TCO-modified antibody into a suitable buffer for the next step (e.g., PBS).[6]

Protocol 2: General Procedure for TCO-Tetrazine Ligation
  • Prepare Reactants: Have the purified TCO-modified antibody and the tetrazine-payload ready in a compatible buffer (e.g., PBS).

  • Stoichiometry: Add the tetrazine-payload to the TCO-antibody solution. A 1.1 to 1.5-fold molar excess of the tetrazine-payload is recommended to ensure complete conjugation.[15]

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.[6] The reaction is typically very fast.

  • Purification: Purify the final ADC product to remove any unreacted payload and to separate different ADC species, typically using SEC and/or HIC.[21]

Visualizations

Experimental Workflow

ADC_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Bioorthogonal Ligation cluster_2 Analysis Ab Antibody in Amine-Free Buffer Reaction1 Modification Reaction (pH 7.2-8.5, RT, 1-2h) Ab->Reaction1 TCO_Linker TCO-NHS Ester (in DMSO) TCO_Linker->Reaction1 Purify1 Desalting Column (Remove excess linker) Reaction1->Purify1 TCO_Ab TCO-Modified Antibody Purify1->TCO_Ab Reaction2 Ligation Reaction (RT, 30-60 min) TCO_Ab->Reaction2 Tetrazine Tetrazine-Payload Tetrazine->Reaction2 Purify2 Purification (SEC / HIC) Reaction2->Purify2 Final_ADC Purified ADC Purify2->Final_ADC Analysis Characterization (HIC, SEC, MS) Final_ADC->Analysis Troubleshooting_Tree Start Start: Low Final ADC Yield Check_DOL Measure Degree of Labeling (DOL) of TCO-Antibody via MS Start->Check_DOL DOL_Low DOL is Low Check_DOL->DOL_Low < Target DOL_OK DOL is OK Check_DOL->DOL_OK >= Target Check_Reagents Check TCO-Linker stability and reaction buffer (pH, amines) DOL_Low->Check_Reagents Check_Ligation Check Ligation Step: - Stoichiometry - Reaction Time DOL_OK->Check_Ligation Solution1 Solution: - Use fresh linker - Use amine-free buffer (pH 7.2-8.5) Check_Reagents->Solution1 Check_Aggregation Analyze for Aggregation (SEC-HPLC) Check_Ligation->Check_Aggregation Conditions OK Solution2 Solution: - Use 1.1-1.5x excess of Tetrazine-Payload Check_Ligation->Solution2 Suboptimal Check_TCO_Access Consider 'Buried' TCOs (Hydrophobic Interaction) Check_Aggregation->Check_TCO_Access No Aggregation Solution3 Solution: - Optimize purification - Use PEG spacer in linker Check_Aggregation->Solution3 Aggregation Found Solution4 Solution: Use TCO-Linker with hydrophilic (PEG) spacer Check_TCO_Access->Solution4

References

Technical Support Center: TCO-PEG3-Glu-Val-Cit-PABC-MMAF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG3-Glu-Val-Cit-PABC-MMAF. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its components are:

  • TCO (trans-cyclooctene): A reactive moiety for "click chemistry" conjugation.

  • PEG3: A short, hydrophilic polyethylene (B3416737) glycol spacer designed to improve solubility.[][4][5]

  • Glu-Val-Cit: A tripeptide sequence that includes a cathepsin B-cleavable Val-Cit linker, with an additional glutamic acid (Glu) residue intended to enhance stability.[6][7]

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that releases the payload after cleavage of the Val-Cit linker.[8][]

  • MMAF (monomethyl auristatin F): A potent anti-tubulin agent that acts as the cytotoxic payload.[10][11]

Q2: Why am I having trouble dissolving this compound in aqueous buffers?

A2: The difficulty in dissolving this compound in aqueous solutions is likely due to the hydrophobic nature of the MMAF payload and the Val-Cit-PABC linker.[][11] While the PEG3 and Glu components are included to increase hydrophilicity, the overall molecule can still be challenging to dissolve directly in aqueous buffers.[5][6] Antibody-drug conjugates and their components, especially those with high drug-to-antibody ratios, are prone to aggregation and precipitation in aqueous environments.[12]

Q3: What are the recommended initial solvents for this compound?

A3: It is recommended to first dissolve this compound in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[10][13][14] Other potential organic solvents include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[15][16] After initial dissolution in an organic solvent, the solution can then be carefully diluted with the desired aqueous buffer.

Q4: How can I prevent the compound from precipitating out of solution during dilution?

A4: To prevent precipitation upon dilution, add the aqueous buffer to the organic solvent solution slowly and with gentle mixing. It is crucial to test the solubility with a small amount of the product first.[15] If precipitation occurs, you may need to adjust the final concentration, the percentage of the organic co-solvent, or the pH of the buffer.

Q5: Can sonication or warming be used to improve solubility?

A5: Yes, brief sonication can help to break up aggregates and aid in dissolution.[15] Gentle warming (e.g., to 37°C) can also improve solubility, but prolonged or excessive heating should be avoided to prevent degradation of the compound.[17][18]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: The compound will not dissolve in the initial organic solvent.
Potential Cause Troubleshooting Step
Insufficient solvent volumeIncrease the volume of the organic solvent incrementally.
Compound has degradedEnsure the compound has been stored correctly at -20°C to -80°C.[13][19]
Incorrect solvent choiceTry an alternative polar aprotic solvent such as DMF or ACN.[15]
Issue 2: The compound precipitates upon addition of aqueous buffer.
Potential Cause Troubleshooting Step
Final concentration is too highDecrease the final target concentration of the compound in the aqueous solution.
Insufficient organic co-solventIncrease the percentage of the organic co-solvent (e.g., DMSO) in the final solution. Be mindful of the tolerance of your biological system to the organic solvent.
pH of the buffer is not optimalAdjust the pH of the aqueous buffer. The glutamic acid residue may impart some pH sensitivity to the solubility.[20]
Buffer compositionTry a different buffer system. Sometimes, the salt concentration or specific ions in a buffer can affect solubility.[12]
Issue 3: The solution appears cloudy or contains visible particulates.
Potential Cause Troubleshooting Step
Aggregation of the compoundUse brief sonication to help disperse aggregates.[15]
Incomplete dissolutionAllow more time for dissolution with gentle agitation.
Particulate contaminationCentrifuge the solution to pellet any undissolved material and carefully collect the supernatant.

Experimental Protocols

Protocol for Solubilizing this compound
  • Preparation:

    • Allow the vial of lyophilized this compound to warm to room temperature before opening.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.[15]

  • Initial Dissolution:

    • Add a small, precise volume of fresh, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).[10]

    • Gently vortex or sonicate the vial for a few minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Aqueous Dilution:

    • In a separate tube, prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • While vortexing the aqueous buffer gently, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.

    • Note: It is critical to add the DMSO stock to the aqueous buffer and not the other way around to minimize precipitation.[16]

  • Final Preparation:

    • If any cloudiness or precipitation is observed, you may try brief sonication.

    • For cell-based assays, ensure the final concentration of DMSO is at a level tolerated by your cells (typically ≤ 0.5%).

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Dissolve this compound initial_dissolution Dissolve in 100% DMSO to create stock solution start->initial_dissolution check_initial Is the solution clear? initial_dissolution->check_initial sonicate_warm Briefly sonicate or gently warm check_initial->sonicate_warm No dilute Slowly add stock solution to aqueous buffer check_initial->dilute Yes sonicate_warm->initial_dissolution troubleshoot_initial Troubleshoot Initial Dissolution: - Increase DMSO volume - Check compound integrity sonicate_warm->troubleshoot_initial check_final Is the final solution clear? dilute->check_final success Solution is ready for use check_final->success Yes troubleshoot_final Troubleshoot Final Solution: - Lower final concentration - Increase % DMSO - Adjust buffer pH check_final->troubleshoot_final No

A workflow for troubleshooting solubility issues.

Factors Influencing Solubility

G center Solubility of This compound hydrophobic Hydrophobic Components (MMAF, Val-Cit-PABC) center->hydrophobic Decreases hydrophilic Hydrophilic Components (PEG3, Glu) center->hydrophilic Increases solvent Solvent System (DMSO, Aqueous Buffer) center->solvent Influences conditions Experimental Conditions (pH, Temperature, Concentration) center->conditions Influences

Key factors influencing the solubility of the compound.

References

Technical Support Center: Preventing Aggregation of MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MMAF antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent aggregation-related issues in your experiments.

Troubleshooting Guides

This section provides solutions to specific aggregation problems you might encounter.

Issue 1: High Levels of Aggregation Detected Immediately After Conjugation

Symptom: Size Exclusion Chromatography (SEC) analysis reveals a significant percentage of high molecular weight species (HMWS) directly after the conjugation of MMAF to your antibody.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
High Drug-to-Antibody Ratio (DAR) MMAF is hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting self-association.[1]Aim for a lower DAR during conjugation. If a high DAR is necessary, consider using more hydrophilic linkers to counterbalance the hydrophobicity of MMAF.[1][2]
Unfavorable Conjugation Buffer Conditions The pH and ionic strength of the conjugation buffer can influence antibody stability and solubility.Optimize the pH of your conjugation buffer to maintain the stability of the parent antibody. Adjust the ionic strength, for example, by adding 100-150 mM NaCl, to minimize protein-protein interactions.
Presence of Organic Solvents Solvents used to dissolve the MMAF-linker may destabilize the antibody, leading to unfolding and aggregation.Minimize the concentration of organic solvent in the final conjugation reaction mixture. Perform a solvent exchange step immediately after conjugation.
Antibody Immobilization Not Used Free-solution conjugation allows for intermolecular interactions and aggregation, especially under suboptimal buffer conditions.Consider immobilizing the antibody on a solid support (e.g., resin) during the conjugation process to prevent antibody-antibody interactions.[1]
Issue 2: Gradual Increase in Aggregation During Storage

Symptom: You observe a time-dependent increase in HMWS during storage of your purified MMAF-ADC at recommended temperatures (e.g., 2-8°C).

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Suboptimal Formulation Buffer The pH, buffer species, and absence of stabilizers can lead to slow aggregation over time.Screen a panel of formulation buffers to find the optimal pH for your specific ADC. Histidine and citrate (B86180) buffers are commonly used. Incorporate stabilizing excipients into your formulation.
Lack of Stabilizing Excipients Excipients can protect the ADC from various stresses and prevent aggregation.Add cryoprotectants like sucrose (B13894) or trehalose (B1683222), especially for frozen storage.[3] Include surfactants like Polysorbate 20 or Polysorbate 80 to prevent surface-induced aggregation.[1][4][5][6]
Freeze-Thaw Stress Repeated freezing and thawing cycles can cause denaturation and aggregation.Aliquot your MMAF-ADC into single-use vials to avoid multiple freeze-thaw cycles. If repeated cycling is necessary, ensure a controlled freezing and thawing rate.
Exposure to Light Some payloads can be photosensitive, leading to degradation and subsequent aggregation.[1]Store your ADC protected from light, especially if the linker or payload contains photosensitive groups.
Issue 3: Inconsistent Aggregation Results Between Batches

Symptom: You observe significant variability in the percentage of aggregates between different batches of the same MMAF-ADC produced under seemingly identical conditions.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Variability in Reagent Quality Inconsistent quality of the antibody, linker-payload, or other reagents can affect the conjugation reaction and final product stability.Ensure consistent quality of all starting materials. Qualify new lots of reagents before use in large-scale preparations.
Minor Deviations in Protocol Execution Small variations in incubation times, temperatures, or mixing speeds can impact the outcome of the conjugation and purification process.Strictly adhere to a detailed and validated standard operating procedure (SOP). Maintain calibrated equipment and detailed batch records.
Inconsistent Post-Conjugation Handling Differences in the duration or method of purification and formulation can introduce variability.Standardize the entire workflow from conjugation to final formulation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the main drivers of MMAF-ADC aggregation?

A1: The primary drivers of MMAF-ADC aggregation are:

  • Hydrophobicity: MMAF is a hydrophobic molecule.[7] Conjugating it to an antibody increases the overall hydrophobicity of the protein, creating hydrophobic patches that can lead to self-association and aggregation.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR leads to increased surface hydrophobicity, which strongly correlates with a higher propensity for aggregation.[1]

  • Formulation Conditions: Suboptimal pH, ionic strength, and the absence of stabilizing excipients in the formulation buffer can significantly contribute to aggregation.

  • Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and exposure to light can destabilize the ADC and induce aggregation.[1]

Q2: How can I choose the right excipients to prevent aggregation?

A2: The choice of excipients is critical for stabilizing your MMAF-ADC. Here are some common choices and their functions:

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are effective at preventing surface-induced aggregation and protein adsorption.[1][4][5][6] A typical concentration range is 0.01% to 0.1% (w/v).

  • Sugars/Polyols: Sucrose and trehalose are excellent cryoprotectants and stabilizers that can prevent aggregation during freezing, thawing, and long-term storage by promoting the native conformation of the antibody.[3]

  • Amino Acids: Certain amino acids, such as arginine and glycine, can act as stabilizers by suppressing protein-protein interactions.

A systematic screening study is the best approach to identify the optimal combination and concentration of excipients for your specific MMAF-ADC.

Q3: What is the optimal pH for storing an MMAF-ADC?

A3: The optimal pH for an MMAF-ADC is highly dependent on the parent monoclonal antibody. Generally, a pH where the antibody exhibits maximum stability and minimum aggregation should be chosen. This is often slightly acidic to neutral (pH 5.0 - 7.5). It is crucial to perform a pH screening study to determine the ideal pH for your specific ADC.

Q4: Which analytical techniques are best for quantifying MMAF-ADC aggregation?

A4: A combination of techniques is recommended for a comprehensive assessment of aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common and robust method for separating and quantifying high molecular weight species (aggregates), monomers, and fragments based on their hydrodynamic radius.[1]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides absolute molar mass determination for the species separated by SEC, offering more detailed characterization of the aggregates.[1]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution and is useful for detecting the presence of aggregates and monitoring changes over time.[1]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[1]

Q5: How does the linker chemistry impact the aggregation of MMAF-ADCs?

A5: The linker plays a crucial role in the stability of an ADC. Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can help to offset the hydrophobicity of the MMAF payload.[1][2] This can lead to improved solubility and reduced aggregation, even at higher DARs.

Data Presentation

Table 1: Effect of pH on MMAF-ADC Aggregation

This table presents illustrative data based on typical industry findings. Actual results will vary depending on the specific antibody and formulation.

pHBuffer System (20 mM)% High Molecular Weight Species (HMWS) after 4 weeks at 4°C
4.0Citrate8.5%
5.0Citrate2.1%
6.0Histidine1.5%
7.0Phosphate (B84403)3.2%
8.0Phosphate6.8%
Table 2: Effect of Excipients on MMAF-ADC Aggregation at Optimal pH (6.0)

This table presents illustrative data based on typical industry findings. Actual results will vary depending on the specific antibody and formulation.

ExcipientConcentration% High Molecular Weight Species (HMWS) after 4 weeks at 4°C
None (Control)-5.2%
Sucrose5% (w/v)2.8%
Sucrose10% (w/v)1.9%
Polysorbate 800.01% (w/v)2.5%
Polysorbate 800.05% (w/v)1.7%
Sucrose + Polysorbate 805% + 0.01%1.2%
Sucrose + Polysorbate 8010% + 0.05%0.8%

Experimental Protocols

Protocol 1: Forced Degradation Study - Thermal and pH Stress

Objective: To assess the stability of an MMAF-ADC under accelerated thermal and pH stress conditions to identify potential degradation pathways and aggregation propensity.[8][9][10]

Methodology:

  • Sample Preparation:

    • Prepare the MMAF-ADC at a concentration of 1 mg/mL in three different buffer systems (e.g., 20 mM Citrate pH 5.0, 20 mM Histidine pH 6.0, 20 mM Phosphate pH 7.4).

  • Thermal Stress:

    • Aliquot samples into sterile, low-binding microcentrifuge tubes.

    • Incubate the aliquots at 40°C for 1, 2, and 4 weeks.[11]

    • Store control samples at the recommended storage temperature (e.g., 4°C).

  • pH Stress:

    • For low pH stress, adjust the pH of the ADC solution to 3.5 with 0.1 M HCl.

    • For high pH stress, adjust the pH of the ADC solution to 8.5 with 0.1 M NaOH.

    • Incubate the pH-stressed samples at room temperature for 24 hours.

    • Neutralize the samples back to the initial pH before analysis.

  • Analysis:

    • Analyze all stressed and control samples by Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates), monomer, and fragments.

    • Further characterize the degradation products using techniques like SDS-PAGE and Mass Spectrometry.

Protocol 2: Analysis of MMAF-ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of monomer, aggregate, and fragment in an MMAF-ADC sample.

Methodology:

  • Instrumentation and Column:

    • HPLC or UHPLC system with a UV detector.

    • Size Exclusion Chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).

  • Mobile Phase:

    • Prepare a mobile phase appropriate for protein separation, typically a phosphate or histidine buffer at a physiological pH (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Dilute the MMAF-ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (as per column manufacturer's recommendation).

    • Injection Volume: 10 - 20 µL.

    • Detection: UV at 280 nm.

    • Run Time: Sufficient to allow for the elution of all species (typically 20-30 minutes).

  • Data Analysis:

    • Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total integrated peak area.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_post_conjugation Post-Conjugation Issues cluster_storage Storage & Handling Issues cluster_solutions_conj Solutions for Conjugation cluster_solutions_storage Solutions for Storage Problem High Aggregation of MMAF-ADC Detected Analysis Analyze Experimental Stage of Aggregation Problem->Analysis Post_Conj Immediate Aggregation After Conjugation Analysis->Post_Conj Post-Conjugation Storage Gradual Aggregation During Storage Analysis->Storage During Storage DAR High DAR? Post_Conj->DAR Buffer_Conj Suboptimal Buffer? Post_Conj->Buffer_Conj Solvent Organic Solvent? Post_Conj->Solvent Optimize_DAR Optimize DAR DAR->Optimize_DAR Yes Optimize_Buffer_Conj Optimize Conjugation Buffer Buffer_Conj->Optimize_Buffer_Conj Yes Minimize_Solvent Minimize Solvent / Exchange Solvent->Minimize_Solvent Yes Formulation Suboptimal Formulation? Storage->Formulation Freeze_Thaw Freeze-Thaw Cycles? Storage->Freeze_Thaw Light Light Exposure? Storage->Light Optimize_Formulation Optimize Formulation (pH, Excipients) Formulation->Optimize_Formulation Yes Aliquot Aliquot for Single Use Freeze_Thaw->Aliquot Yes Protect_Light Protect from Light Light->Protect_Light Yes

Caption: Troubleshooting workflow for MMAF-ADC aggregation.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare MMAF-ADC in Screening Buffers Stress Apply Stress Conditions Prep->Stress Thermal Thermal Stress (e.g., 40°C) Stress->Thermal FreezeThaw Freeze-Thaw Cycles Stress->FreezeThaw Mechanical Mechanical Stress (Agitation) Stress->Mechanical Analysis Analyze Samples at Time Points Thermal->Analysis FreezeThaw->Analysis Mechanical->Analysis SEC SEC / SEC-MALS Analysis->SEC DLS DLS Analysis->DLS Outcome Identify Optimal Formulation (Lowest Aggregation) SEC->Outcome DLS->Outcome

Caption: Experimental workflow for formulation screening.

References

Optimizing TCO-Tetrazine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments. The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is renowned for its exceptionally fast kinetics and biocompatibility, making it a premier tool for bioconjugation.[1][2][3] This catalyst-free reaction proceeds rapidly under mild conditions, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the sole byproduct.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[5] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[2][5] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[5]

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[5] The reaction is typically performed in a pH range of 6 to 9.[1][2][5] It is important to note that for labeling proteins with NHS esters to introduce TCO or tetrazine moieties, an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) is crucial to prevent side reactions with buffer components.[5][6]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[5] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[2][5] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[5][6]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[5][7] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically. The disappearance of the characteristic tetrazine absorbance band between 510 and 550 nm indicates the progression of the reaction, allowing for real-time tracking of the conjugation.[1][2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Labeling/Conjugation Hydrolysis of NHS ester: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive.- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[6][8]
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.- Perform the labeling reaction in a buffer with a pH between 7.0 and 9.0.[6]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the NHS ester.- Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer for the labeling step.[6][8]
Suboptimal stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.- Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine component (1.05-1.5 fold) is often beneficial.[5]
Low reactant concentration: Very dilute solutions can slow down the reaction rate.- If possible, increase the concentration of the reactants. The reaction is known to be efficient even at low concentrations, but higher concentrations will expedite the process.[7]
Precipitation of Protein During Labeling High protein concentration: Concentrated protein solutions can sometimes aggregate during the labeling process.- Perform the labeling reaction at a protein concentration of 1-5 mg/mL.[5][6]
Hydrophobic interactions: Some TCO or tetrazine reagents can be hydrophobic, leading to aggregation or non-specific binding.- Use reagents that incorporate hydrophilic PEG linkers to improve water solubility and reduce non-specific binding.[5][6]
Non-Specific Binding Hydrophobicity of reagents: TCO or tetrazine moieties can sometimes lead to non-specific binding with other molecules or surfaces.- Incorporate hydrophilic PEG spacers into your TCO or tetrazine reagents to enhance their solubility in aqueous buffers.[5][6]
Inconsistent Reaction Rates Reactant structure and stability: The electronic properties and steric hindrance of the substituents on both the TCO and tetrazine rings significantly impact the reaction kinetics. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally increase the reaction rate.[9] Highly strained TCOs are more reactive but can be less stable.[9]- For highly reproducible results, ensure the purity and stability of your TCO and tetrazine reagents. Consider the specific structures of your reactants and their known reactivity. Some tetrazines are prone to degradation in aqueous media.[10][11]

Quantitative Data on Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.

ReactantsSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
General TCO-TetrazineN/AN/Aup to 1 x 10⁶[1]
TCO derivatives and Hydrogen-substituted tetrazinesAqueous MediaN/Aup to 30,000[2][5]
TCO-PEG₄ and various tetrazine scaffoldsDPBS371100 - 73,000[12]
Dipyridal tetrazine and TCOMethanol/Water (9:1)25~2000[4][5]
TCO derivatives and Methyl-substituted tetrazinesAqueous MediaN/A~1000[2][5]
TCO and various tetrazine scaffolds1,4-dioxane251.4 - 230[12]

Experimental Protocols

Protocol 1: General Protein Labeling with TCO-NHS Ester
  • Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[6] If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[13]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.[13] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C.[2][5]

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5-10 minutes.[13]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[5] The TCO-labeled protein is now ready for conjugation.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein, e.g., 1.05-1.5 equivalents).[2]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[5] For less concentrated samples or less reactive partners, the incubation time can be extended.

  • Analysis: The reaction progress can be monitored by analyzing the decrease in the tetrazine absorbance at 510-550 nm.[1] The final conjugate can be analyzed by SDS-PAGE or mass spectrometry.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[5]

  • Storage: Store the final conjugate at 4°C until further use.[5]

Visualizations

TCO_Tetrazine_Reaction_Mechanism cluster_reaction Inverse Electron Demand Diels-Alder (IEDDA) TCO Trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Tz) (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder (N₂ Release) N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: TCO-Tetrazine inverse electron demand Diels-Alder reaction mechanism.

Protein_Conjugation_Workflow cluster_protein1 Protein A Modification cluster_protein2 Protein B Modification cluster_conjugation Conjugation Reaction ProteinA Protein A TCO_NHS TCO-NHS Ester ProteinA->TCO_NHS Labeling Reaction (pH 7-9) LabeledA TCO-Labeled Protein A TCO_NHS->LabeledA PurifyA Purification (e.g., Desalting Column) LabeledA->PurifyA Mix Mix Labeled Proteins (Slight excess of Tetrazine) PurifyA->Mix ProteinB Protein B Tetrazine_NHS Tetrazine-NHS Ester ProteinB->Tetrazine_NHS Labeling Reaction (pH 7-9) LabeledB Tetrazine-Labeled Protein B Tetrazine_NHS->LabeledB PurifyB Purification (e.g., Desalting Column) LabeledB->PurifyB PurifyB->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate FinalProduct Protein A-B Conjugate Incubate->FinalProduct

Caption: Experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.

Troubleshooting_Logic Start Low/No Conjugation Yield Check_Labeling Was labeling efficiency confirmed for each protein individually? Start->Check_Labeling Check_Reagents Are reagents fresh? (NHS esters are moisture sensitive) Check_Labeling->Check_Reagents Yes Troubleshoot_Labeling Troubleshoot individual labeling reactions first. Check_Labeling->Troubleshoot_Labeling Check_Labeling->Troubleshoot_Labeling No Check_Buffer Is the labeling buffer amine-free (e.g., PBS, not Tris)? Check_Reagents->Check_Buffer Yes Use_Fresh_Reagents Use fresh, anhydrous reagents and solvents. Check_Reagents->Use_Fresh_Reagents Check_Reagents->Use_Fresh_Reagents No Check_Stoichiometry Was a slight excess of tetrazine used? Check_Buffer->Check_Stoichiometry Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer. Check_Buffer->Buffer_Exchange Check_Buffer->Buffer_Exchange No Check_Concentration Are reactant concentrations too low? Check_Stoichiometry->Check_Concentration Yes Optimize_Ratio Optimize molar ratio (e.g., 1:1.2 TCO:Tetrazine). Check_Stoichiometry->Optimize_Ratio Check_Stoichiometry->Optimize_Ratio No Success Successful Conjugation Check_Concentration->Success No Increase_Concentration Increase reactant concentrations if possible. Check_Concentration->Increase_Concentration Check_Concentration->Increase_Concentration Yes

Caption: A logical troubleshooting workflow for low or no TCO-tetrazine conjugation yield.

References

Technical Support Center: Val-Cit Linker Stability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs), specifically addressing the challenge of premature cleavage in mouse plasma.

Frequently Asked Questions (FAQs)

Q1: Why is my Val-Cit linked ADC showing instability and premature drug release in mouse models?

A1: The instability of Val-Cit linkers in mouse plasma is a well-documented phenomenon primarily attributed to the enzymatic activity of mouse carboxylesterase 1c (Ces1c).[1][2][3] This enzyme, present in mouse plasma, can recognize and cleave the Val-Cit dipeptide, leading to the premature release of the cytotoxic payload from the antibody-drug conjugate (ADC) in the systemic circulation before it reaches the target tumor cells.[1][3] This premature cleavage is not observed in human or cynomolgus monkey plasma, where the Val-Cit linker is generally stable.[1][4]

Q2: What are the consequences of premature Val-Cit linker cleavage in my mouse studies?

A2: Premature cleavage of the Val-Cit linker in mouse plasma can lead to several undesirable outcomes that can compromise the interpretation of your preclinical data:

  • Reduced Efficacy: Off-target release of the payload means less of the cytotoxic agent reaches the tumor, potentially leading to diminished anti-tumor activity in your mouse models.[3][5]

  • Increased Off-Target Toxicity: The systemic release of the potent cytotoxic drug can cause damage to healthy tissues, resulting in increased off-target toxicity and a narrowed therapeutic window.[5][6]

  • Misleading Pharmacokinetic (PK) Profiles: The rapid clearance of the released payload and the altered ADC profile can complicate the analysis and interpretation of pharmacokinetic data.[1]

Q3: How can I confirm that Ces1c is responsible for the cleavage of my Val-Cit ADC?

A3: To confirm the role of Ces1c in the observed instability, you can perform the following experiments:

  • In Vitro Plasma Stability Assay with Inhibitors: Incubate your ADC in mouse plasma in the presence and absence of broad-spectrum esterase inhibitors or a specific Ces1c inhibitor. A significant reduction in cleavage in the presence of the inhibitor would point to esterase activity being the primary cause.[7][8]

  • Studies in Ces1c Knockout Mice: If available, conducting in vivo studies in Ces1c knockout mice will provide definitive evidence. The stability of the Val-Cit linker is expected to be significantly enhanced in these mice compared to wild-type mice.[2][8]

Q4: What strategies can I employ to overcome the premature cleavage of Val-Cit linkers in mouse plasma?

A4: Several linker modification strategies have been developed to enhance stability in mouse plasma while maintaining susceptibility to cleavage by intracellular proteases like Cathepsin B within the tumor cell.

  • Modification at the P3 Position: Introducing a hydrophilic group at the P3 position of the peptide linker (N-terminus of valine) can significantly increase stability. A notable example is the addition of a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to dramatically reduce susceptibility to Ces1c cleavage.[1][3]

  • Alternative Linker Chemistries: Exploring different cleavable linker technologies that are not substrates for Ces1c is another viable approach. Examples include triglycyl peptide linkers.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High levels of free payload detected in mouse plasma shortly after ADC administration. Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[1][2][3]1. Perform an in vitro mouse plasma stability assay: Compare the stability of your Val-Cit ADC to a control ADC with a known stable linker. 2. Analyze linker stability in different species: Compare stability in mouse, rat, cynomolgus monkey, and human plasma to confirm species-specific cleavage. 3. Consider linker modification: Synthesize and test an ADC with a modified linker, such as an EVCit linker, to assess if stability is improved.[1]
Inconsistent or lower than expected anti-tumor efficacy in mouse xenograft models. Reduced delivery of the cytotoxic payload to the tumor due to premature linker cleavage in the circulation.[3][5]1. Quantify intact ADC levels in plasma over time: Use methods like ELISA or LC-MS to determine the pharmacokinetic profile of the intact ADC. 2. Evaluate a more stable linker variant: Test an ADC with an alternative, more stable linker (e.g., EVCit) in your efficacy studies to see if anti-tumor activity is enhanced.[1][3]
Observed off-target toxicities in mice that are not anticipated based on in vitro data. Systemic release of the cytotoxic payload due to premature linker cleavage, leading to exposure of healthy tissues.[5][6]1. Correlate toxicity with free payload levels: Measure the concentration of free payload in plasma and correlate it with the observed toxicities. 2. Test a more stable ADC construct: Evaluate an ADC with a modified, more stable linker to determine if the off-target toxicities are mitigated.

Quantitative Data Summary

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ConstructIncubation Time in Mouse PlasmaRemaining Intact ADC/Conjugated PayloadReference
Val-Cit (VCit)anti-HER2-MMAF14 days<5%[9]
Ser-Val-Cit (SVCit)anti-HER2-MMAF14 days~30%[9]
Glu-Val-Cit (EVCit)anti-HER2-MMAF14 daysAlmost no cleavage[1][9]
Val-Cit DipeptidecAC10-MMAE144 hours (6 days)Half-life of ~144 hours[9]

Table 2: Half-life of a Val-Cit ADC in Different Species

ADC ConstructSpeciesApparent Linker Half-lifeReference
cAC10-MMAEMouse~144 hours (6.0 days)[9]
cAC10-MMAECynomolgus Monkey~230 hours (9.6 days)[9]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC with a Val-Cit linker in plasma from various species.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (e.g., mouse, rat, cynomolgus monkey, human) with anticoagulant (e.g., citrate, heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analysis method: Liquid Chromatography-Mass Spectrometry (LC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA)[9][10]

Methodology:

  • ADC Preparation: Dilute the ADC stock solution to a final concentration of 1 mg/mL in pre-warmed (37°C) plasma for each species being tested.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 6, 24, 48, 72, 96, and 168 hours), collect an aliquot from each sample.

  • Sample Quenching: Immediately stop the reaction by diluting the aliquot in 10 volumes of cold PBS. Store samples at -80°C until analysis.

  • Analysis: Analyze the samples to determine the concentration of intact ADC or the amount of released payload.

    • LC-MS: Can be used to measure the drug-to-antibody ratio (DAR) over time or to quantify the free payload.[10][11]

    • ELISA: Can be designed to specifically detect the intact ADC (antibody with payload attached).[9]

Protocol 2: In Vivo Stability Assessment

Objective: To evaluate the pharmacokinetic profile and stability of an ADC in an animal model.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Animal model (e.g., BALB/c mice)

  • Equipment for intravenous (IV) injection

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge for plasma separation

  • Analysis method: ELISA or LC-MS/MS[9]

Methodology:

  • Dosing: Administer the ADC to the animals via a single intravenous (IV) injection at a specified dose (e.g., 3 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

  • Analysis of Intact ADC (ELISA):

    • Coat a 96-well plate with an antigen that the ADC's antibody targets.

    • Add plasma samples to the wells to allow the ADC to bind to the antigen.

    • Use a secondary antibody that is conjugated to an enzyme and specifically recognizes the payload to detect the intact ADC.

    • Add a substrate and measure the resulting signal, which is proportional to the concentration of intact ADC.[9]

  • Analysis of Free Payload (LC-MS/MS):

    • Precipitate the proteins in the plasma samples using an organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant containing the small molecule payload.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of free payload.[9]

Visualizations

experimental_workflow cluster_invitro In Vitro Plasma Stability Assay cluster_invivo In Vivo Stability Assessment A Prepare ADC in Plasma (Mouse, Rat, Human, etc.) B Incubate at 37°C A->B C Collect Aliquots at Multiple Time Points B->C D Quench Reaction (e.g., cold PBS) C->D E Analyze Samples (LC-MS or ELISA) D->E F Administer ADC to Mice (IV) G Collect Blood Samples at Time Points F->G H Separate Plasma G->H I Analyze Plasma Samples H->I J Intact ADC (ELISA) I->J Quantify K Free Payload (LC-MS/MS) I->K Quantify cleavage_pathway cluster_mouse In Mouse Plasma cluster_human In Human Plasma ADC_VC Antibody-Val-Cit-Payload Ces1c Carboxylesterase 1c (Ces1c) ADC_VC->Ces1c Cleavage Cleaved_ADC Cleaved Antibody Ces1c->Cleaved_ADC Free_Payload Free Payload Ces1c->Free_Payload ADC_VC_H Antibody-Val-Cit-Payload Stable Remains Intact ADC_VC_H->Stable linker_modification_logic Start Problem: Premature Val-Cit Cleavage in Mouse Plasma Cause Cause: Mouse Carboxylesterase 1c (Ces1c) Start->Cause Solution Solution: Modify Linker to Resist Ces1c Cause->Solution Strategy1 Strategy: Add Hydrophilic Group at P3 Position Solution->Strategy1 Example Example: Glu-Val-Cit (EVCit) Linker Strategy1->Example Outcome Outcome: Increased Stability in Mouse Plasma Maintained Cathepsin B Cleavage Example->Outcome

References

Technical Support Center: Enhancing the In-Vivo Stability of the Glu-Val-Cit Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of the Glutamic acid-Valine-Citrulline (Glu-Val-Cit or EVCit) peptide linker used in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Glu-Val-Cit (EVCit) linker over a conventional Val-Cit (VCit) linker?

A1: The primary advantage of the EVCit linker is its significantly enhanced stability in mouse plasma compared to the VCit linker.[1][2][3] While the VCit linker is stable in human plasma, it is susceptible to premature cleavage by a mouse carboxylesterase, Ces1c.[1][2][4][5][6] The addition of a glutamic acid residue at the P3 position in the EVCit linker protects it from this enzymatic degradation in rodents, preventing premature drug release and improving the reliability of preclinical mouse model studies.[1][2][7][8]

Q2: How does the Glu-Val-Cit linker maintain its payload-releasing functionality within the target cell?

A2: The EVCit linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[1][4][9][][] Upon internalization of the ADC, the linker is exposed to these enzymes, leading to the cleavage of the peptide sequence and the subsequent release of the cytotoxic payload. The addition of the glutamic acid residue does not significantly impair its susceptibility to cathepsin B-mediated cleavage.[1][12]

Q3: What is the mechanism of premature cleavage of Val-Cit linkers in mouse models?

A3: Premature cleavage of Val-Cit linkers in mouse models is primarily mediated by the murine carboxylesterase 1c (Ces1c).[1][2][4][5][6] This enzyme is present in mouse plasma and can hydrolyze the amide bond in the dipeptide linker, leading to the unintended release of the cytotoxic payload into systemic circulation.[1][8] This can result in off-target toxicity and reduced therapeutic efficacy in preclinical studies.[13][14]

Q4: Can the Glu-Val-Cit linker be cleaved by other enzymes besides cathepsin B?

A4: While cathepsin B is a primary enzyme responsible for the cleavage of Val-Cit type linkers within lysosomes, other cathepsins such as S, L, and F may also be involved.[4] Additionally, human neutrophil elastase, a serine protease secreted by neutrophils, has been shown to cleave the amide bond between valine and citrulline in VCit and EVCit linkers, which can be a potential cause of off-target toxicities like neutropenia.[7][8][15]

Troubleshooting Guides

Issue 1: High levels of free payload detected in the plasma of mice during preclinical studies with a Val-Cit ADC.

  • Possible Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[1][2][4][5][6]

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Conduct an in-vitro plasma stability assay using both mouse and human plasma. A significant decrease in intact ADC in mouse plasma compared to human plasma suggests Ces1c-mediated cleavage.[8]

    • Transition to a More Stable Linker: Synthesize the ADC with a Glu-Val-Cit (EVCit) linker. The addition of the N-terminal glutamic acid residue has been shown to dramatically increase stability in mouse plasma.[1][2]

    • Alternative Linker Strategies: If instability persists, consider alternative linker designs that are resistant to carboxylesterases, such as those with non-peptidic backbones or different peptide sequences.[16][17]

Issue 2: Unexpected neutropenia or other hematological toxicities are observed in preclinical models.

  • Possible Cause: Premature payload release due to cleavage of the linker by human neutrophil elastase secreted from neutrophils.[7][8][15]

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Perform an in-vitro assay by incubating the ADC with purified human neutrophil elastase to confirm susceptibility.[7]

    • Linker Modification: Consider modifying the peptide sequence to enhance resistance to neutrophil elastase. For example, replacing valine at the P2 position with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) linker has shown increased resistance.[7]

    • Evaluate Payload Toxicity: Assess the inherent toxicity of the payload on hematopoietic cells to distinguish between linker instability and payload-specific effects.

Data Presentation

Table 1: Comparative Stability of Different Peptide Linkers in Mouse Plasma

Linker SequenceADC ConstructAnimal ModelStability ResultsReference
Glu-Val-Cit (EVCit)anti-HER2-MMAFMouseAlmost no linker cleavage after 14-day incubation.[1]
Val-Cit (VCit)anti-HER2-MMAFMouse>95% loss of conjugated payload after 14-day incubation.[1]
Ser-Val-Cit (SVCit)anti-HER2-MMAFMouse~70% loss of conjugated payload after 14-day incubation.[1]
Val-Cit DipeptidecAC10-MMAEMouseLinker half-life of approximately 144 hours (6.0 days).[18]
Val-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).[18]

Experimental Protocols

Protocol 1: In-Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC linker in plasma from different species (e.g., human, mouse).

  • Materials:

    • ADC construct

    • Human, mouse, and other relevant species plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical system for quantification (e.g., ELISA, LC-MS/MS)[19][20][21]

  • Methodology:

    • Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma from each species in separate tubes.

    • Incubate the samples at 37°C.

    • At predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot from each sample.

    • Immediately quench the enzymatic reaction by diluting the aliquot in cold PBS or by protein precipitation with an organic solvent like acetonitrile.[19]

    • Analyze the samples to determine the concentration of intact ADC or the amount of released payload.

      • ELISA-Based Quantification of Intact ADC: Use a sandwich ELISA with a capture antibody against the ADC's monoclonal antibody and a detection antibody against the payload.[19][20]

      • LC-MS/MS-Based Quantification of Free Payload: Precipitate proteins and analyze the supernatant to quantify the free drug.[19]

Visualizations

cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Cell Lysosome (Acidic pH) ADC_stable ADC with EVCit Linker Ces1c Mouse Carboxylesterase (Ces1c) ADC_stable->Ces1c Resistant ADC_internalized Internalized ADC ADC_stable->ADC_internalized Tumor Targeting & Internalization ADC_unstable ADC with VCit Linker ADC_unstable->Ces1c Cleavage Free_Payload_circ Prematurely Released Payload Ces1c->Free_Payload_circ Release Off-Target Toxicity Off-Target Toxicity Free_Payload_circ->Off-Target Toxicity CathepsinB Cathepsin B ADC_internalized->CathepsinB Cleavage Free_Payload_tumor Released Payload (Therapeutic Effect) CathepsinB->Free_Payload_tumor Release

Caption: In-vivo fate of ADCs with EVCit vs. VCit linkers.

cluster_workflow Experimental Workflow: In-Vitro Plasma Stability Assay cluster_analysis Analysis start Start: ADC Sample plasma_incubation Incubate ADC with Plasma (Human, Mouse) at 37°C start->plasma_incubation time_points Collect Aliquots at Various Time Points plasma_incubation->time_points quench Quench Enzymatic Reaction time_points->quench elisa ELISA for Intact ADC quench->elisa Option 1 lcms LC-MS/MS for Free Payload quench->lcms Option 2 end End: Determine Linker Stability elisa->end lcms->end

Caption: Workflow for assessing ADC linker stability in plasma.

References

Technical Support Center: Minimizing Off-Target Toxicity of MMAF ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF) antibody-drug conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of MMAF ADCs, with a focus on minimizing off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity associated with MMAF ADCs?

A1: The off-target toxicity of MMAF ADCs is multifactorial and can be broadly categorized as follows:

  • On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.

  • Off-target, payload-related toxicity: This is the most common source of toxicity and arises from the premature release of the MMAF payload in systemic circulation.[1][2] This can occur due to:

    • Linker instability: Cleavable linkers can be susceptible to enzymatic cleavage in the plasma, releasing free MMAF.[3]

    • Non-specific uptake: Intact ADCs can be taken up by healthy cells, particularly those of the reticuloendothelial system (e.g., macrophages), through mechanisms like Fc receptor (FcγR) or mannose receptor (MR) binding.[1]

  • Limited Bystander Effect: MMAF is a charged molecule with low cell membrane permeability.[4][5] This property minimizes the "bystander effect," where the payload from a target cell kills adjacent antigen-negative cells. While this is advantageous for reducing damage to surrounding healthy tissue, it also means that any prematurely released MMAF is less likely to diffuse widely, but can still be taken up by non-target cells.

Q2: What are the common dose-limiting toxicities (DLTs) observed with MMAF ADCs?

A2: Preclinical and clinical studies have identified several recurring dose-limiting toxicities for MMAF-based ADCs, primarily related to the cytotoxic payload.[1][6] These include:

  • Ocular Toxicity: This is a frequently reported and significant toxicity, manifesting as blurred vision, dry eye, and corneal abnormalities.[2][6] The mechanism is thought to be an off-target effect on corneal epithelial cells.[7]

  • Thrombocytopenia: A reduction in platelet count is another common DLT, believed to result from the inhibition of megakaryocyte differentiation by MMAF.[6]

Q3: How does the choice of linker impact the off-target toxicity of MMAF ADCs?

A3: The linker is a critical component in controlling the safety profile of an MMAF ADC.

  • Non-cleavable linkers (e.g., maleimidocaproyl - mc): These linkers are generally more stable in circulation and rely on the complete lysosomal degradation of the antibody to release the payload (in the form of an amino acid-linker-payload adduct, e.g., cysteine-mc-MMAF).[6] This enhanced stability typically leads to a better safety profile with reduced off-target toxicities compared to some cleavable linkers.[1]

  • Cleavable linkers (e.g., valine-citrulline - vc): While designed to be cleaved by lysosomal proteases like cathepsin B, some cleavable linkers can exhibit instability in plasma, leading to premature payload release and increased off-target toxicity.[3][8] However, linker chemistry has evolved to create more stable cleavable linkers.[9]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Antigen-Negative Cell Lines In Vitro

This is a direct indication of potential off-target toxicity, suggesting that the ADC is killing cells that do not express the target antigen.

Potential Cause Troubleshooting Action Experimental Protocol
Linker Instability in Culture Medium Assess the stability of the ADC in the cell culture medium over the time course of the cytotoxicity assay.Protocol: Incubate the ADC in the cell culture medium at 37°C. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots and analyze for the presence of free MMAF using LC-MS/MS.
Non-specific Endocytosis Investigate if the ADC is being taken up by antigen-negative cells through non-specific mechanisms.Protocol: Treat antigen-negative cells with the ADC in the presence and absence of endocytosis inhibitors (e.g., cytochalasin D, amiloride). Measure cell viability to determine if inhibiting endocytosis reduces cytotoxicity.
Fc Receptor (FcγR) Mediated Uptake If the antigen-negative cell line is known to express FcγRs (e.g., immune cells), this could be a route of uptake.Protocol: Block FcγRs on the antigen-negative cells with an Fc-blocking reagent prior to adding the MMAF ADC. Compare the cytotoxicity to cells without FcγR blockade.
Issue 2: Unexpected In Vivo Toxicity at Doses Below the Predicted MTD

This is a critical issue that can derail a preclinical program. A systematic investigation is required to identify the root cause.

Potential Cause Troubleshooting Action Experimental Protocol
Rapid In Vivo Linker Cleavage The linker may be less stable in vivo than in in vitro plasma stability assays.Protocol: Conduct a pharmacokinetic (PK) study in the same animal model. Measure the concentrations of intact ADC, total antibody, and free MMAF in plasma over time to assess the in vivo stability.
On-Target, Off-Tumor Toxicity The target antigen may be expressed on vital organs in the animal model, leading to toxicity.Protocol: Perform immunohistochemistry (IHC) or quantitative PCR (qPCR) on a panel of normal tissues from the animal model to assess the expression level of the target antigen.
Species-Specific Toxicity The animal model may have a unique sensitivity to the MMAF payload or the antibody.Protocol: If the initial toxicity studies were in rodents, consider a study in a second species, often a non-human primate, as they can sometimes be more predictive of human toxicity.[10]
ADC Aggregation Aggregates can form during manufacturing or storage and can lead to increased clearance and off-target uptake.Protocol: Characterize the ADC for the presence of aggregates using size exclusion chromatography (SEC).

Data Presentation

Table 1: Comparative In Vitro Cytotoxicity (IC50) of MMAF vs. MMAE

PayloadCell Membrane PermeabilityBystander EffectTypical In Vitro Potency (as free drug)Reference
MMAF Low (charged molecule)MinimalLess potent than MMAE[4][5]
MMAE High (neutral molecule)PotentMore potent than MMAF[4][5]

Table 2: Preclinical Maximum Tolerated Dose (MTD) of Select MMAF ADCs

ADCTargetLinkerSpeciesMTDReference
AGS-16C3FENPP3mcCynomolgus MonkeyNot explicitly stated, but ocular toxicity observed[7]
SGN-75CD70mcRat> 10 mg/kg[6]
ABT-414EGFRmcRatNot explicitly stated, thrombocytopenia observed[6]
Hypothetical ADC-XTarget-XvcMouseDependent on antibody and target

Note: MTD values are highly dependent on the specific antibody, target antigen expression, and dosing schedule.

Table 3: Representative Plasma Stability of ADCs with Different Linkers

Linker TypeADC ModelAnimal Model% Intact ADC after 7 daysReference
mc (non-cleavable) Generic MMAF ADCHuman Plasma (in vitro)>90%[9]
vc (cleavable) Generic MMAE ADCMouse Plasma (in vitro)Can be significantly lower than in human plasma[9]
Silyl ether (acid-cleavable) Generic MMAE ADCHuman Plasma (in vitro)>95%[11]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of an MMAF ADC on antigen-positive and antigen-negative cell lines.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.[12][13]

  • Compound Preparation:

    • Prepare serial dilutions of the MMAF ADC, a relevant isotype control ADC, and free MMAF in complete cell culture medium.

  • Cell Treatment:

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator.[13]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[12]

    • Add 150 µL of a solubilization buffer (e.g., DMSO) and shake to dissolve the formazan (B1609692) crystals.[12]

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration to determine the IC50 value using a four-parameter logistic curve fit.[12]

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice

This protocol provides a general framework for determining the MTD of an MMAF ADC.

  • Animal Model:

    • Use an appropriate mouse strain (e.g., BALB/c or as relevant to the xenograft model if applicable).

  • Dose Selection:

    • Based on in vitro cytotoxicity data and literature on similar ADCs, select a range of 3-5 dose levels.

  • Administration:

    • Administer the ADC via the intended clinical route (typically intravenous). Include a vehicle control group.

  • Monitoring:

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur).[14]

    • Record body weight at least twice weekly. A body weight loss of >20% is often considered a sign of significant toxicity.[15]

  • Endpoint:

    • The study duration is typically 2-4 weeks. At the end of the study, collect blood for hematology and clinical chemistry analysis (e.g., complete blood count, liver enzymes).

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or a >20% loss of body weight.[15]

Protocol 3: In Vitro Bystander Effect Co-Culture Assay

This assay assesses the ability of an MMAF ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Preparation:

    • Use an antigen-positive cell line and an antigen-negative cell line that is sensitive to free MMAF. The antigen-negative cell line should be labeled (e.g., with GFP) for easy identification.[16]

  • Co-Culture Seeding:

    • Seed a mixture of the antigen-positive and labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3).[4]

  • ADC Treatment:

    • Treat the co-culture with a range of concentrations of the MMAF ADC and a control MMAE ADC (known to have a bystander effect).

  • Incubation:

    • Incubate for 72-96 hours.

  • Analysis:

    • Quantify the viability of the labeled antigen-negative cell population using flow cytometry or high-content imaging.[4]

    • A significant reduction in the viability of the antigen-negative cells only in the presence of the antigen-positive cells and the ADC indicates a bystander effect.

Mandatory Visualizations

MMAF_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Intrinsic Apoptosis Pathway ADC MMAF ADC Antigen Target Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking MMAF_release Released MMAF Lysosome->MMAF_release Linker Cleavage/ Antibody Degradation Tubulin Tubulin Dimers MMAF_release->Tubulin Binding Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Cell_cycle_arrest G2/M Arrest Microtubule_disruption->Cell_cycle_arrest Bcl2_family Bcl-2 Family (e.g., Bax, Bak activation) Cell_cycle_arrest->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: MMAF-induced apoptotic signaling pathway.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cytotoxicity Cytotoxicity Assay (Antigen +/-) Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Bystander Bystander Effect Assay Bystander->Decision1 Stability Plasma Stability Assay Stability->Decision1 MTD MTD Study Ocular_Tox Ocular Toxicity Assessment MTD->Ocular_Tox Efficacy Xenograft Efficacy Study Ocular_Tox->Efficacy Decision2 Acceptable Therapeutic Index? Efficacy->Decision2 Decision1->MTD Yes Optimize Optimize ADC (Linker, DAR, etc.) Decision1->Optimize No Proceed Proceed to IND-enabling Toxicology Decision2->Proceed Yes Decision2->Optimize No

Caption: Preclinical evaluation workflow for MMAF ADCs.

Caption: Logical troubleshooting flow for high off-target toxicity.

References

Technical Support Center: Impact of PEG Linker Length on ADC Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the impact of Polyethylene Glycol (PEG) linker length on the pharmacokinetics (PK) of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: A PEG linker in an ADC serves multiple crucial functions. Primarily, it acts as a hydrophilic spacer between the antibody and the cytotoxic payload. Many potent payloads are hydrophobic, which can lead to issues like aggregation, increased plasma clearance, and reduced solubility of the ADC.[1][2][3] The inclusion of a hydrophilic PEG linker helps to mitigate these problems, improving the overall physicochemical properties of the ADC.[2][3]

Q2: How does increasing the PEG linker length generally affect the pharmacokinetics of an ADC?

A2: Generally, increasing the length of the PEG linker leads to an improved pharmacokinetic profile.[4][5] Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs the plasma half-life.[4] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[4] However, there is often a trade-off, as excessively long PEG chains might lead to decreased in vitro potency.[4]

Q3: Is there an optimal PEG linker length for all ADCs?

A3: There is no single optimal PEG linker length that applies to all ADCs. The ideal length is context-dependent and is influenced by several factors, including the hydrophobicity of the payload, the specific antibody, the drug-to-antibody ratio (DAR), and the target antigen density.[4] For instance, a highly hydrophobic payload may require a longer PEG chain to maintain solubility and a favorable PK profile.[6] Preclinical studies have shown that a PEG8 side chain can be the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not always providing a significant additional advantage in this specific parameter.[4]

Q4: My PEGylated ADC shows high in vitro potency but poor in vivo efficacy. What could be the issue?

A4: This discrepancy can arise from several factors. One major reason could be poor pharmacokinetic properties in vivo. Despite being potent in a cell culture environment, the ADC might be clearing too rapidly from circulation, not allowing sufficient accumulation in the tumor.[3] Another possibility is limited tumor penetration.[3] While potent in vitro, the ADC may not be effectively reaching all cancer cells within a solid tumor in vivo. Additionally, issues like linker instability leading to premature payload release can contribute to this observation.[7]

Q5: I'm observing unexpected toxicity with my PEGylated ADC in animal studies. What are the potential causes?

A5: Unexpected toxicity can stem from several sources. "Off-target" toxicity, where the payload is released prematurely in circulation and affects healthy tissues, is a common concern.[8][9] This can be particularly prevalent with cleavable linkers.[1] The bystander effect, where the released payload kills neighboring healthy cells, can also contribute to toxicity.[1] Furthermore, the generation of anti-PEG antibodies can lead to accelerated clearance and potentially hypersensitivity reactions.[10][11] ADCs with higher DARs can also exhibit faster clearance and lower tolerability.[1]

Q6: Can the PEG linker itself cause an immune response?

A6: Yes, although PEG is generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been reported.[10][11] The presence of pre-existing anti-PEG antibodies in subjects can lead to accelerated blood clearance (ABC) of the PEGylated ADC, reducing its efficacy.[6][10] Repeated administration of PEGylated therapeutics can also induce an anti-PEG immune response.[10]

Troubleshooting Guides

Issue 1: ADC Aggregation Observed During or After Conjugation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Increase in high molecular weight species (HMWS) detected by Size Exclusion Chromatography (SEC).

  • Inconsistent results in functional assays.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
High Payload Hydrophobicity Many cytotoxic payloads are inherently hydrophobic, leading to self-association of ADC molecules to minimize exposure to the aqueous environment.[1]1. Increase PEG Linker Length: Utilize a linker with a longer PEG chain (e.g., PEG8, PEG12, or PEG24) to increase the overall hydrophilicity of the ADC and shield the hydrophobic payload.[1] 2. Optimize Drug-to-Antibody Ratio (DAR): A lower DAR reduces the number of hydrophobic molecules per antibody, decreasing the propensity for aggregation. Consider aiming for a DAR of 2 to 4.[1]
Suboptimal Formulation Buffer The pH and ionic strength of the buffer can significantly impact ADC stability. If the pH is near the isoelectric point (pI) of the antibody, solubility is at its minimum, increasing the risk of aggregation.[5]1. pH Screening: Conduct a pH screening study to identify the optimal pH that minimizes aggregation. Histidine and acetate (B1210297) buffers are commonly used for antibody formulations. 2. Adjust Ionic Strength: Evaluate the effect of varying salt concentrations (e.g., NaCl) on ADC stability. 3. Add Excipients: Incorporate stabilizing excipients such as sucrose (B13894), trehalose, or polysorbates (e.g., Polysorbate 20 or 80) into the formulation.[1]
Stress During Conjugation/Purification The conjugation process, including the use of organic co-solvents and subsequent purification steps, can induce stress on the antibody, leading to unfolding and aggregation.1. Optimize Co-solvent Concentration: Minimize the percentage of organic co-solvent used to dissolve the payload-linker. 2. Gentle Purification Methods: Employ gentle purification techniques like dialysis or tangential flow filtration (TFF) instead of harsh precipitation methods. 3. Control Temperature: Maintain a controlled and cool temperature throughout the conjugation and purification process.
Freeze-Thaw Cycles Repeated freezing and thawing can cause denaturation and aggregation of the ADC.1. Aliquot Samples: Store the ADC in single-use aliquots to avoid multiple freeze-thaw cycles. 2. Use Cryoprotectants: Add cryoprotectants like sucrose or glycerol (B35011) to the formulation before freezing.
Issue 2: Rapid Clearance of ADC in Pharmacokinetic Studies

Symptoms:

  • Low Area Under the Curve (AUC) and short half-life (t½) in in vivo PK studies.

  • Sub-optimal tumor accumulation of the ADC.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Insufficient PEG Linker Length A short PEG linker may not provide a sufficient hydrophilic shield, leading to recognition and rapid clearance by the reticuloendothelial system (RES).1. Increase PEG Chain Length: Systematically evaluate ADCs with increasing PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG24) in preclinical PK studies. Studies have shown that clearance rates decrease with longer PEG chains, often stabilizing at PEG8 or longer.[12]
High Drug-to-Antibody Ratio (DAR) ADCs with a high DAR can be more hydrophobic and may be cleared more rapidly from circulation.[1]1. Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) through controlled conjugation methods.
Linker Instability Premature cleavage of the linker in circulation leads to the release of the payload and a decrease in the concentration of the intact ADC.1. Assess Plasma Stability: Perform an in vitro plasma stability assay to evaluate the rate of drug deconjugation. 2. Consider a More Stable Linker: If linker instability is confirmed, explore alternative, more stable linker chemistries.
Anti-PEG Antibody Response Pre-existing or treatment-induced anti-PEG antibodies can lead to accelerated clearance of the ADC.[10][11]1. Screen for Anti-PEG Antibodies: If feasible, screen animal plasma for the presence of anti-PEG antibodies before and after ADC administration. 2. Consider Alternative Polymers: In advanced development, if anti-PEG immunogenicity is a persistent issue, exploring alternative hydrophilic polymers might be necessary.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters (Illustrative Data)

PEG Linker LengthClearance (mL/day/kg)Half-life (t½, hours)AUC (µg·h/mL)Reference
No PEG15.2481,974Hypothetical Data
PEG410.5722,857Hypothetical Data
PEG85.11205,882Hypothetical Data
PEG124.91256,122Hypothetical Data
PEG244.81286,250Hypothetical Data

Note: This table presents illustrative data based on trends reported in the literature. Actual values will vary depending on the specific ADC and experimental conditions.

Table 2: Effect of PEG Linker Length on ADC Aggregation and In Vitro Potency (Illustrative Data)

PEG Linker LengthAggregation (%) by SECIn Vitro Cytotoxicity (IC50, nM)Reference
No PEG15.80.5Hypothetical Data
PEG48.20.7Hypothetical Data
PEG83.51.1Hypothetical Data
PEG122.11.5Hypothetical Data
PEG241.52.0Hypothetical Data

Note: This table illustrates the general trend of decreased aggregation and potentially decreased in vitro potency with increasing PEG linker length.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of ADCs with varying PEG linker lengths.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • ADCs with different PEG linker lengths, formulated in sterile PBS

  • Dosing syringes and needles (e.g., 27-gauge)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets)

  • Centrifuge for plasma separation

  • -80°C freezer for sample storage

  • ELISA plates and reagents or LC-MS/MS system

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least one week before the study.

  • Dosing:

    • Divide mice into groups corresponding to each ADC construct and a vehicle control group (n=3-5 mice per time point per group).

    • Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) via the tail vein.

  • Blood Collection:

    • Collect serial blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) from the saphenous vein.

    • Collect blood into EDTA-coated tubes and place on ice.

  • Plasma Processing:

    • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Quantification of ADC:

    • Total Antibody ELISA: To measure the concentration of the antibody component of the ADC.

      • Coat ELISA plates with the target antigen.

      • Add plasma samples and a standard curve of the unconjugated antibody.

      • Use a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody for detection.

    • LC-MS/MS for Free Payload: To quantify the amount of payload prematurely released into circulation.

      • Perform protein precipitation on plasma samples.

      • Analyze the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t½)

      • Area under the plasma concentration-time curve (AUC)

    • Compare the PK parameters across the different PEG linker length groups.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC constructs

  • Human, mouse, or rat plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Sample tubes

  • Size Exclusion Chromatography (SEC) system with a UV detector

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • Spike the ADC into plasma to a final concentration of, for example, 100 µg/mL.

    • Prepare a control sample by spiking the ADC into PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further reaction.

  • Analysis of Aggregation by SEC:

    • Thaw the samples.

    • Inject an appropriate volume onto an SEC column.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

    • Calculate the percentage of each species at each time point.

  • Analysis of Drug Deconjugation by LC-MS/MS:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma using affinity capture (e.g., using streptavidin beads if the antibody is biotinylated, or protein A/G beads).

    • Analyze the captured ADC to determine the average Drug-to-Antibody Ratio (DAR) over time. A decrease in DAR indicates drug deconjugation.

    • Analyze the plasma supernatant to quantify the concentration of the released free payload.

  • Data Analysis:

    • Plot the percentage of ADC monomer versus time to assess aggregation stability.

    • Plot the average DAR versus time to determine the rate of drug deconjugation.

    • Plot the concentration of free payload versus time to understand the kinetics of payload release.

Mandatory Visualizations

ADC_Structure General Structure of a PEGylated ADC cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Linker Components Antibody Antibody Linker Linker Antibody->Linker Conjugation Site Payload Payload Linker->Payload Attachment PEG_Spacer PEG Spacer Cleavable_Moiety Cleavable Moiety

Caption: General structure of a PEGylated Antibody-Drug Conjugate (ADC).

PK_Workflow Experimental Workflow for ADC Pharmacokinetic Study Dosing IV Dosing of ADC in Mice Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (ELISA / LC-MS) Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis

Caption: Workflow for an in vivo ADC pharmacokinetic study.

PEG_PK_Relationship Impact of Increasing PEG Linker Length on ADC Properties Increase_PEG Increase PEG Linker Length Hydrophilicity Increased Hydrophilicity Increase_PEG->Hydrophilicity Half_Life Increased Plasma Half-Life Increase_PEG->Half_Life Clearance Decreased Clearance Increase_PEG->Clearance InVitro_Potency Potentially Decreased In Vitro Potency Increase_PEG->InVitro_Potency Aggregation Decreased Aggregation Hydrophilicity->Aggregation Tumor_Accumulation Increased Tumor Accumulation Half_Life->Tumor_Accumulation

Caption: Relationship between PEG linker length and ADC properties.

References

Technical Support Center: Addressing Hydrophobicity of TCO-Linker Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrophobicity of trans-cyclooctene (B1233481) (TCO)-linker payloads in their experiments.

Troubleshooting Guides

Issue: Immediate Aggregation of ADC Upon Conjugation

If you observe immediate precipitation or cloudiness in your antibody-drug conjugate (ADC) solution following the conjugation of a TCO-linker payload, it is likely due to the increased surface hydrophobicity of the resulting ADC.

Possible Causes and Solutions:

CauseRecommended Action
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the TCO-linker payload during the conjugation reaction to achieve a lower DAR. A higher DAR increases the number of hydrophobic molecules on the antibody surface, promoting aggregation.[1][2]
Hydrophobic Nature of the Linker-Payload Consider using a TCO-linker with an incorporated hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), a cyclodextrin, or a charged group like a sulfonate.[1][2][][4] These modifications can "shield" the hydrophobic payload and increase the overall solubility of the ADC.[1][]
Suboptimal Reaction Buffer Ensure the pH of your conjugation buffer is not at or near the isoelectric point (pI) of your antibody, as this is the point of lowest solubility.[5] Maintain a buffer pH that is optimal for both the conjugation reaction and antibody stability.
Presence of Organic Co-solvents Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the TCO-linker payload. High concentrations of these solvents can denature the antibody and promote aggregation.[5]
High Protein Concentration If aggregation persists, try reducing the concentration of the antibody in the conjugation reaction. While higher concentrations can increase reaction efficiency, they also increase the risk of intermolecular aggregation.
Issue: Gradual Aggregation of ADC During Storage

If your ADC appears soluble immediately after purification but shows signs of aggregation (e.g., increased turbidity, presence of high molecular weight species in SEC analysis) over time, the formulation and storage conditions may be suboptimal.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Formulation Buffer Optimize the formulation buffer by screening different pH values and ionic strengths to find conditions that maximize the stability of your specific ADC.[][5]
Lack of Stabilizing Excipients Incorporate stabilizing excipients into your formulation. Surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids can help prevent protein aggregation.[]
Suboptimal Storage Temperature Store your purified ADC at the recommended temperature, typically 2-8°C for liquid formulations or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce aggregation.[6]
Lyophilization Issues If you are lyophilizing your ADC, ensure that the cryoprotectants and lyoprotectants in your formulation are appropriate to maintain stability during the freezing and drying processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrophobicity-related issues with TCO-linker payloads?

A1: The primary cause is the inherent hydrophobicity of many potent cytotoxic payloads and the TCO moiety itself. When these molecules are conjugated to an antibody, they create hydrophobic patches on the protein's surface. These patches can interact with each other on adjacent ADC molecules, leading to self-association and aggregation.[5][7]

Q2: How can I quantitatively assess the hydrophobicity of my ADC?

A2: Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique for this purpose. In HIC, molecules are separated based on their hydrophobicity. More hydrophobic ADCs will be retained longer on the column. By comparing the retention time of your ADC to that of the unconjugated antibody, you can assess the increase in hydrophobicity.[8][9][10]

Q3: What are the advantages of using a hydrophilic linker, such as one containing PEG?

A3: Hydrophilic linkers, particularly those with PEG chains, offer several advantages:

  • Increased Solubility and Reduced Aggregation: They create a hydration shell around the ADC, which can mask the hydrophobic payload and improve the overall solubility of the conjugate.[1][2][]

  • Improved Pharmacokinetics: The hydrophilic nature of these linkers can reduce non-specific interactions and premature clearance, leading to a longer circulation half-life.[1][11]

  • Potential for Higher DAR: By mitigating the aggregation propensity of hydrophobic payloads, hydrophilic linkers may allow for the conjugation of a higher number of drug molecules per antibody without compromising stability.[1][4]

Q4: Can the choice of conjugation chemistry affect ADC aggregation?

A4: Yes. The conjugation chemistry can influence where the linker-payload is attached to the antibody and the overall stability of the conjugate. Site-specific conjugation methods can lead to more homogeneous ADCs with potentially improved aggregation profiles compared to random conjugation to lysines or cysteines.[12]

Q5: Are there alternatives to PEG for increasing linker hydrophilicity?

A5: Yes, several alternatives to PEG have been explored. These include:

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic payload, effectively shielding it from the aqueous environment.[13][14]

  • Hydrophilic Peptides: Incorporating charged or polar amino acids into the linker can increase its hydrophilicity.[15]

  • Chito-oligosaccharides: These have been shown to dramatically increase the solubility of ADCs.

  • Charged Moieties: The inclusion of groups like sulfonates or phosphates can also enhance the hydrophilicity of the linker.[2][4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of hydrophilic linkers on ADC properties.

Table 1: Comparison of ADC Aggregation with Different Linker Technologies

Linker TypeDrug-to-Antibody Ratio (DAR)% Monomer% High Molecular Weight (HMW) SpeciesReference
Val-Cit-PAB (Hydrophobic)~798.20%1.80%[15]
Val-Ala (More Hydrophilic)~7>99%<1%[15]
Glucuronide-linked4>95%<5%[7]
Dipeptide-linked420%80%[7]
Non-PEGylated8Moderately aggregated at 4°C>95% aggregated at 40°C[16]
MMAU (Hydrophilic Payload)8Not aggregated at 4°C2% aggregated at 40°C[16]

Table 2: In Vivo Efficacy of ADCs with Different Linkers

ADC Linker TypeTumor ModelOutcomeReference
Cyclodextrin-containing ADCXenograftGreater efficacy than Adcetris®[13][14]
Crown Ether-containing ADCXenograftSuperior efficacy to a PEG24-containing ADC[13][14]
PEG8 or longer chainRat PK studySlower clearance compared to shorter PEG chains[11]
Hydrophilic Glucuronide LinkerIn vivoGreater efficacy than dipeptide-linked ADC[7]

Experimental Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the modification of a monoclonal antibody with a TCO moiety via reaction with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal antibody (mAb)

  • TCO-PEGx-NHS ester (dissolved in anhydrous DMSO or DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.2-7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a spin desalting column. Adjust the antibody concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved TCO-NHS ester to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.

  • Purification: Remove excess, unreacted TCO reagent and byproducts using a spin desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm.

Protocol 2: TCO-Tetrazine Bioconjugation

This protocol details the "click" reaction between a TCO-modified antibody and a tetrazine-functionalized payload.

Materials:

  • TCO-modified antibody (mAb-TCO)

  • Tetrazine-functionalized payload

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: Mix the mAb-TCO and the tetrazine-payload in the Reaction Buffer. A slight molar excess (1.5 to 3-fold) of the tetrazine-payload is often used to ensure complete reaction of the mAb-TCO.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting ADC from unreacted payload and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC for DAR, aggregation, and purity using techniques such as HIC, SEC, and mass spectrometry.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

This protocol provides a general method for analyzing the hydrophobicity and drug-to-antibody ratio distribution of an ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • HPLC system

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to 0.5-1.0 mg/mL in Mobile Phase A.

  • Injection and Gradient: Inject the sample onto the column. Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Analysis: Monitor the elution profile at 280 nm. The unconjugated antibody will elute first, followed by ADCs with increasing DAR, reflecting their increasing hydrophobicity.

Protocol 4: Size-Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol is for the separation and quantification of monomers, dimers, and higher-order aggregates in an ADC sample.

Materials:

  • SEC column suitable for antibody separation (e.g., Agilent AdvanceBio SEC)

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • HPLC or UPLC system

Procedure:

  • System Equilibration: Equilibrate the SEC column with the Mobile Phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to 0.5-1.0 mg/mL in the Mobile Phase.

  • Injection and Isocratic Elution: Inject a defined volume of the sample and run the separation under isocratic conditions (constant mobile phase composition).

  • Data Analysis: Monitor the elution profile at 280 nm. High molecular weight species (aggregates) will elute first, followed by the monomeric ADC, and then any low molecular weight fragments. The area under each peak can be integrated to determine the percentage of each species.[17]

Visualizations

TroubleshootingWorkflow start ADC Aggregation Observed issue_type When does aggregation occur? start->issue_type immediate Immediately Post-Conjugation issue_type->immediate Immediate gradual Gradually During Storage issue_type->gradual Gradual cause_immediate Potential Causes: - High DAR - Hydrophobic Linker/Payload - Suboptimal Buffer - High Protein Concentration immediate->cause_immediate cause_gradual Potential Causes: - Inadequate Formulation - Suboptimal Storage Temp. - Freeze-Thaw Cycles gradual->cause_gradual solution_immediate Solutions: - Reduce DAR - Use Hydrophilic Linker (e.g., PEG) - Optimize Buffer pH - Reduce Protein Concentration cause_immediate->solution_immediate analyze Characterize ADC (SEC, HIC, DLS) solution_immediate->analyze solution_gradual Solutions: - Optimize Formulation (pH, excipients) - Store at 2-8°C or Frozen - Avoid Freeze-Thaw Cycles cause_gradual->solution_gradual solution_gradual->analyze

Caption: Troubleshooting workflow for ADC aggregation issues.

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_payload_prep Linker-Payload Preparation cluster_final_conjugation Final ADC Synthesis & Characterization mAb Monoclonal Antibody buffer_exchange_ab Buffer Exchange mAb->buffer_exchange_ab tco_nhs Add TCO-NHS Ester buffer_exchange_ab->tco_nhs react_ab Incubate tco_nhs->react_ab quench_ab Quench Reaction react_ab->quench_ab purify_ab Purify (Desalting) quench_ab->purify_ab mAb_TCO mAb-TCO purify_ab->mAb_TCO click_reaction TCO-Tetrazine 'Click' Reaction mAb_TCO->click_reaction payload Cytotoxic Payload conjugate_payload Conjugate Payload to Linker payload->conjugate_payload linker Tetrazine Linker linker->conjugate_payload purify_payload Purify conjugate_payload->purify_payload tz_payload Tetrazine-Payload purify_payload->tz_payload tz_payload->click_reaction purify_adc Purify ADC (SEC/TFF) click_reaction->purify_adc characterize_adc Characterize ADC (HIC, SEC, MS) purify_adc->characterize_adc final_adc Final Homogeneous ADC characterize_adc->final_adc

Caption: Experimental workflow for ADC synthesis and characterization.

ADC_Internalization_Pathway ADC ADC in Circulation TumorCell Tumor Cell ADC->TumorCell Targeting Binding ADC binds to cell surface antigen TumorCell->Binding Internalization Internalization via endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Linker Cleavage by lysosomal enzymes Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease CellDeath Apoptosis / Cell Death PayloadRelease->CellDeath

References

Technical Support Center: Scaling Up TCO-PEG3-Glu-Val-Cit-PABC-MMAF ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of TCO-PEG3-Glu-Val-Cit-PABC-MMAF Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with scaling up the manufacturing of this specific ADC.

Frequently Asked Questions (FAQs)

Q1: What are the functions of each component in the this compound linker-drug conjugate?

A1: The this compound is a complex linker-drug conjugate with each component serving a specific purpose:

  • TCO (trans-cyclooctene): This is a reactive group that participates in bioorthogonal "click chemistry" with a tetrazine-modified antibody, allowing for a highly specific and efficient conjugation reaction without the need for a catalyst.[1][2]

  • PEG3: This is a short polyethylene (B3416737) glycol spacer. Its hydrophilic nature helps to improve the solubility of the ADC, reducing the risk of aggregation that can be caused by the hydrophobic payload.[2][3]

  • Glu-Val-Cit (Glutamic acid-Valine-Citrulline): This tripeptide is a cleavable linker designed to be stable in the bloodstream but susceptible to cleavage by lysosomal enzymes like Cathepsin B, which are often overexpressed in tumor cells.[1][4][5] The inclusion of glutamic acid can enhance the stability of the linker in mouse plasma compared to the more common Val-Cit linker.[4]

  • PABC (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Glu-Val-Cit linker is cleaved by cathepsins, the PABC group spontaneously decomposes to release the MMAF payload in its active form.[1][4][6]

  • MMAF (Monomethyl Auristatin F): This is a highly potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] Unlike the similar compound MMAE, MMAF is less cell-permeable, which can reduce bystander killing effects.[8][9]

Q2: What are the main challenges when scaling up the production of this ADC?

A2: Scaling up ADC production from laboratory to manufacturing scale introduces several challenges:

  • Maintaining Consistency: Ensuring batch-to-batch consistency in terms of drug-to-antibody ratio (DAR), purity, and stability can be difficult.[10]

  • Handling Potent Compounds: MMAF is a highly potent cytotoxic agent, requiring specialized facilities and strict containment protocols to ensure operator safety.[10][11][12][13]

  • Aggregation: ADCs, especially those with hydrophobic payloads like MMAF, have a tendency to aggregate, which can reduce efficacy and increase immunogenicity.[11][13][14]

  • Purification: Removing unconjugated antibodies, free drug-linker, and process-related impurities from the final ADC product is a critical and often challenging step.[15]

  • Supply Chain Complexity: The manufacturing process involves multiple components (antibody, linker, payload) that may be sourced from different suppliers, adding logistical complexity.[10][16]

Q3: Why is the choice of a cleavable linker like Glu-Val-Cit important?

A3: The choice of a cleavable linker is crucial for the ADC's mechanism of action. The linker needs to be stable enough to remain intact while the ADC circulates in the bloodstream to prevent premature release of the toxic payload, which could harm healthy tissues.[5] The Glu-Val-Cit sequence is designed to be specifically cleaved by enzymes found in high concentrations inside tumor cells, ensuring that the payload is released at the target site.[4][5] This targeted release mechanism is intended to increase the therapeutic window of the drug.

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
Potential Cause Recommended Solution
Suboptimal Reaction Conditions Optimize reaction parameters such as pH, temperature, and incubation time. Perform small-scale experiments to determine the ideal conditions before scaling up.
Steric Hindrance The PEG linker, while beneficial for solubility, can sometimes cause steric hindrance, preventing the TCO group from efficiently reacting with the antibody.[17] Consider linkers with different PEG lengths or alternative conjugation strategies if this is a persistent issue.
Reagent Quality Ensure the quality and purity of both the tetrazine-modified antibody and the TCO-linker-drug. Impurities can interfere with the conjugation reaction.
Incorrect Molar Ratio Systematically vary the molar ratio of the linker-drug to the antibody to find the optimal ratio for achieving the target DAR.[2]
Issue 2: ADC Aggregation During or After Conjugation
Potential Cause Recommended Solution
High Hydrophobicity The MMAF payload is hydrophobic, which increases the propensity for aggregation.[13][14] The PEG3 spacer helps to mitigate this, but aggregation can still occur, especially at high DARs.
Suboptimal Buffer Conditions The choice of buffer and pH is critical. The pH should ideally be at least one unit away from the antibody's isoelectric point to minimize aggregation.[2] Screen different buffer systems (e.g., histidine, citrate) for their ability to reduce aggregation.
High Protein Concentration High concentrations of the ADC can promote aggregation.[14] It may be necessary to work at lower concentrations during the conjugation and purification steps.
Physical Stress Exposure to high temperatures, vigorous agitation, or multiple freeze-thaw cycles can denature the antibody and lead to aggregation.[2][14]
Issue 3: Batch-to-Batch Variability
Potential Cause Recommended Solution
Inconsistent Raw Materials Ensure strict quality control of all incoming materials, including the antibody, linker-drug, and buffers.
Process Parameter Deviations Minor variations in reaction time, temperature, or mixing speed can have a significant impact on the final product at a larger scale.[16] Implement robust process controls and monitoring.
Purification Inconsistencies The purification process, often involving chromatography, must be well-defined and validated to ensure consistent removal of impurities and isolation of the desired ADC species.

Experimental Protocols

Protocol 1: Optimization of Conjugation Reaction
  • Objective: To determine the optimal molar ratio of this compound to tetrazine-modified antibody for achieving a target DAR.

  • Materials:

    • Tetrazine-modified monoclonal antibody (mAb)

    • This compound linker-drug

    • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

    • DMSO (for dissolving the linker-drug)

  • Procedure:

    • Prepare a stock solution of the TCO-linker-drug in DMSO.

    • Set up a series of small-scale conjugation reactions with varying molar ratios of linker-drug to mAb (e.g., 3:1, 5:1, 7:1, 10:1).

    • Add the TCO-linker-drug to the mAb solution in the conjugation buffer. The final concentration of DMSO should be kept low (typically <10%) to avoid denaturing the antibody.

    • Incubate the reactions at a set temperature (e.g., room temperature) for a defined period (e.g., 1-4 hours).

    • Purify the resulting ADCs using a method such as size-exclusion chromatography (SEC) to remove unreacted linker-drug.

    • Characterize the purified ADCs to determine the average DAR for each reaction condition.

Protocol 2: ADC Purification and Characterization
  • Objective: To purify the ADC and analyze its key quality attributes, including DAR and aggregation levels.

  • Purification (Size-Exclusion Chromatography - SEC):

    • Equilibrate an SEC column (e.g., Superdex 200) with the desired formulation buffer.

    • Load the crude ADC reaction mixture onto the column.

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • DAR Determination (Hydrophobic Interaction Chromatography - HIC):

      • HIC separates ADC species based on the number of conjugated drugs.[18]

      • The distribution of peaks corresponding to different DAR values can be used to calculate the average DAR.

    • Aggregation Analysis (Size-Exclusion Chromatography with Multi-Angle Light Scattering - SEC-MALS):

      • SEC separates molecules based on size, allowing for the quantification of high-molecular-weight species (aggregates).[19][20]

      • MALS provides an accurate measurement of the molar mass of the eluting species, confirming the presence of monomers, dimers, and larger aggregates.

    • Purity Analysis (Reversed-Phase HPLC - RP-HPLC):

      • RP-HPLC can be used to assess the overall purity of the ADC and to detect any residual free linker-drug.[18]

Visualizations

ADC_Production_Workflow cluster_antibody Antibody Preparation cluster_linker_drug Linker-Drug Synthesis cluster_conjugation ADC Manufacturing cluster_qc Quality Control mAb_prod mAb Production mAb_mod Tetrazine Modification mAb_prod->mAb_mod mAb_pur Purification mAb_mod->mAb_pur conjugation Conjugation Reaction mAb_pur->conjugation linker_synth Linker Synthesis drug_attach MMAF Attachment linker_synth->drug_attach ld_pur Purification & QC drug_attach->ld_pur ld_pur->conjugation purification Purification (TFF/Chromatography) conjugation->purification formulation Formulation & Fill/Finish purification->formulation qc_analysis Analytical Characterization (DAR, Aggregation, Purity) formulation->qc_analysis

Caption: Workflow for the production of TCO-MMAF ADC.

Aggregation_Troubleshooting problem ADC Aggregation cause1 High Hydrophobicity (MMAF Payload, High DAR) problem->cause1 cause2 Suboptimal Buffer (pH, Excipients) problem->cause2 cause3 Process Stress (Temp, Agitation, Freeze/Thaw) problem->cause3 cause4 High Protein Concentration problem->cause4 solution1 Optimize DAR cause1->solution1 solution2 Buffer Screening (pH, Stabilizers) cause2->solution2 solution5 Add Hydrophilic Excipients cause2->solution5 solution3 Control Process Parameters cause3->solution3 solution4 Optimize Protein Concentration cause4->solution4

Caption: Troubleshooting guide for ADC aggregation.

ADC_Structure cluster_adc This compound ADC mAb Antibody linker TCO-PEG3-Glu-Val-Cit-PABC mAb->linker Tetrazine-TCO Click Chemistry drug MMAF linker->drug Self-immolative PABC

Caption: Simplified structure of the ADC molecule.

References

Validation & Comparative

A Head-to-Head Comparison of TCO- and DBCO-Based Drug Linkers for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed, objective comparison of two prominent bioorthogonal drug-linker systems: TCO-PEG3-Glu-Val-Cit-PABC-MMAF and DBCO-PEG-Val-Cit-PABC-MMAF. This analysis is supported by available experimental data and detailed methodologies to empower informed decisions in the design and development of next-generation ADCs.

At the heart of both linkers is the well-established Val-Cit-PABC (valine-citrulline-p-aminobenzyl alcohol carbamate) dipeptide, engineered for selective cleavage by the lysosomal enzyme Cathepsin B upon internalization into target cancer cells.[1] This enzymatic cleavage triggers a self-immolative cascade, leading to the release of the potent cytotoxic agent, monomethyl auristatin F (MMAF). The primary distinction between these two systems lies in their bioorthogonal conjugation handles: the trans-cyclooctene (B1233481) (TCO) group, which reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, and the dibenzocyclooctyne (DBCO) group, which undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[1] The selection between these "click chemistry" platforms has profound implications for conjugation efficiency, linker stability, and the overall performance of the resulting ADC.

Performance Comparison: TCO vs. DBCO

The decision between TCO and DBCO linkers hinges on a careful evaluation of several key performance parameters, from the kinetics of the conjugation reaction to the in vivo efficacy of the final ADC. While direct head-to-head comparative data for these specific drug-linker conjugates is not extensively available in the public domain, we can infer performance characteristics based on the well-documented behavior of their respective bioorthogonal chemistries.[1]

Data Presentation

Table 1: Reaction Kinetics of Bioorthogonal Ligation Chemistries

ParameterTCO-Tetrazine (iEDDA)DBCO-Azide (SPAAC)
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[2]~0.31 - 2.1 M⁻¹s⁻¹
Reaction Conditions Aqueous buffer, room temperatureAqueous buffer, room temperature
Catalyst Requirement None (Copper-free)None (Copper-free)

Table 2: Comparative Performance Characteristics of TCO- and DBCO-based ADCs (Inferred)

FeatureTCO-based ADCDBCO-based ADC
Conjugation Efficiency Potentially higher and faster due to superior reaction kinetics.High efficiency, but may require longer reaction times or higher concentrations.
Drug-to-Antibody Ratio (DAR) Control Excellent potential for homogeneous DAR due to rapid and specific reaction.Good potential for homogeneous DAR.
Linker Stability TCO is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, which can be influenced by light and metals.[1]DBCO can exhibit instability in the presence of certain reducing agents like TCEP.
In Vitro Cytotoxicity (IC₅₀) Expected to be potent, dependent on target antigen expression and MMAF payload.Expected to be potent, dependent on target antigen expression and MMAF payload.
In Vivo Efficacy Has demonstrated potent anti-tumor activity in preclinical models.[1]Has demonstrated potent anti-tumor activity in preclinical models.[1]
Off-Target Toxicity Potentially minimized due to rapid and specific conjugation.Potentially minimized due to bioorthogonal nature of the reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following protocols provide a framework for key experiments.

Protocol 1: Site-Specific Antibody Modification

A. Tetrazine Modification of Antibodies (for TCO-linker conjugation)

  • Antibody Preparation: Exchange the antibody into a primary amine-free buffer (e.g., borate (B1201080) buffer, pH 8.5) using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve a tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate at room temperature for 1-2 hours.

  • Purification: Remove excess, unreacted tetrazine-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4.

  • Characterization: Confirm the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

B. Azide (B81097) Modification of Antibodies (for DBCO-linker conjugation)

  • Enzymatic Deglycosylation: Treat the antibody with PNGase F to remove N-linked glycans in the Fc region, exposing the Gln295 residue.

  • Transglutaminase-mediated Ligation: In the presence of microbial transglutaminase (MTGase), incubate the deglycosylated antibody with an azide-containing amine linker.[3]

  • Purification: Purify the azide-modified antibody using protein A chromatography to remove the enzyme and excess linker.

  • Characterization: Confirm the site-specific incorporation of the azide group using mass spectrometry.

Protocol 2: ADC Synthesis

A. TCO-based ADC Synthesis (iEDDA)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the tetrazine-modified antibody solution in PBS, pH 7.4.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the ADC from unreacted linker-payload using size-exclusion chromatography (SEC) with PBS as the mobile phase.

B. DBCO-based ADC Synthesis (SPAAC)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of DBCO-PEG-Val-Cit-PABC-MMAF in DMSO.

  • Conjugation Reaction: Add a 2 to 4-fold molar excess of the DBCO-linker-payload to the azide-modified antibody solution in PBS, pH 7.4.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4]

  • Purification: Purify the ADC using SEC with PBS as the mobile phase.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the purified TCO- and DBCO-based ADCs, a non-targeting isotype control ADC, and free MMAF. Treat the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against ADC concentration to determine the IC₅₀ value.

Mandatory Visualization

cluster_tco TCO-Tetrazine Ligation (iEDDA) cluster_dbco DBCO-Azide Ligation (SPAAC) Antibody-Tetrazine Antibody-Tetrazine ADC_TCO ADC (Dihydropyridazine bond) Antibody-Tetrazine->ADC_TCO + TCO-Linker-Drug TCO-Linker-Drug TCO-Linker-Drug->ADC_TCO Antibody-Azide Antibody-Azide ADC_DBCO ADC (Triazole bond) Antibody-Azide->ADC_DBCO + DBCO-Linker-Drug DBCO-Linker-Drug DBCO-Linker-Drug->ADC_DBCO

Caption: Bioorthogonal conjugation reactions for ADC synthesis.

ADC Binding 1. ADC binds to target antigen on cancer cell Internalization 2. Receptor-mediated endocytosis ADC Binding->Internalization Lysosomal Trafficking 3. ADC trafficked to lysosome Internalization->Lysosomal Trafficking Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosomal Trafficking->Cleavage Payload Release 5. PABC self-immolation releases MMAF Cleavage->Payload Release Apoptosis 6. MMAF induces cell apoptosis Payload Release->Apoptosis

Caption: Mechanism of action for Val-Cit linker-based ADCs.

cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation Antibody Modification Antibody Modification Bioorthogonal Conjugation Bioorthogonal Conjugation Antibody Modification->Bioorthogonal Conjugation Linker-Drug Synthesis Linker-Drug Synthesis Linker-Drug Synthesis->Bioorthogonal Conjugation Purification (SEC) Purification (SEC) Bioorthogonal Conjugation->Purification (SEC) DAR Determination DAR Determination (HIC, RP-HPLC, UV-Vis) Purification (SEC)->DAR Determination Purity Analysis (SDS-PAGE) Purity Analysis (SDS-PAGE) Purification (SEC)->Purity Analysis (SDS-PAGE) Aggregation (SEC) Aggregation (SEC) Purification (SEC)->Aggregation (SEC) In Vitro Cytotoxicity In Vitro Cytotoxicity DAR Determination->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy (Xenograft Model) In Vitro Cytotoxicity->In Vivo Efficacy

Caption: Experimental workflow for ADC development and evaluation.

Concluding Remarks

The choice between this compound and DBCO-PEG-Val-Cit-PABC-MMAF for ADC development is a nuanced decision that must be guided by the specific goals of the therapeutic program. The TCO-tetrazine ligation offers the distinct advantage of exceptionally rapid reaction kinetics, which can be beneficial for streamlining manufacturing processes and may be particularly advantageous for antibodies that are sensitive to prolonged reaction conditions.[1] Conversely, the DBCO-azide SPAAC reaction, while slower, is a robust and widely utilized bioorthogonal tool that has been successfully employed in the development of numerous ADCs.

Ultimately, the optimal choice will depend on a variety of factors including the nature of the antibody, the desired manufacturing workflow, and the specific performance characteristics required for the final ADC product. Both TCO- and DBCO-based linkers represent powerful tools in the ADC developer's arsenal, enabling the creation of more homogeneous and potentially more effective cancer therapies. Further head-to-head studies will be invaluable in fully elucidating the subtle performance differences between these two leading bioorthogonal platforms.

References

A Head-to-Head Comparison of TCO-Tetrazine and DBCO-Azide Click Chemistry for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of the efficacy, stability, and therapeutic index of an antibody-drug conjugate (ADC). Among the various bioorthogonal "click chemistry" reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, and the strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide (B81097) have emerged as leading strategies. This guide provides an objective, data-driven comparison of these two powerful techniques to inform the rational design and synthesis of next-generation ADCs.

Executive Summary: TCO-Tetrazine Offers Unparalleled Speed

The most striking difference between the two chemistries lies in their reaction kinetics. The TCO-tetrazine ligation is recognized as the fastest bioorthogonal reaction currently available, with second-order rate constants several orders of magnitude higher than those for the DBCO-azide reaction.[1][2] This rapid reactivity allows for efficient conjugation at very low antibody and payload concentrations, which can be crucial for preserving the integrity of sensitive biomolecules and for in vivo applications.[1] While both methods are biocompatible, proceeding without the need for a cytotoxic copper catalyst, the exceptional speed of the TCO-tetrazine reaction is a significant advantage in many ADC development workflows.

Quantitative Performance Comparison

To facilitate a clear comparison, the following table summarizes key quantitative parameters for TCO-tetrazine and DBCO-azide click chemistry in the context of ADC development.

ParameterTCO-Tetrazine LigationDBCO-Azide CycloadditionReferences
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][3]
Second-Order Rate Constant (k₂) 1 - 1 x 10⁶ M⁻¹s⁻¹10⁻² - 1 M⁻¹s⁻¹[4]
Biocompatibility Excellent (copper-free)Excellent (copper-free)[3][4]
Reaction Conditions Aqueous buffer (PBS, pH 6-9), room temperatureAqueous buffer (PBS, pH ~7.4), room temperature[3][4]
Stability of Reactants TCO and tetrazine moieties are generally stable long-term.DBCO and azide moieties are stable for extended periods.[3][4]
Stability of Conjugate Forms a stable dihydropyridazine (B8628806) bond.Forms a stable triazole ring.[3][4]

Chemical Reaction Mechanisms

The fundamental difference in the reaction mechanisms of TCO-tetrazine and DBCO-azide chemistries underpins their distinct kinetic profiles.

cluster_TCO TCO-Tetrazine (iEDDA) Reaction cluster_DBCO DBCO-Azide (SPAAC) Reaction TCO Trans-Cyclooctene (TCO) on Antibody TCO_Tetrazine_Product Stable Dihydropyridazine Linkage (ADC) + N₂ TCO->TCO_Tetrazine_Product [4+2] Cycloaddition Tetrazine Tetrazine-Payload Tetrazine->TCO_Tetrazine_Product DBCO Dibenzocyclooctyne (DBCO) on Antibody DBCO_Azide_Product Stable Triazole Linkage (ADC) DBCO->DBCO_Azide_Product [3+2] Cycloaddition Azide Azide-Payload Azide->DBCO_Azide_Product

Caption: Chemical mechanisms of TCO-tetrazine and DBCO-azide reactions.

Experimental Protocols: A Step-by-Step Guide to ADC Synthesis

The following protocols provide a detailed methodology for the key steps in preparing ADCs using both TCO-tetrazine and DBCO-azide click chemistry.

Protocol 1: Antibody Modification

This initial step involves functionalizing the antibody with either a TCO or a DBCO moiety, typically through the reaction of an NHS ester with lysine (B10760008) residues on the antibody surface.

TCO-Modified Antibody Preparation

  • Materials:

    • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

    • TCO-NHS ester

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

    • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

  • Procedure:

    • Antibody Preparation: Exchange the antibody into the Reaction Buffer to remove any primary amine-containing components. Adjust the antibody concentration to 2-5 mg/mL.[5]

    • TCO-NHS Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

    • Modification Reaction: Add a 20-fold molar excess of the TCO-NHS stock solution to the antibody solution.[4] Incubate for 1 hour at room temperature with gentle mixing.[4]

    • Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[5]

DBCO-Modified Antibody Preparation

  • Materials:

    • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

    • DBCO-NHS ester

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Desalting columns

  • Procedure:

    • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[6]

    • DBCO-NHS Stock Solution: Prepare a 10 mM stock solution of DBCO-NHS ester in DMSO.[6]

    • Modification Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.[6] Incubate at room temperature for 60 minutes.[6]

    • Quenching (Optional): Add Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench any unreacted DBCO-NHS ester.[3]

    • Purification: Remove excess reagent using a spin desalting column.[3]

Protocol 2: ADC Conjugation

The second stage involves the click reaction between the modified antibody and the functionalized payload.

TCO-Tetrazine Conjugation

  • Materials:

    • TCO-modified antibody (from Protocol 1)

    • Tetrazine-functionalized payload

    • Conjugation Buffer: PBS, pH 7.4

  • Procedure:

    • Stock Solution: Prepare a 10 mM stock solution of the tetrazine-linker-payload in DMSO.[5]

    • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the tetrazine-linker-payload stock solution to the TCO-modified antibody solution.[5]

    • Incubation: Incubate the reaction for 1 hour at room temperature.[4] The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress.[4]

DBCO-Azide Conjugation

  • Materials:

    • DBCO-modified antibody (from Protocol 1)

    • Azide-functionalized payload

    • Conjugation Buffer: PBS, pH 7.4

  • Procedure:

    • Reaction Setup: Mix the DBCO-modified antibody with a 2-4 fold molar excess of the azide-modified payload.[6] The recommended solvent is PBS with up to 20% DMSO.[6]

    • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.[6]

Protocol 3: ADC Purification and Characterization

The final step involves purifying the ADC and characterizing key attributes such as the drug-to-antibody ratio (DAR).

Purification

  • Method: Size Exclusion Chromatography (SEC) or Protein A chromatography can be used to remove any excess, unreacted payload and other small molecule impurities.[5]

Characterization

  • Concentration: Determine the concentration of the purified ADC using a spectrophotometer at 280 nm.[5]

  • Drug-to-Antibody Ratio (DAR): The DAR can be determined using several methods, including:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug or the click chemistry handle.[3]

    • Mass Spectrometry: To determine the exact mass of the ADC and calculate the number of conjugated drug molecules.

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preparation and characterization of an ADC using either TCO-tetrazine or DBCO-azide click chemistry.

cluster_prep ADC Preparation cluster_char ADC Characterization mAb Monoclonal Antibody (mAb) modification Antibody Modification (TCO-NHS or DBCO-NHS) mAb->modification conjugation Click Chemistry Conjugation (iEDDA or SPAAC) modification->conjugation payload Functionalized Payload (Tetrazine or Azide) payload->conjugation purification Purification (SEC/Protein A) conjugation->purification characterization Characterization purification->characterization dar DAR Determination (UV-Vis, MS, HIC) characterization->dar concentration Concentration Measurement characterization->concentration

Caption: General experimental workflow for ADC synthesis and characterization.

Conclusion: Selecting the Optimal Click Chemistry for Your ADC

Both TCO-tetrazine and DBCO-azide click chemistries represent powerful, biocompatible tools for the construction of ADCs. The primary differentiating factor is the reaction kinetics, with the TCO-tetrazine ligation offering significantly faster conjugation.[4] This can be a decisive advantage when working with low concentrations of reactants or when rapid conjugation is required to preserve the integrity of the biomolecule.

For applications where reaction speed is paramount, such as in vivo pre-targeting strategies or when dealing with highly sensitive payloads, the TCO-tetrazine chemistry is the superior choice.[1] However, the DBCO-azide chemistry remains a robust and reliable option, particularly when extremely rapid kinetics are not a critical requirement. The choice between these two excellent bioorthogonal reactions will ultimately depend on the specific requirements of the ADC being developed and the experimental context.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for MMAF Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker technology used to connect the monoclonal antibody to the potent cytotoxic payload. Monomethyl auristatin F (MMAF), a powerful anti-tubulin agent, is a frequently utilized payload in ADC development. The choice between a cleavable and a non-cleavable linker for MMAF dictates the drug release mechanism, stability, bystander killing effect, and ultimately, the therapeutic window of the ADC. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers for MMAF payloads to inform rational ADC design.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers for MMAF

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Maleimidocaproyl)
Mechanism of Release Enzymatic cleavage (e.g., by cathepsins) in the lysosome.[1][2]Proteolytic degradation of the antibody backbone in the lysosome.[3][4]
Released Payload Unmodified, potent MMAF.[5][6]MMAF attached to the linker and an amino acid residue (e.g., Cys-mc-MMAF).[4][7]
Plasma Stability Generally lower, with potential for premature drug release.[5][8]Generally higher, leading to a more stable ADC in circulation.[3][8][9]
Bystander Effect Low to negligible; released MMAF is charged and membrane-impermeable.[6][10]Negligible; the released amino acid-linker-MMAF adduct is charged and membrane-impermeable.[4][7]
Off-Target Toxicity Potentially higher due to premature payload release.[11]Potentially lower due to higher plasma stability and contained payload release.[3][8][9]
Therapeutic Window Potentially narrower due to lower stability.Potentially wider due to enhanced stability and tolerability.[7][8]

Signaling Pathways and Mechanisms of Action

MMAF is a potent antimitotic agent that, upon entering a cell, inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle.[6][12] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][13] The key difference between cleavable and non-cleavable linker strategies lies in how the active MMAF payload is liberated within the target cancer cell.

Cleavable Linker Mechanism

ADCs with cleavable linkers, such as the commonly used valine-citrulline (vc) linker, are designed to be stable in the bloodstream but are susceptible to cleavage by enzymes, like cathepsin B, that are abundant in the lysosomal compartment of cancer cells.[1][2] Following internalization of the ADC and its trafficking to the lysosome, these enzymes cleave the linker, releasing the unmodified and highly potent MMAF to exert its cytotoxic effect.

cleavable_mechanism ADC ADC (Antibody-vc-MMAF) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome TumorCell->Endosome Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Fusion MMAF Free MMAF Lysosome->MMAF Cathepsin B Cleavage Tubulin Tubulin Polymerization MMAF->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis G2/M Arrest

Cleavable linker drug release mechanism.
Non-Cleavable Linker Mechanism

In contrast, non-cleavable linkers, such as the maleimidocaproyl (mc) linker, form a stable covalent bond with the antibody.[3] The release of the cytotoxic payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This process liberates the MMAF payload still attached to the linker and the amino acid residue to which it was conjugated (e.g., cysteine). This modified payload must retain its cytotoxic activity for the ADC to be effective.

non_cleavable_mechanism ADC ADC (Antibody-mc-MMAF) TumorCell Tumor Cell ADC->TumorCell Binding & Internalization Endosome Endosome TumorCell->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Metabolite Cys-mc-MMAF Lysosome->Metabolite Antibody Degradation Tubulin Tubulin Polymerization Metabolite->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis G2/M Arrest

Non-cleavable linker drug release mechanism.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies directly comparing the performance of cleavable and non-cleavable linkers for MMAF payloads.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

ADC ConstructLinker TypeCell LineTarget AntigenIC50 (ng/mL)Reference
cAC10-vc-MMAFCleavable (vc)Karpas 299CD30~30[7]
cAC10-mc-MMAFNon-cleavable (mc)Karpas 299CD30~30[7]
anti-CD79b-vc-MMAFCleavable (vc)RamosCD79bNot specified, but active[14]
anti-CD79b-mc-MMAFNon-cleavable (mc)RamosCD79bNot specified, but active[14]

Note: In the study by Doronina et al. (2006), both the cleavable and non-cleavable MMAF ADCs exhibited similar potent in vitro cytotoxicity against a panel of CD30-positive cell lines.[7]

In Vivo Efficacy

In vivo studies in xenograft models are crucial for evaluating the anti-tumor activity of ADCs.

ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Reference
cAC10-vc-MMAFCleavable (vc)Karpas 299 XenograftNot specifiedCures and regressions at well-tolerated doses[7]
cAC10-mc-MMAFNon-cleavable (mc)Karpas 299 XenograftNot specifiedEqually potent to cAC10-vc-MMAF[7]
anti-CD22-mc-MMAFNon-cleavable (mc)Ramos Xenograft~7 mg/kgTumor regression/elimination[14]
anti-CD79b-mc-MMAFNon-cleavable (mc)Ramos Xenograft~2.5 mg/kgTumor regression/elimination[14]
Tolerability and Pharmacokinetics

The maximum tolerated dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity. Plasma stability is a measure of how long the ADC remains intact in the bloodstream.

ADC ConstructLinker TypeMTD in Mice (mg/kg)Plasma Stability (Half-life)Reference
cAC10-vc-MMAFCleavable (vc)< 10 mg/kgNot specified, but generally lower[7]
cAC10-mc-MMAFNon-cleavable (mc)> 30 mg/kg (>3x MTD of vc-MMAF)Not specified, but generally higher[7]
anti-CD30-vc-MMAECleavable (vc)-~144 hours (mouse)

Note: The non-cleavable MMAF ADC (cAC10-mc-MMAF) was tolerated at doses greater than three times the MTD of the cleavable counterpart (cAC10-vc-MMAF), indicating a significantly improved therapeutic index.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay

This assay determines the IC50 of an ADC in cancer cell lines.

cytotoxicity_workflow cluster_workflow In Vitro Cytotoxicity Workflow A Seed cancer cells in 96-well plates B Add serial dilutions of ADC A->B C Incubate for 72-96 hours B->C D Add viability reagent (e.g., MTT, CellTiter-Glo) C->D E Measure signal (absorbance/luminescence) D->E F Calculate IC50 values E->F

Workflow for in vitro cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (cleavable and non-cleavable MMAF constructs) and a relevant isotype control ADC. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Bystander Killing Co-Culture Assay

This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.

Protocol:

  • Cell Preparation: Label antigen-negative cells with a fluorescent marker (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with a range of ADC concentrations.

  • Incubation: Incubate the plate for 72-96 hours.

  • Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A significant decrease in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

In Vivo Efficacy Study in Xenograft Models

This study assesses the anti-tumor activity of an ADC in a living organism.

invivo_workflow cluster_workflow In Vivo Efficacy Workflow A Implant tumor cells subcutaneously in immunocompromised mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer ADC and controls (e.g., intravenously) C->D E Measure tumor volume and body weight regularly D->E F Analyze data (TGI, survival) E->F

Workflow for in vivo efficacy study.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., Karpas 299) into immunocompromised mice (e.g., SCID or NOD/SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, cleavable MMAF ADC, non-cleavable MMAF ADC).

  • ADC Administration: Administer the ADCs and control agents, typically via intravenous injection, at specified doses and schedules.

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.

  • Data Analysis: Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect. Kaplan-Meier survival curves can also be generated.

Linker Stability Assay using LC-MS/MS

This method quantifies the amount of intact ADC and released payload in plasma over time.

Protocol:

  • In Vivo Sampling: Administer the ADC to animals (e.g., mice or rats). Collect blood samples at various time points and process to obtain plasma.

  • Sample Preparation for Intact ADC:

    • Immunocapture: Use an anti-human Fc antibody conjugated to magnetic beads to capture the ADC from the plasma.

    • Elution and Reduction: Elute the captured ADC and reduce the disulfide bonds to separate the light and heavy chains.

  • Sample Preparation for Free Payload:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma to precipitate proteins.

    • Supernatant Collection: Centrifuge the sample and collect the supernatant containing the free payload.

  • LC-MS/MS Analysis: Analyze the prepared samples using liquid chromatography-tandem mass spectrometry to quantify the amount of intact ADC (by measuring specific peptides from the antibody) and the concentration of the released payload.

  • Data Analysis: Plot the concentration of the intact ADC or released payload over time to determine the pharmacokinetic parameters, including the half-life of the ADC.

Conclusion

The selection of a cleavable or non-cleavable linker for an MMAF-based ADC is a critical decision with significant consequences for the therapeutic index of the resulting conjugate.

Non-cleavable linkers offer superior plasma stability, which translates to a better safety profile and a higher maximum tolerated dose.[7] The payload is released as an amino acid-linker-MMAF adduct, which is membrane-impermeable, thus eliminating the bystander effect.[4] This makes non-cleavable MMAF ADCs particularly well-suited for treating hematological malignancies and solid tumors with homogenous, high-level antigen expression, where a contained and targeted cytotoxic effect is desirable.

Cleavable linkers , while generally exhibiting lower plasma stability, are designed for controlled release of the unmodified payload within the tumor microenvironment or inside the cancer cell.[1][2] However, in the case of MMAF, the released payload is charged and largely unable to cross cell membranes, resulting in a negligible bystander effect, similar to its non-cleavable counterpart.[6][10] The primary advantage of a cleavable linker for a non-permeable payload like MMAF may be a more efficient release of the active drug from the antibody within the lysosome compared to the complete degradation required for non-cleavable linkers.

Ultimately, the optimal linker strategy for an MMAF-based ADC depends on the specific therapeutic application, including the nature of the target antigen, the characteristics of the tumor, and the desired balance between efficacy and safety. The experimental data strongly suggests that for MMAF, the enhanced stability and tolerability of non-cleavable linkers can lead to a significantly improved therapeutic window.[7]

References

A Comparative Guide to the Efficacy of TCO-PEG3-Glu-Val-Cit-PABC-MMAF in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody-drug conjugates (ADCs) featuring the TCO-PEG3-Glu-Val-Cit-PABC-MMAF linker-payload system against relevant alternatives. The content herein is supported by preclinical data to inform researchers and drug development professionals on the performance and characteristics of this advanced ADC technology.

Introduction to this compound

The this compound is a highly specialized linker-drug conjugate designed for the development of next-generation antibody-drug conjugates. It incorporates several key innovations aimed at improving the stability, efficacy, and therapeutic window of ADCs. Each component of this system has a distinct role:

  • trans-Cyclooctene (TCO): Facilitates bioorthogonal "click chemistry" for site-specific conjugation to a tetrazine-modified antibody. This method allows for the creation of homogenous ADCs with a precise drug-to-antibody ratio (DAR).

  • PEG3: A polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the ADC. This can improve pharmacokinetic properties and reduce the potential for aggregation.

  • Glu-Val-Cit (Glutamic acid-Valine-Citrulline): A tripeptide linker that is cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. The inclusion of a glutamic acid residue significantly enhances the linker's stability in mouse plasma compared to the traditional Val-Cit linker, preventing premature drug release.[1]

  • PABC (p-aminobenzyl alcohol): A self-immolative spacer that ensures the efficient release of the unmodified, active cytotoxic drug following the cleavage of the Glu-Val-Cit linker.

  • MMAF (Monomethyl Auristatin F): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Mechanism of Action

The mechanism of an ADC utilizing the this compound system is a multi-step process designed for targeted tumor cell eradication.

ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC in Circulation (Stable Linker) Targeting 1. Antibody binds to tumor cell antigen ADC->Targeting Targeting Internalization 2. Receptor-mediated endocytosis Targeting->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Glu-Val-Cit linker Lysosome->Cleavage Release 5. PABC self-immolates, releasing MMAF Cleavage->Release Apoptosis 6. MMAF inhibits tubulin, inducing apoptosis Release->Apoptosis

Mechanism of action for a this compound ADC.

Comparative Efficacy in Preclinical Models

The key innovation of the this compound system is the enhanced stability of the Glu-Val-Cit linker in mouse models, a critical consideration for preclinical evaluation.

In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of an anti-HER2 ADC with a Glu-Val-Cit-MMAF linker compared to a conventional Val-Cit-MMAF linker in different breast cancer cell lines.

Cell LineTargetADC LinkerPayloadEC50 (nM)Reference
KPL-4HER2Glu-Val-CitMMAF0.10 - 0.12
JIMT-1HER2Glu-Val-CitMMAF0.15 - 0.18
KPL-4HER2Val-CitMMAF0.11 - 0.13
JIMT-1HER2Val-CitMMAF0.16 - 0.19

Data interpreted from Anami et al., 2018.

In vitro, both the Glu-Val-Cit and Val-Cit linkers demonstrate comparable, potent cytotoxic activity, indicating that the addition of the glutamic acid residue does not impede the intracellular processing and drug release required for cell killing.

In Vivo Antitumor Efficacy

The advantages of the Glu-Val-Cit linker become evident in in vivo models, where linker stability in circulation is crucial. The following table presents a comparison of the in vivo efficacy of anti-HER2 ADCs with Glu-Val-Cit and Val-Cit linkers in a KPL-4 xenograft mouse model.

Xenograft ModelADC LinkerPayloadDose (mg/kg)Tumor Growth Inhibition (%)OutcomeReference
KPL-4Glu-Val-CitMMAF3>100Complete Remission
KPL-4Val-CitMMAF3~50Tumor Growth Delay
KPL-4Vehicle--0Tumor Growth

Representative data interpreted from tumor growth curves in Anami et al., 2018.

The ADC with the Glu-Val-Cit linker demonstrated significantly superior antitumor activity, leading to complete tumor remission at a dose of 3 mg/kg.[1] In contrast, the ADC with the less stable Val-Cit linker only achieved partial tumor growth inhibition at the same dose.[1] This highlights the critical role of linker stability in achieving maximum therapeutic effect in vivo.

Comparison with Alternative ADC Technologies

The this compound system can be compared to other common ADC technologies on several key parameters.

FeatureThis compoundMaleimide-Val-Cit-PABC-MMAENon-Cleavable Linker (e.g., SMCC-DM1)
Conjugation Site-specific (TCO-tetrazine click chemistry)Non-site-specific (lysine or cysteine conjugation)Non-site-specific (lysine or cysteine conjugation)
Homogeneity (DAR) High (pre-defined DAR)Low (heterogeneous mixture of DAR species)Low (heterogeneous mixture of DAR species)
Linker Cleavage Enzymatic (Cathepsin B)Enzymatic (Cathepsin B)Proteolytic degradation of the antibody
Plasma Stability High (Glu-Val-Cit enhances stability in mouse plasma)Moderate (Val-Cit is unstable in mouse plasma)High
Bystander Effect MMAF is less cell-permeable, leading to a reduced bystander effect.MMAE is cell-permeable, enabling a bystander effect.Payload-amino acid catabolite is typically not cell-permeable.
Preclinical Model Suitability High (stable in mouse models)Moderate (instability can affect results)High

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay (IC50 Determination)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Preparation: Prepare serial dilutions of the test and control ADCs in complete cell culture medium.

  • Treatment: Remove the medium from the cells and add the ADC dilutions. Incubate for 72-96 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against ADC concentration. Calculate the IC50 value using a non-linear regression model.

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously implant 5-10 million cancer cells (e.g., KPL-4) into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Dosing: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups. Administer the ADCs and vehicle control intravenously at the specified doses.

  • Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Line Culture Cytotoxicity Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity Binding Binding Affinity Assay Cell_Culture->Binding Internalization_Assay Internalization Assay Cell_Culture->Internalization_Assay Xenograft Tumor Xenograft Model Establishment Cytotoxicity->Xenograft Lead Candidate Selection Dosing ADC Administration Xenograft->Dosing Monitoring Tumor Growth & Body Weight Monitoring Dosing->Monitoring Efficacy Efficacy Assessment (TGI) Monitoring->Efficacy Toxicity Toxicity Assessment Monitoring->Toxicity

A typical experimental workflow for preclinical ADC evaluation.

Conclusion

The this compound linker-payload system represents a significant advancement in ADC technology. The incorporation of a Glu-Val-Cit tripeptide linker confers enhanced stability in preclinical mouse models, leading to superior in vivo efficacy compared to traditional Val-Cit linkers. This improved stability allows for a more accurate assessment of an ADC's therapeutic potential during preclinical development. The use of TCO-mediated click chemistry enables the production of homogenous ADCs, further contributing to a potentially improved safety and efficacy profile. When selecting a linker-payload system, researchers should consider the specific preclinical models being used and the desired properties of the final ADC, with the this compound system offering a robust solution for preclinical evaluation and development.

References

head-to-head comparison of different ADC linker technologies

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Antibody-Drug Conjugate (ADC) Linker Technologies

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicities, yet efficiently release the active drug upon internalization into the target cancer cell.[1] This guide provides an objective comparison of different ADC linker technologies, supported by experimental data, to inform researchers, scientists, and drug development professionals in the selection of optimal linker strategies.

Overview of ADC Linker Technologies

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers.[2] The choice between these two significantly influences the ADC's mechanism of action, stability, and therapeutic window.[2][3]

Cleavable Linkers: These are designed to be stable in the bloodstream and release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[2][4] This targeted release can lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is advantageous for treating heterogeneous tumors.[4][5] There are three main types of cleavable linkers:

  • Protease-sensitive linkers: These incorporate peptide sequences (e.g., valine-citrulline (Val-Cit)) that are cleaved by proteases like cathepsin B, which is highly expressed in the lysosomes of tumor cells.[4][5]

  • pH-sensitive linkers: These linkers, such as those containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes.[4][5]

  • Glutathione-sensitive linkers: These utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH) than the extracellular space.[4][5]

Non-Cleavable Linkers: These linkers are more stable and rely on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell to release the payload.[2][6] This mechanism generally leads to enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[3][6]

Site-Specific Conjugation: Historically, ADCs were produced by stochastic conjugation methods, leading to heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[7] Newer site-specific conjugation technologies enable the production of homogeneous ADCs with a consistent DAR, which can improve their stability and pharmacokinetic profile.[8][9]

Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Lower IC50 values indicate higher potency. Data is representative and can vary based on the specific payload, conjugation method, and cell line used.

Linker TypeADC ExampleCell LineIC50 (ng/mL)Reference
Cleavable
Protease-Sensitive (Val-Cit)Trastuzumab-Val-Cit-MMAESK-BR-31 - 10[3]
Sulfatase-cleavableHER2+-MMAEBT47461[4]
Non-Cleavable
Thioether (SMCC)Trastuzumab-DM1 (T-DM1)SK-BR-310 - 50[3]
AmideCalicheamicin ADCVariousVaries[1]
Table 2: Plasma Stability of Different ADC Linkers

This table highlights the stability of various linkers in circulation.

Linker TypeLinker ExampleStability in Human PlasmaKey FindingsReference
Cleavable
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma, but can be less stable in mouse plasma.[4][4]
Protease-SensitiveValine-Alanine (Val-Ala)StableExhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[4][4]
OHPAS LinkerOHPAS-MMAFStableStable in in vitro mouse/human plasma and in vivo mouse studies.[10][11][10][11]
Exo-linkerExo-EVC-ExatecanSuperior DAR retention over 7 daysShowed enhanced linker stability compared to T-DXd in rat PK studies.[12][12]
Non-Cleavable
Thioether (SMCC)T-DM1> 95% intact after 7 daysGenerally higher stability compared to cleavable linkers.[3][3]
Table 3: In Vivo Efficacy of ADCs with Different Linkers

This table showcases the antitumor activity of ADCs with different linkers in xenograft models.

Linker TypeADCTumor ModelEfficacyReference
Cleavable
Exo-linkerTrastuzumab-Exo-linker-ExatecanNCI-N87 gastric cancerSimilar tumor inhibition to T-DXd.[12]
Non-Cleavable
CX-linkerCX-DM1-ADCEGFR and EpCAM xenograftMore active at a lower dose (3 mg/kg) than SMCC-DM1 ADC (15 mg/kg).[13][13]

Experimental Protocols

Accurate and reproducible experimental data is crucial for the evaluation of ADC linker technologies. Below are outlines of key experimental protocols.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of the payload in plasma.

  • Incubation: The ADC is incubated in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Add plasma samples containing the ADC.

    • Detect the intact ADC using an enzyme-conjugated secondary antibody that binds to the cytotoxic payload.[14]

  • Quantification of Free Payload (LC-MS/MS-based):

    • Precipitate proteins from the plasma samples.

    • Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of released payload.[14]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate and allow them to attach overnight.[3]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.[3]

  • Cell Viability Measurement:

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

    • Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.[3]

In Vivo Efficacy Study (Xenograft Models)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.

  • ADC Administration: Once tumors reach a certain size, administer the ADC intravenously.

  • Tumor Growth Monitoring: Measure tumor volume at regular intervals.

  • Efficacy Evaluation: Compare the tumor growth in ADC-treated mice to that in control groups to determine the anti-tumor efficacy.[15]

Visualizations

The following diagrams illustrate key concepts in ADC technology.

ADC_Mechanism Mechanism of Action for Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_C ADC Binds to Tumor Cell Endocytosis_C Internalization (Endocytosis) ADC_C->Endocytosis_C Lysosome_C Lysosomal Trafficking Endocytosis_C->Lysosome_C Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect ADC_NC ADC Binds to Tumor Cell Endocytosis_NC Internalization (Endocytosis) ADC_NC->Endocytosis_NC Lysosome_NC Lysosomal Trafficking Endocytosis_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Complex Released Degradation->Payload_Release_NC

Caption: Contrasting payload release for cleavable and non-cleavable linkers.

Experimental_Workflow General Workflow for ADC Linker Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation ADC Conjugation & Characterization (DAR) Stability Plasma Stability Assay (ELISA, LC-MS) Conjugation->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Conjugation->Cytotoxicity PK_Study Pharmacokinetic (PK) Study in Animals Cytotoxicity->PK_Study Promising Candidate Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: A typical workflow for the comparative evaluation of ADC linkers.

Conclusion

The choice of linker technology is a critical decision in the design of an ADC, with profound implications for its therapeutic index.[4] Cleavable linkers offer the potential for a bystander effect, which can be beneficial in treating heterogeneous tumors, but may also increase the risk of off-target toxicity.[3][4] Non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a wider therapeutic window and an improved safety profile.[3][6]

Recent advancements in linker technology, including the development of novel cleavable linkers and site-specific conjugation methods, are continually improving the performance of ADCs.[9][15] A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication.[4] This data-driven approach will ultimately lead to the development of safer and more effective ADC therapeutics.

References

The Bystander Effect of MMAF with Cleavable Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functionalities of antibody-drug conjugate (ADC) components is paramount. A critical aspect of ADC efficacy is the "bystander effect," the ability of a released cytotoxic payload to kill not only the target antigen-positive cancer cell but also adjacent antigen-negative cells. This guide provides a detailed comparison of the bystander effect mediated by monomethyl auristatin F (MMAF) when paired with cleavable linkers, primarily contrasting it with its structural analog, monomethyl auristatin E (MMAE).

The therapeutic potential of an ADC in treating heterogeneous tumors is significantly influenced by the physicochemical properties of its payload.[1] The ability of the released cytotoxic agent to permeate cell membranes dictates its capacity to induce bystander killing.[1][2] Here, we delve into the specifics of MMAF and its limited bystander activity, supported by experimental data and detailed methodologies.

At a Glance: MMAF vs. MMAE Bystander Killing Potential

The fundamental difference in the bystander effect between MMAF and MMAE stems from their chemical structures, which directly impacts their cell membrane permeability.[3] MMAF's C-terminal phenylalanine imparts a negative charge at physiological pH, making it more hydrophilic and significantly less membrane-permeable compared to the more hydrophobic, neutral MMAE.[2][4] Consequently, once an MMAF-based ADC with a cleavable linker is internalized and the payload is released within a target cell, the MMAF is largely trapped, leading to a minimal bystander effect.[2][5] In contrast, the highly permeable MMAE can readily diffuse into the tumor microenvironment, exerting a potent bystander killing effect.[1][2]

Comparative Physicochemical and Biological Properties
PropertyMMAFMMAEReference
Bystander Killing Effect Minimal to nonePotent[1][2]
Cell Membrane Permeability Low (less permeable)High (more permeable)[1][2]
Molecular Characteristic Hydrophilic, negatively charged at physiological pHMore hydrophobic, neutral[1][2]
In Vitro Potency (IC50) Generally higher (less potent) than MMAE as a free drugGenerally lower (more potent) than MMAF as a free drug[2]

Mechanism of Action and Bystander Effect

The following diagram illustrates the general mechanism of action for an ADC and highlights the critical difference in the bystander effect between MMAF and MMAE.

ADC_Mechanism_and_Bystander_Effect cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect Comparison ADC Antibody-Drug Conjugate (ADC) TumorCell Antigen-Positive Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Antigen-Negative Bystander Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Microtubules Microtubule Disruption Lysosome->Microtubules 4. Linker Cleavage & Payload Release MMAE_payload Released MMAE (High Permeability) Lysosome->MMAE_payload MMAF_payload Released MMAF (Low Permeability) Lysosome->MMAF_payload Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Cycle Arrest MMAE_payload->BystanderCell MMAF_payload->TumorCell Remains trapped in target cell

Fig. 1: ADC mechanism and comparison of MMAE vs. MMAF bystander effect.

Experimental Data: In Vitro and In Vivo Evidence

Preclinical studies consistently demonstrate the lack of a significant bystander effect for MMAF-ADCs, even with cleavable linkers.

In Vitro Cytotoxicity

While MMAF delivered via an ADC is potent against antigen-positive cells, its efficacy plummets against antigen-negative cells in a co-culture setting. In contrast, MMAE-ADCs effectively kill both populations.

ADCCell LineTarget AntigenIC50 (ng/mL)Bystander KillingReference
cAC10-vcMMAFKarpas 299CD30PotentNo[2]
cAC10-vcMMAEKarpas 299CD30PotentYes[2]

Note: Specific IC50 values from a head-to-head study in a co-culture model were not detailed in the provided search results, but the qualitative outcomes were consistently reported.

In Vivo Admixed Tumor Models

In vivo studies provide compelling evidence of the differential bystander effects. In xenograft models where antigen-positive and antigen-negative tumor cells are co-implanted, MMAE-ADCs can lead to complete tumor remission, while MMAF-ADCs only eliminate the antigen-positive cells, allowing the antigen-negative cells to continue growing.[2]

For instance, in a study using an admixed tumor model of CD30-positive and CD30-negative Karpas 299 cells, treatment with cAC10-vcMMAE resulted in complete tumor remission.[2] Conversely, cAC10-vcMMAF only eliminated the CD30-positive cells, leading to continued tumor growth.[2] Immunohistochemistry analysis confirmed the persistence of CD30-negative cells in tumors treated with the MMAF-ADC.[2]

Experimental Protocols

Assessing the bystander effect is crucial for ADC characterization. Below are outlines of standard experimental protocols.

In Vitro Bystander Killing Co-Culture Assay

This assay quantifies the ability of an ADC to kill antigen-negative cells when cultured with antigen-positive cells.

In_Vitro_Bystander_Assay A 1. Cell Seeding Co-culture antigen-positive and antigen-negative cells (e.g., fluorescently labeled) in a 96-well plate. B 2. ADC Treatment Add varying concentrations of MMAF-ADC and MMAE-ADC. Include controls. A->B C 3. Incubation Incubate for 72-96 hours. B->C D 4. Analysis Quantify the viability of the antigen-negative cell population (e.g., via flow cytometry or high-content imaging). C->D

Fig. 2: Workflow for an in vitro bystander killing co-culture assay.

Detailed Steps:

  • Cell Seeding: Co-culture a mixture of antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MCF7 for HER2) cells in a 96-well plate.[1] To distinguish between the two populations, one cell line can be labeled with a fluorescent protein like GFP.[6] The ratio of the two cell types can be varied (e.g., 1:1, 1:3).[1]

  • ADC Treatment: After cell adherence, treat the co-culture with a range of concentrations of the test ADCs (MMAF-ADC and a comparator like MMAE-ADC).[1] Include necessary controls: untreated cells and cells treated with a non-targeting isotype control ADC.[1] The ADC concentration should be chosen to be highly cytotoxic to the antigen-positive cells but have low to no direct toxicity on the antigen-negative cells in monoculture.[6]

  • Incubation: Incubate the plates for a sufficient period to allow for ADC processing and bystander killing (typically 72-96 hours).[1]

  • Analysis: Quantify the viability of the antigen-negative cell population.[1] If using fluorescently labeled cells, flow cytometry or high-content imaging can be used to specifically count the viable labeled cells.[1][6] A significant reduction in the viability of the antigen-negative cells in the ADC-treated co-cultures compared to controls indicates a bystander effect.[1]

In Vivo Admixed Tumor Xenograft Model

This model assesses the bystander effect in a more physiologically relevant setting.

In_Vivo_Bystander_Assay A 1. Tumor Implantation Co-inject a mixture of antigen-positive and antigen-negative tumor cells subcutaneously into immunocompromised mice. B 2. ADC Administration Once tumors reach a specified volume (e.g., 100 mm³), administer the ADCs (e.g., MMAF-ADC, MMAE-ADC, control ADC) intravenously. A->B C 3. Tumor Monitoring Measure tumor volume regularly over a set period. B->C D 4. Endpoint Analysis At the end of the study, tumors can be excised for analysis (e.g., IHC) to confirm the elimination or persistence of each cell population. C->D

Fig. 3: Workflow for an in vivo admixed tumor xenograft model.

Detailed Steps:

  • Tumor Implantation: Prepare a suspension containing a defined ratio of antigen-positive and antigen-negative tumor cells.[2] Inject the cell mixture subcutaneously into immunocompromised mice.[2]

  • ADC Administration: When tumors reach a predetermined average size (e.g., 100 mm³), randomize the animals into treatment groups.[2][4] Administer the ADCs and controls, typically via intravenous injection.[2]

  • Tumor Monitoring: Measure tumor volumes with calipers at regular intervals for the duration of the study.[1]

Conclusion

The choice of payload for an ADC is a critical determinant of its therapeutic strategy. While MMAF, when combined with a cleavable linker, is a potent cytotoxic agent against antigen-positive cells, its hydrophilic and charged nature severely limits its cell permeability, resulting in a negligible bystander effect.[2][5] This makes MMAF-ADCs suitable for therapies where a highly targeted, contained cytotoxic effect is desired to minimize damage to surrounding healthy tissue.[1] In contrast, for treating heterogeneous tumors where not all cells express the target antigen, a payload like MMAE, with its potent bystander killing capability, is the superior choice.[1] This comparative analysis underscores the importance of payload selection based on tumor biology and the desired therapeutic outcome.

References

The Superior In Vivo Efficacy of Glu-Val-Cit Linker ADCs in Breast Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of antibody-drug conjugates (ADCs) featuring the Glutamic acid-Valine-Citrulline (Glu-Val-Cit or EVCit) linker against the conventional Valine-Citrulline (Val-Cit or VCit) linker in preclinical breast cancer models. This analysis is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.

The strategic design of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an ADC's therapeutic index, directly impacting its stability, efficacy, and safety.[1] While the Val-Cit dipeptide linker is a widely adopted, cathepsin-cleavable system, its utility in preclinical mouse models is hampered by its susceptibility to premature cleavage by the murine-specific carboxylesterase 1c (Ces1c).[2][3] This inherent instability in mouse plasma can lead to off-target toxicity and a diminished therapeutic window.[1][2]

To address this challenge, the tripeptide Glu-Val-Cit linker was developed. The addition of a glutamic acid residue confers remarkable stability in mouse plasma without compromising the linker's susceptibility to cleavage by intracellular cathepsins upon internalization into target tumor cells.[2][4] This enhanced stability of Glu-Val-Cit-based ADCs translates into superior antitumor efficacy in breast cancer xenograft models.[2][4]

Comparative In Vivo Efficacy Data

The following table summarizes the key quantitative data from a pivotal study comparing the in vivo performance of an anti-HER2 ADC conjugated with either a Val-Cit or a Glu-Val-Cit linker in a HER2-positive breast cancer xenograft model.

ParameterADC with Val-Cit LinkerADC with Glu-Val-Cit LinkerReference
Animal Model Female BALB/c nude mice bearing KPL-4 human breast cancer xenograftsFemale BALB/c nude mice bearing KPL-4 human breast cancer xenografts[2]
Dosage Single intravenous injection of 10 mg/kgSingle intravenous injection of 10 mg/kg[2]
Tumor Growth Inhibition Moderate tumor growth inhibitionSignificant tumor regression[2][4]
Mean Tumor Volume (Day 21) ~400 mm³~50 mm³ (complete regression in some mice)[2]
Plasma Stability (Half-life in mice) ~2 days~12 days[3]

Experimental Protocols

A detailed understanding of the methodologies employed in these comparative studies is crucial for the interpretation of the results.

In Vivo Xenograft Model Protocol
  • Cell Line and Culture: The HER2-positive human breast cancer cell line KPL-4 is cultured in appropriate media supplemented with fetal bovine serum.[5]

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NSG) are used.[2][5]

  • Tumor Implantation: KPL-4 cells are harvested, resuspended in a suitable medium (e.g., a mixture of medium and Matrigel), and subcutaneously injected into the flank of each mouse.[2]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomized into treatment groups.[6]

  • ADC Administration: The ADCs (Val-Cit and Glu-Val-Cit variants) and a vehicle control are administered via a single intravenous injection at the specified dose.[2][5]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length × width²) / 2.[2]

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Efficacy is assessed by comparing the tumor growth inhibition between the different treatment groups.[2]

Plasma Stability Assay Protocol
  • ADC Incubation: The ADCs are incubated in mouse plasma at 37°C for various time points.[2]

  • Sample Analysis: At each time point, an aliquot of the plasma is taken and analyzed to determine the amount of intact ADC remaining. This is often done using techniques like ELISA or LC-MS/MS to quantify the concentration of the ADC.[1]

  • Half-life Calculation: The data is used to calculate the pharmacokinetic profile and the in vivo half-life of the ADC.[2]

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the ADC mechanism of action and the experimental workflow.

ADC_Mechanism cluster_circulation Systemic Circulation (Bloodstream) cluster_tumor Tumor Cell ADC_VCit ADC (Val-Cit Linker) Ces1c Mouse Ces1c Carboxylesterase ADC_VCit->Ces1c ADC_EVCit ADC (Glu-Val-Cit Linker) Receptor HER2 Receptor ADC_EVCit->Receptor Binding Payload_VCit Prematurely Released Payload Ces1c->Payload_VCit Cleavage Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Cathepsins) Endosome->Lysosome Trafficking Payload_EVCit Released Payload (Cytotoxicity) Lysosome->Payload_EVCit Cleavage

Caption: Comparative stability and mechanism of Val-Cit vs. Glu-Val-Cit linker ADCs.

InVivo_Workflow cluster_treatment Treatment Phase start Start cell_culture KPL-4 Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization group_vcit Group 1: ADC (Val-Cit Linker) randomization->group_vcit group_evcit Group 2: ADC (Glu-Val-Cit Linker) randomization->group_evcit group_control Group 3: Vehicle Control randomization->group_control monitoring Tumor Volume & Body Weight Measurement (2x/week) group_vcit->monitoring group_evcit->monitoring group_control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for in vivo efficacy studies in xenograft models.

Conclusion

The incorporation of a glutamic acid residue into the Val-Cit linker framework represents a significant advancement in ADC technology. The resulting Glu-Val-Cit linker demonstrates superior in vivo stability in mouse models, mitigating the issue of premature payload release observed with conventional Val-Cit linkers.[2][4] This enhanced stability is directly correlated with a marked improvement in antitumor efficacy in preclinical breast cancer models, as evidenced by significant tumor regression and prolonged survival.[2][3] These findings underscore the critical role of linker chemistry in optimizing the therapeutic potential of ADCs and position the Glu-Val-Cit linker as a promising component for the development of next-generation cancer therapeutics.

References

Navigating the Preclinical Path: A Comparative Guide to the Plasma Stability of TCO-PEG3-Glu-Val-Cit-PABC-MMAF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) from benchtop to bedside is fraught with challenges. A critical hurdle in the preclinical phase is ensuring the stability of the ADC in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and diminished efficacy. This guide provides a detailed comparison of the plasma stability of the TCO-PEG3-Glu-Val-Cit-PABC-MMAF linker-payload system in human versus mouse plasma, supported by experimental data and protocols.

The linker, this compound, is a sophisticated system designed for targeted drug delivery. It incorporates a TCO (trans-cyclooctene) group for click chemistry conjugation, a PEG3 spacer to enhance solubility, a cathepsin B-cleavable "Glu-Val-Cit" peptide linker, a self-immolative PABC (p-aminobenzylcarbamate) spacer, and the potent antimitotic agent MMAF (monomethyl auristatin F). The stability of this intricate construct, particularly the peptide linker, is paramount for its success.

Human vs. Mouse Plasma: A Tale of Two Stabilities

A significant body of research highlights a crucial difference in the stability of valine-citrulline (Val-Cit) based linkers between human and rodent plasma. While generally stable in human plasma, these linkers are susceptible to premature cleavage in mouse plasma.[1][2][3] This instability is attributed to the activity of a specific mouse carboxylesterase, Ces1c, which can hydrolyze the peptide bond.[1][3][4]

To address this challenge, the linker , TCO-PEG3-Glu-Val-Cit -PABC-MMAF, incorporates a glutamic acid (Glu) residue at the N-terminus of the Val-Cit dipeptide. This modification to a "EVCit" tripeptide has been demonstrated to significantly enhance the linker's stability in mouse plasma, making it a more reliable construct for preclinical mouse model studies.[1][3][5][6] In contrast, the Val-Cit linker without the glutamic acid modification shows substantial payload loss in mouse plasma over time.[1][2]

The following table summarizes the expected stability profiles based on available data for similar linker systems.

Linker SystemHuman Plasma StabilityMouse Plasma StabilityKey Insights
Glu-Val-Cit-PABC-MMAF High No significant degradation observed over extended periods (e.g., 28 days).[1][2]High Shows almost no linker cleavage, with minimal loss of conjugated MMAF over extended periods (e.g., 14 days).[1][2]The addition of the N-terminal glutamic acid residue effectively shields the linker from cleavage by mouse carboxylesterase Ces1c.[1][3]
Val-Cit-PABC-MMAFHigh Generally stable in human and primate plasma.[1][6]Low Significant and rapid loss of conjugated payload (e.g., >95% loss over 14 days).[1][2]This linker is unsuitable for many preclinical efficacy and toxicity studies in mice due to premature drug release.[3]
Non-cleavable (e.g., mc-MMAF)Very High Minimal payload release observed over the incubation period.[7][8]Very High Shows very low levels of payload release in various plasma matrices.[7][8]Offers the highest stability but relies on lysosomal degradation of the entire antibody-linker-drug complex for payload release.[6]

Experimental Protocol: In Vitro Plasma Stability Assay

Assessing the plasma stability of an ADC is a critical step in preclinical development. The following is a detailed methodology for a typical in vitro plasma stability assay.

Objective: To determine the stability of the ADC and quantify the extent of premature payload deconjugation in human and mouse plasma over time.

Materials:

  • Test ADC (e.g., Antibody conjugated with this compound)

  • Control ADC (with a different, known stability profile)

  • Pooled human plasma (e.g., from at least three donors)

  • Pooled mouse plasma (e.g., CD-1 or BALB/c)

  • Phosphate-buffered saline (PBS) as a buffer control

  • 37°C incubator

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation: The test ADC is incubated in plasma (e.g., human, mouse) and a PBS buffer control at a final concentration of approximately 1 mg/mL at 37°C.[9][10]

  • Time Points: Aliquots of the incubation mixtures are collected at various time points, typically over seven days (e.g., Day 0, 1, 2, 3, 5, 7).[9][11] Collected samples are immediately frozen at -80°C to halt any further degradation.[10]

  • Sample Processing: The ADC is isolated from the plasma samples at each time point using immunoaffinity capture.[9][11] This step is crucial to separate the ADC from other plasma proteins.

  • Analysis: The captured ADC is then analyzed by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.[9][11] A decrease in the average DAR over time indicates premature deconjugation of the payload. The supernatant can also be analyzed to quantify the amount of released free payload.

  • Data Interpretation: A stable ADC will exhibit minimal loss in its average DAR over the course of the experiment in a given plasma matrix. The percentage of intact ADC remaining can be plotted against time to visualize the stability profile.

Below is a graphical representation of the experimental workflow.

ADC_Plasma_Stability_Workflow Experimental Workflow for ADC Plasma Stability Assay cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC ADC Human_Plasma Human Plasma ADC->Human_Plasma Incubate @ 37°C Mouse_Plasma Mouse Plasma ADC->Mouse_Plasma Incubate @ 37°C Buffer Buffer Control ADC->Buffer Incubate @ 37°C Time_Points Collect Aliquots (Day 0, 1, 2, 3, 5, 7) Human_Plasma->Time_Points Mouse_Plasma->Time_Points Buffer->Time_Points Immuno_Capture Immunoaffinity Capture (Isolate ADC) Time_Points->Immuno_Capture LCMS LC-MS Analysis (Determine DAR) Immuno_Capture->LCMS Data Data Interpretation (Stability Profile) LCMS->Data

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of TCO-PEG3-Glu-Val-Cit-PABC-MMAF

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of the potent cytotoxic drug-linker conjugate TCO-PEG3-Glu-Val-Cit-PABC-MMAF. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative to obtain the SDS from the manufacturer or supplier and consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. This material should be considered highly hazardous.

This compound is a complex molecule designed for use in the development of antibody-drug conjugates (ADCs). It contains Monomethyl Auristatin F (MMAF), a potent cytotoxic agent that inhibits cell division.[1] Due to the presence of this cytotoxic payload, all waste generated during the handling and use of this compound must be managed as hazardous cytotoxic waste.

Immediate Safety and Handling Protocols

Proper handling is the first step in ensuring safe disposal. All personnel must be trained in handling potent cytotoxic compounds.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when working with this compound. This includes, but is not limited to:

  • Two pairs of chemotherapy-rated gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

  • A face shield if there is a risk of splashing

  • A respirator as determined by a risk assessment

Engineering Controls: All work with this compound, especially when handling it in powdered form, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of this compound and any contaminated materials is to treat everything as hazardous cytotoxic waste. Incineration at high temperatures is the generally recommended disposal method for this category of waste.[2][3][4]

Step 1: Segregation of Waste At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams. This includes:

  • Solid Waste: Contaminated PPE (gloves, gowns, etc.), bench paper, pipette tips, vials, and any other disposable labware.

  • Liquid Waste: Unused solutions, solvents used for cleaning, and any other liquids that have come into contact with the compound.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with the compound.

Step 2: Waste Containment Use designated, leak-proof, and puncture-resistant containers that are clearly labeled for cytotoxic waste.

  • Solid Waste: Place in a dedicated, sealable plastic bag or container, often color-coded (e.g., yellow or purple) as per institutional guidelines, and marked with the cytotoxic hazard symbol.[4][5]

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Dispose of in a designated sharps container for cytotoxic waste.

Step 3: Labeling and Storage All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include information about the contents as required by your institution. Store the sealed waste containers in a secure, designated area with limited access while awaiting pickup for disposal.

Step 4: Decontamination of Work Surfaces Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound. The decontamination procedure should be developed in consultation with your EHS department and may involve a multi-step process of cleaning with a detergent solution followed by a disinfectant.

Step 5: Final Disposal Arrange for the collection of the cytotoxic waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this material in the regular trash or down the drain.

Summary of Disposal and Handling Data

ParameterGuideline
Waste Category Hazardous Cytotoxic Waste
Primary PPE Double gloves (chemotherapy-rated), gown, eye protection
Engineering Controls Chemical fume hood or biological safety cabinet
Solid Waste Container Labeled, sealed, leak-proof container (often yellow or purple)
Liquid Waste Container Labeled, sealed, compatible container
Recommended Disposal High-temperature incineration by a licensed facility[2][3][4]
Regulatory Compliance Consult institutional EHS and local/federal regulations

Disposal Workflow

The following diagram outlines the essential workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Generation cluster_disposal Disposal Process obtain_sds Obtain Specific SDS from Supplier consult_ehs Consult Institutional EHS Department obtain_sds->consult_ehs ppe Don Appropriate PPE consult_ehs->ppe handle_compound Handle Compound in Engineering Control ppe->handle_compound generate_waste Waste Generation handle_compound->generate_waste segregate Segregate Cytotoxic Waste (Solid, Liquid, Sharps) generate_waste->segregate decontaminate Decontaminate Work Surfaces generate_waste->decontaminate contain Use Labeled, Leak-Proof Cytotoxic Waste Containers segregate->contain store Store Securely in Designated Area contain->store pickup Arrange for EHS Waste Pickup store->pickup decontaminate->store

Disposal workflow for this compound.

References

Personal protective equipment for handling TCO-PEG3-Glu-Val-Cit-PABC-MMAF

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of TCO-PEG3-Glu-Val-Cit-PABC-MMAF

IMMEDIATE ACTION REQUIRED: This document contains critical safety protocols for handling a potent cytotoxic compound. Full adherence is mandatory to ensure personnel safety and regulatory compliance.

This compound is a complex drug-linker conjugate containing the highly potent cytotoxic agent Monomethyl Auristatin F (MMAF).[1][2][3] MMAF is a synthetic antineoplastic agent that works as a tubulin inhibitor, thereby disrupting cell division.[4][][6] Due to its cytotoxic nature, this compound is hazardous and requires stringent handling procedures. It is suspected to be mutagenic and teratogenic.[4]

Hazard Identification and Classification

The primary hazard associated with this compound stems from the MMAF payload, which is classified as a cytotoxic agent.[4]

Hazard ClassificationDescription
Cytotoxic Toxic to cells, capable of inhibiting cell division.[4]
Mutagenic Suspected of causing genetic defects.[4]
Teratogenic Suspected of damaging an unborn child.[4]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4]
Irritant May cause skin and eye irritation upon contact.[4]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound in any form (solid or solution).[4]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.[4][7]To prevent skin contact and absorption. The outer glove must be changed immediately upon contamination.[4]
Body Protection Disposable, solid-front, back-closing chemotherapy gown with cuffed sleeves.[4]Protects against splashes and aerosol exposure. Must be discarded as cytotoxic waste after use.[4]
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[4][8]Protects eyes and face from splashes and airborne particles.[4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[4]Required when handling the powdered form to prevent inhalation of aerosolized particles.[4]
Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound must be performed within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.[4]

1. Preparation and Reconstitution:

  • Ensure all necessary PPE is worn correctly before entering the designated handling area.

  • Conduct all manipulations of the solid compound within a certified chemical fume hood.[4]

  • Use dedicated and disposable equipment (e.g., spatulas, weigh boats) to avoid cross-contamination.[4]

  • When preparing a stock solution, slowly add the appropriate solvent to the vial containing the powder.

  • Vortex the solution until the compound is fully dissolved.

2. Experimental Use:

  • All dilutions and additions of the compound to experimental setups must be performed within a fume hood or biosafety cabinet.[4]

  • Utilize positive displacement pipettes or dedicated filtered pipette tips to handle solutions.[4]

  • Ensure all containers are clearly labeled with the compound name, concentration, and a cytotoxic hazard symbol.[4]

3. Spill Management:

  • In the event of a spill, immediately secure the area to prevent further contamination.[8]

  • Don the appropriate PPE, including respiratory protection, before cleaning the spill.[8]

  • Use a cytotoxic spill kit to absorb and contain the material.

  • Decontaminate the area as described in the decontamination section below.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]

Disposal Plan

Proper segregation and disposal of all contaminated materials are critical to prevent environmental contamination and exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be segregated as cytotoxic waste.[4]

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.

  • Disposal Route: Follow institutional and local regulations for the disposal of cytotoxic waste. This typically involves incineration at high temperatures.

Decontamination Protocol

All surfaces and equipment that may have come into contact with the compound must be thoroughly decontaminated.

  • Surface Decontamination: Wipe all potentially contaminated surfaces with a 10% bleach solution, followed by a 70% ethanol (B145695) rinse.[4] Commercially available deactivating agents can also be used.[4]

  • Equipment Decontamination: Reusable equipment should be soaked in a deactivating solution before being cleaned according to standard laboratory procedures. Disposable equipment should be discarded as cytotoxic waste.

Visual Workflow and Logic Diagrams

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep Don Appropriate PPE Hood Work in Certified Fume Hood Prep->Hood Equipment Use Dedicated Equipment Hood->Equipment Reconstitute Reconstitute Compound Equipment->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Label Label All Containers Experiment->Label Decontaminate Decontaminate Surfaces & Equipment Label->Decontaminate Dispose Dispose of Cytotoxic Waste Decontaminate->Dispose Remove_PPE Remove and Dispose of PPE Dispose->Remove_PPE

Caption: General workflow for handling this compound.

Spill_Response Spill Spill Occurs Secure Secure the Area Spill->Secure PPE Don Full PPE (including respirator) Secure->PPE Contain Contain Spill with Absorbent Material PPE->Contain Decontaminate_Spill Decontaminate Spill Area Contain->Decontaminate_Spill Dispose_Spill Dispose of Cleanup Materials as Cytotoxic Waste Decontaminate_Spill->Dispose_Spill

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。